Ethyl 3,5-dichlorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNLVFPSMDPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371338 | |
| Record name | ethyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-56-2 | |
| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-Dichlorobenzoate
This guide provides a comprehensive overview of the synthesis and characterization of ethyl 3,5-dichlorobenzoate, a key intermediate in the development of various organic compounds, including agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction and Significance
This compound belongs to the family of substituted benzoic acid esters, which are pivotal building blocks in organic synthesis. The presence of two chlorine atoms on the aromatic ring significantly influences the molecule's reactivity and physical properties, making it a valuable precursor for introducing the 3,5-dichlorobenzoyl moiety into larger, more complex molecules. Its applications are primarily found in the synthesis of herbicides and fungicides, where this structural motif is crucial for biological activity.[1] A thorough understanding of its synthesis and a robust analytical characterization are therefore paramount for any research and development endeavor involving this compound.
Synthesis of this compound via Fischer Esterification
The most common and efficient method for synthesizing this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid. This reversible reaction requires careful control of conditions to drive the equilibrium towards the product.
The Underlying Chemistry: Mechanism of Fischer Esterification
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The reaction mechanism, initiated by an acid catalyst (typically concentrated sulfuric acid), proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 3,5-dichlorobenzoic acid is protonated by the acid catalyst. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of ethanol) to one of the original hydroxyl groups of the carboxylic acid. This proton transfer is a rapid and reversible process.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final this compound and regenerate the acid catalyst.
This entire process is in equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is practically achieved by using a large excess of the alcohol (ethanol) and/or by removing the water as it is formed.
Reaction Scheme:
Caption: Fischer Esterification of 3,5-Dichlorobenzoic Acid.
Detailed Experimental Protocol
This protocol is adapted from standard Fischer esterification procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
3,5-Dichlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzoic acid. For every 1 mole of the acid, add at least 5-10 moles of absolute ethanol. This large excess of ethanol serves as both a reactant and the solvent, helping to drive the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid). The addition should be done dropwise, as the dissolution of sulfuric acid in ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a significant volume of cold deionized water. This will precipitate the crude ester and dissolve the excess ethanol and sulfuric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid; be cautious of CO₂ evolution), and finally with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected analytical data for this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approximately 289 °C |
| Density | Approximately 1.305 g/mL |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is a powerful tool for identifying the proton environments in a molecule. For this compound, the following signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ of the ethyl group |
| ~4.4 | Quartet | 2H | -CH₂- of the ethyl group |
| ~7.6 | Triplet | 1H | Aromatic H at C4 |
| ~7.9 | Doublet | 2H | Aromatic H at C2 and C6 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ of the ethyl group |
| ~62 | -CH₂- of the ethyl group |
| ~128 | Aromatic CH at C4 |
| ~130 | Aromatic CH at C2 and C6 |
| ~133 | Quaternary aromatic C at C1 |
| ~135 | Quaternary aromatic C at C3 and C5 |
| ~164 | Carbonyl C=O |
IR (Infrared) Spectroscopy:
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1570, 1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (ester) |
| ~800-700 | C-Cl stretching |
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 218, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).
Safety and Handling
3,5-Dichlorobenzoic Acid:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Wear protective gloves, clothing, and eye/face protection.[2]
-
Use only in a well-ventilated area.[2]
Concentrated Sulfuric Acid:
-
Causes severe skin burns and eye damage.
-
Highly corrosive.
-
Handle with extreme care, using appropriate acid-resistant gloves, a lab coat, and eye protection.
-
Always add acid to water (or in this case, ethanol), never the other way around.
General Precautions:
-
All manipulations should be carried out in a fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound via Fischer esterification. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product, ensuring its suitability for further applications in research and development.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural features, including the reactive ester group and the dichlorinated phenyl ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification processes, and analytical methodologies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 91085-56-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.07 g/mol | [1] |
| Appearance | Colorless to yellow, white to yellow, or green solid or liquid | [1] |
| Boiling Point | 289 °C | [1] |
| Density | 1.305 g/mL | [1] |
| Melting Point | Not definitively reported; described as a solid or liquid | [1] |
| Solubility | No specific data available. The parent acid, 3,5-dichlorobenzoic acid, is sparingly soluble in water but shows improved solubility in organic solvents like ethanol, acetone, and dichloromethane.[4] It is anticipated that the ethyl ester will exhibit similar or enhanced solubility in common organic solvents. | N/A |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,5-Dichlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorobenzoic acid in an excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Analytical Characterization
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. Due to the symmetrical substitution pattern of the dichlorophenyl ring, the aromatic region should display a distinct pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the ethyl group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands for the aromatic ring and C-O stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (219.07 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.
A reversed-phase HPLC method can be developed for the analysis of this compound.
Illustrative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 230-254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
Illustrative GC-MS Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient program to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).
-
MS Detector: Electron Ionization (EI) source at 70 eV, with a mass scan range appropriate for the compound (e.g., m/z 50-300).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a key intermediate in various fields of chemical synthesis. While some specific data points, such as a precise melting point and detailed solubility profiles, require further experimental determination, the information presented herein offers valuable insights for researchers and professionals working with this compound. The outlined protocols for synthesis and analysis serve as a practical starting point for laboratory work, emphasizing the importance of a thorough characterization for successful research and development outcomes.
References
- MySkinRecipes. This compound. [Link]
- Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- The Royal Society of Chemistry. Supporting information. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
- PubChem. 3,5-Dichlorobenzoic acid. [Link]
- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Alachem Co., Ltd. 35112-27-7 | Ethyl 2,5-dichlorobenzoate. [Link]
- PubChem. Mthis compound. [Link]
- NIST. 3,5-Dichlorobenzoic acid. [Link]
- Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]
- PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]
- Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- The Good Scents Company. benzoic acid, 65-85-0. [Link]
- Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
- ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]
- ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]
Sources
An In-depth Technical Guide to Ethyl 3,5-dichlorobenzoate (CAS 91085-56-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the dichloro substitution pattern on the benzene ring, make it a valuable intermediate in the preparation of a range of target molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its emerging role in drug discovery and development.
Introduction: The Significance of Dichlorinated Scaffolds
The incorporation of chlorine atoms into organic molecules can profoundly influence their physicochemical properties and biological activity. In the context of drug design, the presence of chlorine can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets. The 3,5-dichloro substitution pattern, in particular, creates a unique electronic environment on the phenyl ring, influencing the reactivity of the ester group and providing a scaffold for further functionalization. This compound, therefore, represents a readily accessible and highly valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 91085-56-2 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2] |
| Molecular Weight | 219.07 g/mol | [2] |
| Boiling Point | 289 °C | [2] |
| Density | 1.305 g/mL | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water |
Synthesis and Purification
This compound is most commonly synthesized via the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of an acid catalyst.
Synthesis of 3,5-Dichlorobenzoic Acid (Precursor)
Several methods exist for the synthesis of the precursor, 3,5-dichlorobenzoic acid. One common approach involves the chlorination of benzonitrile followed by hydrolysis.[3] Another method utilizes a diazonium salt intermediate derived from 3,5-dichloroanthranilic acid.[4]
Fischer Esterification of 3,5-Dichlorobenzoic Acid: A Step-by-Step Protocol
This protocol is based on the well-established Fischer esterification reaction, a cornerstone of organic synthesis.
Materials:
-
3,5-Dichlorobenzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzoic acid in a generous excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential side reactions during purification and storage.
Caption: Fischer Esterification Workflow
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group. The aromatic region will display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with different chemical shifts for the carbon atoms attached to chlorine, the ester group, and hydrogen), and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1720 | C=O stretch | Ester |
| ~1250 | C-O stretch | Ester |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic (ethyl group) |
| ~700-850 | C-Cl stretch | Aryl halide |
Interpretation of the IR Spectrum:
-
The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ester.
-
The C-O stretching vibration of the ester is also a prominent feature, typically appearing around 1250 cm⁻¹.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.
-
The C-Cl stretching bands in the lower frequency region further support the presence of the dichlorinated benzene ring.
Analytical Methodologies
For quality control and research purposes, robust analytical methods are essential for the quantification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230-240 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient is typically employed to ensure good separation and peak shape.
-
Detection: Mass spectrometry (MS) provides both quantitative data and structural information through the fragmentation pattern of the molecule.
Caption: General Analytical Workflow
Applications in Drug Discovery and Development
This compound serves as a key starting material and intermediate in the synthesis of pharmaceutically active compounds. The 3,5-dichlorophenyl moiety is a recurring structural motif in a variety of therapeutic agents.
A Versatile Building Block
The ester functionality of this compound can be readily transformed into other functional groups, such as amides, hydrazides, or can be reduced to the corresponding alcohol. This versatility allows for its incorporation into a wide range of molecular scaffolds.
Role of the Dichlorinated Phenyl Group in Medicinal Chemistry
The two chlorine atoms on the phenyl ring are not merely passive substituents. They play a crucial role in modulating the properties of the final drug molecule:
-
Lipophilicity and Permeability: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Metabolic Stability: The C-Cl bonds are generally resistant to metabolic degradation, which can increase the half-life of the drug in the body.
-
Target Binding: The chlorine atoms can participate in halogen bonding and other non-covalent interactions with the amino acid residues of the target protein, thereby enhancing binding affinity and selectivity.
While direct examples of this compound being a precursor to a marketed drug are not widely documented in publicly available literature, its parent acid, 3,5-dichlorobenzoic acid, is a known intermediate in the synthesis of agrochemicals and is a valuable building block for creating novel molecules in advanced organic synthesis.[5] The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before being hydrolyzed to the free acid or converted to other functional groups.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is limited, the safety data for the closely related mthis compound indicates that it may be toxic if swallowed and may cause skin, eye, and respiratory irritation.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. Its straightforward synthesis, combined with the unique properties imparted by the 3,5-dichloro substitution pattern, makes it an attractive building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their work.
References
- MySkinRecipes.
- The Royal Society of Chemistry.
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- ChemicalBook.
- The Royal Society of Chemistry.
- 3,5-Dichlorobenzoic Acid: A Versatile Intermedi
- The Fischer Esterific
- The Essential Role of 3,5-Dichlorobenzoic Acid in Modern Chemical Manufacturing.
- Experiment 10: Fischer Esterification: An ester
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- PrepChem.com. Synthesis of 3,5-dichlorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pesticides and Pharmaceuticals.
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- Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of Ethyl 3,5-dichlorobenzoate
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichlorobenzoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl group.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.01 | d (J ≈ 1.5 Hz) | 2H | H-2, H-6 |
| ~7.65 | t (J ≈ 1.5 Hz) | 1H | H-4 |
| ~4.40 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ |
| ~1.41 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ |
Interpretation:
-
The two protons at the C-2 and C-6 positions of the benzene ring are chemically equivalent and are expected to appear as a doublet due to meta-coupling with the proton at C-4.
-
The proton at the C-4 position is expected to appear as a triplet due to meta-coupling with the two equivalent protons at C-2 and C-6.
-
The methylene protons of the ethyl group will appear as a quartet due to coupling with the three methyl protons.
-
The methyl protons of the ethyl group will appear as a triplet due to coupling with the two methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C=O (Ester) |
| ~135.0 | C-3, C-5 |
| ~132.5 | C-1 |
| ~131.0 | C-4 |
| ~129.0 | C-2, C-6 |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation:
-
The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field.
-
The aromatic carbons directly attached to the chlorine atoms (C-3 and C-5) will be downfield.
-
The other aromatic carbons will appear in the expected aromatic region.
-
The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | C-H (aromatic) |
| ~2980-2850 | Medium | C-H (aliphatic) |
| ~1725 | Strong | C=O (ester) |
| ~1580, 1470 | Medium-Strong | C=C (aromatic) |
| ~1250 | Strong | C-O (ester) |
| ~800-700 | Strong | C-Cl |
Interpretation:
-
The strong absorption around 1725 cm⁻¹ is characteristic of the carbonyl stretch of an ester.
-
The bands in the 1250 cm⁻¹ region are indicative of the C-O stretching of the ester group.
-
The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.
-
The strong absorption in the lower wavenumber region is attributed to the C-Cl stretching vibrations.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
Predicted MS Data:
| m/z | Relative Intensity | Assignment |
| 218/220/222 | Moderate | [M]⁺ (Molecular ion) |
| 190/192/194 | High | [M - C₂H₄]⁺ |
| 173/175 | High | [M - OCH₂CH₃]⁺ |
| 145/147 | Moderate | [M - CO₂CH₂CH₃]⁺ |
| 109 | Moderate | [C₆H₃Cl]⁺ |
Interpretation:
The fragmentation pattern is expected to be initiated by the loss of the ethoxy group or ethylene from the molecular ion. The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.
An In-depth Technical Guide to the Crystal Structure of Ethyl 3,5-dichlorobenzoate: A Case Study Approach
Abstract
This technical guide provides a comprehensive overview of the crystallographic characteristics of Ethyl 3,5-dichlorobenzoate. In the absence of a publicly available crystal structure for this specific ester, this document employs a robust, scientifically-grounded approach by presenting a detailed analysis of its parent compound, 3,5-dichlorobenzoic acid, for which crystallographic data is available. The guide details the synthesis of this compound, outlines the principles and a detailed protocol for single-crystal X-ray diffraction, and provides an in-depth analysis of the crystal structure of 3,5-dichlorobenzoic acid as a homologous model. Furthermore, it offers an expert-driven predictive analysis of the potential crystal packing and intermolecular interactions in this compound. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties.
Introduction: The Significance of Halogenated Benzoates
Halogenated benzoic acids and their esters are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of halogen atoms, such as chlorine, on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Moreover, these halogens can participate in specific, non-covalent interactions, such as halogen bonding, which can profoundly impact molecular recognition processes and the packing of molecules in the crystalline state.[3] Understanding the three-dimensional arrangement of these molecules in a crystal lattice is paramount for controlling solid-state properties like solubility, dissolution rate, and bioavailability, which are critical parameters in drug development.[4][5]
While the crystal structure of this compound is not currently available in the public domain, this guide will provide a comprehensive framework for its study. We will begin by detailing its synthesis and the methodologies for obtaining single crystals. Subsequently, we will delve into a detailed crystallographic analysis of its parent compound, 3,5-dichlorobenzoic acid, to provide insights into the expected structural features of the title compound.
Synthesis and Crystallization of this compound
The synthesis of this compound is typically achieved through the esterification of 3,5-dichlorobenzoic acid. A standard and reliable method is the Fischer-Speier esterification.
Synthesis Protocol: Fischer-Speier Esterification
Objective: To synthesize this compound from 3,5-dichlorobenzoic acid.
Materials:
-
3,5-dichlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (a large excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid's molar equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solution using a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Crystallization Protocol for Single-Crystal Growth
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Principle: The slow evaporation of a solvent from a saturated solution of the compound is a common and effective method for growing high-quality single crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but show limited solubility at room temperature.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane) in a clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of well-defined single crystals.
Determining the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]
The SC-XRD Workflow
The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Case Study: The Crystal Structure of 3,5-Dichlorobenzoic Acid
As the crystal structure of this compound is not available, we will now examine the crystal structure of its parent compound, 3,5-dichlorobenzoic acid. The crystallographic data for this compound is available in the Crystallography Open Database (COD).[9]
Crystallographic Data
The following table summarizes the key crystallographic parameters for 3,5-dichlorobenzoic acid.
| Parameter | Value |
| Chemical Formula | C₇H₄Cl₂O₂ |
| Formula Weight | 191.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.84 |
| b (Å) | 3.84 |
| c (Å) | 14.15 |
| α (°) | 90 |
| β (°) | 100.2 |
| γ (°) | 90 |
| Volume (ų) | 740.1 |
| Z | 4 |
Data sourced from the Crystallography Open Database (COD).
Molecular and Supramolecular Structure
In the crystalline state, 3,5-dichlorobenzoic acid molecules form hydrogen-bonded dimers via their carboxylic acid groups. This is a very common and stable supramolecular synthon for carboxylic acids.
Caption: Schematic of the hydrogen-bonded dimer in 3,5-dichlorobenzoic acid.
These hydrogen-bonded dimers then pack in a herringbone fashion, with significant intermolecular interactions involving the chlorine atoms. These include C-H···Cl and Cl···Cl contacts, which contribute to the overall stability of the crystal lattice. The planarity of the aromatic ring facilitates π-π stacking interactions between adjacent dimers.
Predictive Analysis for the Crystal Structure of this compound
By replacing the acidic proton of the carboxylic acid with an ethyl group, we can anticipate several key changes in the crystal packing of this compound compared to its parent acid:
-
Loss of Strong Hydrogen Bonding: The primary intermolecular interaction in the acid, the strong O-H···O hydrogen bond forming the dimer, will be absent in the ethyl ester.
-
Emergence of Weaker Interactions: The crystal packing will be dominated by weaker interactions, such as C-H···O, C-H···π, and halogen-halogen (Cl···Cl) interactions.
-
Steric Influence of the Ethyl Group: The flexible ethyl group will introduce steric bulk, which will likely disrupt the close packing observed in the acid. The conformation of the ethyl group (the C-C-O-C torsion angle) will be a critical determinant of the overall molecular shape and how the molecules pack together.
-
Potential for Polymorphism: Due to the conformational flexibility of the ethyl group and the presence of multiple weak intermolecular interactions, this compound may exhibit polymorphism, where it can crystallize in different crystal structures with distinct physical properties.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound. While the experimental structure remains to be determined, we have outlined the synthetic and crystallographic methodologies required for its elucidation. Through a detailed analysis of the homologous 3,5-dichlorobenzoic acid, we have provided a scientifically-grounded prediction of the key structural features that would be expected in the ethyl ester.
The determination of the crystal structure of this compound would be a valuable contribution to the field, providing further insights into the role of weak intermolecular interactions, particularly halogen bonding, in directing the solid-state assembly of small organic molecules. Such knowledge is fundamental to the rational design of new pharmaceutical and materials with tailored solid-state properties.
References
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Jin, K., & Jia, Y. (2020). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Organic Letters, 22(17), 6884–6889. Retrieved from [Link]
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
-
Al-Masum, M., & Al-Mutaib, S. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1478–1484. Retrieved from [Link]
-
Delcanale, M., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(5), 2095–2109. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,5-dichlorobenzoylformate. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
-
NIST. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 3,5-Dichlorobenzoate in Organic Solvents
Introduction
Ethyl 3,5-dichlorobenzoate (CAS No. 91085-56-2) is a halogenated aromatic ester of significant interest in pharmaceutical and agrochemical research.[1] Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and an ethyl ester group, imparts a moderate degree of lipophilicity, which governs its interaction with various solvent systems. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures.[2] In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[2]
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and related fields, offering both theoretical insights and practical, field-proven experimental protocols. While extensive literature searches did not yield specific quantitative solubility data for this compound in a variety of organic solvents, this guide furnishes detailed, self-validating protocols to enable researchers to generate this crucial data with high fidelity.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 91085-56-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Solubility Profile | Generally soluble in organic solvents, limited solubility in water | [4] |
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The dissolution of a crystalline solid, such as this compound, in a solvent can be conceptualized as a two-step process:
-
Lattice Energy Overcome: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.
The overall enthalpy of solution (ΔHsol) is the sum of the lattice enthalpy (ΔHlattice) and the solvation enthalpy (ΔHsolvation). For a substance to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is dictated by the Gibbs-Helmholtz equation:
ΔGsol = ΔHsol - TΔSsol
where T is the temperature in Kelvin and ΔSsol is the entropy of solution. An increase in entropy upon dissolution, as the ordered crystal lattice is disrupted, generally favors solubility.
The molecular structure of this compound, with its aromatic ring and chloro-substituents, contributes to its nonpolar character, while the ester functional group introduces some polarity. Consequently, it is expected to exhibit good solubility in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) solvents.
Experimental Determination of Solubility
The following sections detail robust and reliable protocols for the quantitative determination of the solubility of this compound.
Gravimetric Method for Solubility Determination
The gravimetric method is a classical and highly accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[5][6] It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Equilibration and Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without causing sublimation or decomposition of the solute.
-
Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it accurately.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Graphviz Diagram of Gravimetric Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic Method for Solubility Determination
For compounds with a chromophore, such as the aromatic ring in this compound, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination.[7][8] This technique relies on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.
Experimental Protocol
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1.1 and 1.2).
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Graphviz Diagram of Spectroscopic Workflow
Caption: Workflow for Spectroscopic Solubility Determination.
Data Presentation and Analysis
Hypothetical Solubility of this compound at 25°C
| Solvent | Solvent Polarity | Expected Solubility ( g/100 mL) |
| Hexane | Nonpolar | Low to Moderate |
| Dichloromethane | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate to High |
| Methanol | Polar Protic | Moderate |
Disclaimer: The solubility values presented in this table are hypothetical and for illustrative purposes only. They are intended to serve as a template for presenting experimentally determined data.
Factors Influencing the Solubility of this compound
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a molecule with both nonpolar (aromatic ring, chlorine atoms) and polar (ester group) features, its solubility will be highest in solvents of intermediate polarity that can engage in both dipole-dipole and London dispersion forces.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.
-
Crystalline Structure: The strength of the crystal lattice of this compound will directly impact the energy required for dissolution.
Conclusion
This technical guide has outlined the fundamental principles and detailed experimental methodologies for determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the public domain, the provided protocols for gravimetric and spectroscopic analysis offer a robust framework for researchers to generate this critical information. A thorough understanding of the solubility of this compound is essential for its effective utilization in research, development, and commercial applications within the pharmaceutical and agrochemical industries.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-3.
- Guseva, A. N., & Parnov, Ye. I. (1976). The Solubility of Several Aromatic Hydrocarbons in Water.
-
Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]
-
Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to Ethyl 3,5-Dichlorobenzoate: Synthesis, Reactivity, and Applications for the Research Professional
As a cornerstone building block in modern organic synthesis, this compound offers a unique combination of stability and reactivity. Its dichlorinated aromatic core and ester functionality provide synthetic handles for constructing complex molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides senior researchers and drug development professionals with a comprehensive technical overview, moving beyond simple data to explain the causality behind its synthesis and application.
This compound is an aromatic ester derived from 3,5-dichlorobenzoic acid. The strategic placement of the two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile precursor.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value / Description | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 91085-56-2 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | --- |
| Molecular Weight | 219.07 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid/solid | Typical for aromatic esters |
| Boiling Point | ~270-280 °C (estimated) | Extrapolated from related isomers |
| ¹H NMR (CDCl₃, predicted) | δ 7.90 (d, J=1.5 Hz, 2H, Ar-H), δ 7.60 (t, J=1.5 Hz, 1H, Ar-H), δ 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | Based on data for ethyl benzoate and mthis compound[2][3] |
| ¹³C NMR (CDCl₃, predicted) | δ 164.5 (C=O), 135.5 (Ar-C-Cl), 133.0 (Ar-C-CO), 131.0 (Ar-C), 128.0 (Ar-C), 62.0 (-OCH₂), 14.0 (-CH₃) | Based on data for ethyl benzoate and mthis compound[3][4] |
| IR Spectroscopy (predicted) | ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~800-900 cm⁻¹ (C-Cl stretch) | Based on typical ester and chlorinated aromatic functional group frequencies[5] |
Synthesis: The Fischer-Speier Esterification
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,5-dichlorobenzoic acid. This acid-catalyzed condensation reaction with ethanol is an equilibrium process, necessitating strategic choices to drive the reaction toward the desired product.[6][7]
Causality in Experimental Design
The success of the Fischer esterification hinges on overcoming its reversible nature.[6] Two primary strategies are employed:
-
Use of Excess Reagent: By using ethanol as both the reactant and the solvent, the equilibrium is shifted towards the product side according to Le Châtelier's principle.[7]
-
Removal of Water: Water is a byproduct of the reaction. Its removal, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a strong dehydrating acid catalyst like concentrated sulfuric acid, prevents the reverse reaction (ester hydrolysis).[8]
Field-Proven Experimental Protocol
This protocol describes a robust lab-scale synthesis of this compound.
Materials:
-
3,5-Dichlorobenzoic acid (1.0 eq)
-
Absolute Ethanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzoic acid (e.g., 19.1 g, 0.1 mol) and absolute ethanol (e.g., 120 mL, ~2.0 mol).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL, ~0.018 mol) to the mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 4-6 hours. The dissolution of the solid starting material indicates reaction progression.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the polar carboxylic acid spot (visualized with a UV lamp) and the appearance of a less polar ester spot indicates completion.
-
Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (~200 mL). Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The ester product will partition into the organic layer.
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation to yield a clear, colorless to light-yellow liquid.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from two key reactive sites: the ester group and the dichlorinated aromatic ring.
-
Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. More importantly, it can be converted to amides by reaction with amines (ammonolysis), or undergo transesterification with other alcohols. For conversion to more reactive species, it is typically first hydrolyzed to the acid, which is then converted to the highly reactive acid chloride (e.g., using thionyl chloride).[9]
-
Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution (EAS).[10][11] Reactions like nitration or further halogenation would require harsh conditions and would be directed to the ortho position (C2/C6). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), although typically requiring very strong nucleophiles and high temperatures.[12]
Application in Drug Development: Synthesis of Tafamidis
A prominent application showcasing the utility of this chemical family is in the synthesis of Tafamidis , a drug used to treat transthyretin amyloidosis.[13][14] The core 3,5-dichlorophenyl moiety is essential for the drug's mechanism of action. The synthesis involves the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride (the activated form of the parent acid).[9]
This highlights the role of this compound's parent acid as a critical starting material. The ester itself could be used as a more stable, less hazardous precursor than the acid chloride in some synthetic strategies, potentially undergoing direct amidation under specific catalytic conditions.
This synthetic connection underscores the importance of the 3,5-dichlorobenzoate scaffold in accessing biologically active molecules where the specific halogenation pattern is key to therapeutic efficacy.[13]
Safety and Handling
As with all chlorinated aromatic compounds, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Minimize dust generation if handling the solid parent acid.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the specific Safety Data Sheet (SDS) for the material before use.
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The Biological Versatility of Ethyl 3,5-Dichlorobenzoate: A Technical Guide for Researchers
An In-depth Exploration of a Promising Chemical Scaffold
Introduction: Unveiling the Potential of a Dichlorinated Aromatic Ester
Ethyl 3,5-dichlorobenzoate, a seemingly unassuming organic molecule, belongs to a class of compounds that have garnered significant interest across various scientific disciplines, from agriculture to pharmacology. While direct and extensive research on the specific biological activities of this ethyl ester is nascent, a comprehensive analysis of its structural components—the 3,5-dichlorobenzoic acid backbone and the ethyl ester functional group—provides a strong foundation for predicting its potential biological profile. This technical guide will delve into the known activities of the dichlorobenzoic acid family, explore the modulatory effects of esterification, and present a scientifically grounded perspective on the prospective applications of this compound for researchers, scientists, and drug development professionals.
The core of this molecule, 3,5-dichlorobenzoic acid, is a well-documented herbicide, highlighting the potent bioactivity inherent in this substitution pattern.[1][2][3] The strategic placement of two chlorine atoms on the aromatic ring significantly influences the electronic and steric properties of the molecule, often enhancing its interaction with biological targets. Esterification of the carboxylic acid to an ethyl ester can further modify its physicochemical properties, such as lipophilicity and membrane permeability, which are critical determinants of a compound's biological fate and efficacy.
This guide will navigate the landscape of dichlorinated benzoic acid derivatives, providing insights into their established herbicidal and antimicrobial activities, and touching upon their emerging potential in areas like cancer research. By understanding the structure-activity relationships within this chemical class, we can construct a predictive framework for the biological activities of this compound.
The 3,5-Dichlorobenzoic Acid Scaffold: A Foundation of Potent Bioactivity
The biological effects of dichlorobenzoic acid isomers are most prominently documented in agriculture, where they have been utilized as herbicides.[1] Their mechanism of action is often linked to the disruption of plant growth processes.
Herbicidal Activity: Disrupting Plant Growth
3,5-Dichlorobenzoic acid is recognized for its role as a herbicide.[2][3] The mode of action for many chlorinated benzoic acids involves mimicking or interfering with plant hormones, particularly auxins, which are crucial for regulating plant growth and development.[1] This interference can disrupt essential processes, leading to uncontrolled growth and eventual death of the target weed species. The presence of chlorine atoms on the benzoic acid ring is a key factor in this herbicidal activity.
Antimicrobial Potential: A Broad Spectrum of Activity
Derivatives of dichlorophenyl benzoic acid have demonstrated a wide range of antimicrobial activities.[4] Studies on various chlorobenzoic acid derivatives have shown potential against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[5] While the precise mechanism is not always fully elucidated, it is believed that these compounds may disrupt cell membrane integrity or interfere with essential metabolic pathways in microorganisms. The lipophilic nature of the chlorinated aromatic ring likely facilitates its passage through the microbial cell wall and membrane.
Emerging Therapeutic Applications
Beyond agriculture and antimicrobial research, the dichlorobenzoic acid scaffold is being explored for other therapeutic applications. For instance, derivatives have been investigated for their potential as anticancer agents.[4] The mechanism of action in this context often involves the inhibition of specific enzymes that are critical for the proliferation and survival of cancer cells.[4]
The Influence of Ethyl Esterification: Modulating Biological Properties
The transformation of 3,5-dichlorobenzoic acid to its ethyl ester derivative, this compound, is a critical modification that can significantly alter its biological profile. This esterification process impacts several key physicochemical parameters:
| Property | 3,5-Dichlorobenzoic Acid | This compound (Predicted) | Impact on Biological Activity |
| Lipophilicity | Lower | Higher | Increased ability to cross cell membranes, potentially enhancing intracellular target engagement. |
| Aqueous Solubility | Higher (as a salt) | Lower | May affect formulation and bioavailability. |
| Chemical Reactivity | Carboxylic acid functionality allows for various reactions. | Ester group is susceptible to hydrolysis by esterases. | Can act as a prodrug, releasing the active carboxylic acid intracellularly. |
| Polarity | More polar | Less polar | Influences distribution in biological systems. |
The increased lipophilicity of the ethyl ester is arguably the most significant change. This property can lead to enhanced absorption and distribution in biological systems, potentially resulting in greater potency or a different spectrum of activity compared to the parent carboxylic acid.
Hypothesized Biological Activity Profile of this compound
Based on the known activities of the 3,5-dichlorobenzoic acid scaffold and the predictable effects of ethyl esterification, we can propose a likely biological activity profile for this compound. It is crucial to emphasize that the following are scientifically informed hypotheses that require experimental validation.
Workflow for Investigating Biological Activity
A systematic approach is necessary to validate the predicted activities of this compound. The following workflow outlines a potential experimental plan:
Caption: A proposed experimental workflow for the systematic evaluation of the biological activities of this compound.
Predicted Herbicidal Activity
Given the established herbicidal properties of 3,5-dichlorobenzoic acid, it is highly probable that this compound will also exhibit phytotoxicity. The increased lipophilicity of the ethyl ester may enhance its uptake by plants, potentially leading to increased potency. It could act as a pro-herbicide, being hydrolyzed within the plant to release the active 3,5-dichlorobenzoic acid.
Predicted Antimicrobial Activity
The antimicrobial potential of chlorobenzoic acid derivatives suggests that this compound could be active against a range of microbial pathogens.[5] Its ability to more readily cross the lipid-rich membranes of bacteria and fungi could translate to improved antimicrobial efficacy compared to the parent acid.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential as a Pharmaceutical Intermediate and Bioactive Molecule
The structural motif of dichlorinated aromatic compounds is present in numerous pharmaceuticals.[6][7] The ability of this compound to serve as a building block for more complex molecules, coupled with its own potential bioactivity, makes it a compound of interest for drug discovery and development.[6][7] Its potential anticancer activity, extrapolated from related compounds, warrants further investigation.
Conclusion and Future Directions
While the body of research directly focused on the biological activity of this compound is limited, a robust scientific rationale suggests its potential as a bioactive molecule with applications in agriculture and medicine. The known herbicidal and antimicrobial properties of the 3,5-dichlorobenzoic acid scaffold, combined with the modulating effects of ethyl esterification, point towards a promising profile for this compound.
Future research should be directed towards the systematic experimental validation of these hypothesized activities. The proposed workflow provides a roadmap for such investigations. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing its structure for enhanced potency and selectivity. As our understanding of the biological implications of halogenation and esterification deepens, compounds like this compound will undoubtedly play an increasingly important role in the development of novel herbicides, antimicrobial agents, and therapeutics.
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The Strategic Utility of Ethyl 3,5-Dichlorobenzoate in Modern Chemical Synthesis: A Technical Guide
For Immediate Release
SHANGHAI, CN – January 1, 2026 – In the landscape of modern drug discovery and agrochemical development, the strategic selection of foundational chemical scaffolds is paramount. Ethyl 3,5-dichlorobenzoate, a seemingly unassuming aromatic ester, has emerged as a key building block, offering a unique combination of reactivity and structural stability. This technical guide provides an in-depth analysis of the potential research applications of this compound, tailored for researchers, scientists, and drug development professionals. Herein, we explore its synthesis, key chemical transformations, and its role in the generation of high-value bioactive molecules.
Physicochemical Properties and Spectroscopic Profile
This compound (CAS No. 91085-56-2) is a colorless to pale yellow liquid or solid with a molecular formula of C₉H₈Cl₂O₂ and a molecular weight of 219.07 g/mol .[1] Its key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 91085-56-2 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Boiling Point | 289 °C |
| Density | 1.305 g/mL |
| Appearance | Colorless to yellow solid or liquid |
The structural features of this compound, namely the electron-withdrawing chlorine atoms meta to the ester functionality, dictate its reactivity and utility in organic synthesis. These substituents activate the aromatic ring for certain transformations while providing steric and electronic handles for selective reactions.
Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3,5-dichlorobenzoic acid. The latter can be synthesized via several routes, with a common industrial method involving the chlorination of benzonitrile followed by hydrolysis.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid
This two-step protocol is adapted from patented industrial methodologies.[2][3]
Step 1: Chlorination of Benzonitrile
-
To a solution of benzonitrile (100.0 g, 0.97 mol) in a 3:1 mixture of chloroform (300 g) and ethanol (100 g), slowly add sodium hypochlorite solution (1209.4 g, 13% w/w).
-
Maintain the pH of the reaction mixture between 3.0 and 4.0 by the addition of 37% hydrochloric acid.
-
Heat the mixture to 55-60 °C and stir until the reaction is complete (monitoring by TLC or GC-MS is recommended). The primary product at this stage is 3,5-dichlorobenzonitrile.
Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile
-
To the reaction mixture from Step 1, add 30% sodium hydroxide solution to maintain a pH of 12-13.
-
Heat the mixture to 80-90 °C for 2.5 hours to facilitate hydrolysis of the nitrile to the carboxylate salt.
-
Cool the reaction mixture and acidify to a pH of 1.0 with 37% hydrochloric acid.
-
Stir at 50-60 °C for 1 hour to ensure complete precipitation of 3,5-dichlorobenzoic acid.
-
Filter the precipitate, wash with water, and dry to yield 3,5-dichlorobenzoic acid.
Experimental Protocol: Esterification to this compound
-
Suspend 3,5-dichlorobenzoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Purification can be achieved by distillation or recrystallization.[4]
Core Research Applications: A Gateway to Bioactive Molecules
The true value of this compound lies in its versatility as a synthetic intermediate. The ester and chloro-substituents provide multiple reaction sites for further molecular elaboration.
Agrochemical Synthesis: A Scaffold for Fungicides and Herbicides
The 3,5-dichlorophenyl moiety is a well-established pharmacophore in the agrochemical industry.[1] Derivatives of 3,5-dichlorobenzoic acid have demonstrated a range of biological activities, including herbicidal and fungicidal effects.[5]
A notable application is in the development of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. The 3,5-dichlorobenzyl ester scaffold has been identified as a highly active fragment in novel antifungal compounds. For instance, a series of 3,5-dichlorobenzyl ester derivatives have shown remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani.[6] Although these studies start from 3,5-dichlorobenzyl alcohol, the analogous ethyl ester provides a clear pathway for the synthesis of similar bioactive esters through transesterification or by initial reduction to the alcohol followed by esterification.
Pharmaceutical Synthesis: A Building Block for Drug Candidates
While less documented than its agrochemical applications, the 3,5-dichlorobenzoate scaffold holds potential in medicinal chemistry. The chlorine atoms can serve as handles for cross-coupling reactions, enabling the introduction of diverse functionalities to build complex molecular architectures. Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, providing a versatile platform for library synthesis in drug discovery programs.
The precursor, 3,5-dichlorobenzoic acid, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] This underscores the potential of its ethyl ester derivative as a more lipophilic and potentially more soluble starting material for organic synthesis campaigns.
Advanced Transformations: Expanding the Synthetic Toolbox
The reactivity of this compound extends beyond simple ester manipulations. The dichlorinated aromatic ring is amenable to a variety of modern synthetic transformations.
-
Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive in SNAr reactions compared to their fluoro or nitro-substituted counterparts, under forcing conditions or with appropriate activation, one or both chlorine atoms can be displaced by strong nucleophiles. This opens up avenues for the synthesis of substituted benzoates that would be difficult to access through other means.
-
Cross-Coupling Reactions: The C-Cl bonds of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of C-C bonds, allowing for the facile introduction of aryl, vinyl, and alkynyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical development, chlorinated aromatic compounds are indispensable building blocks. Among these, Ethyl 3,5-dichlorobenzoate (CAS No. 91085-56-2) serves as a key intermediate.[1] Its unique substitution pattern makes it a valuable precursor for a variety of complex molecules. However, as with many halogenated organics, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond mere procedural lists to explain the rationale behind each recommendation. By fostering a deeper understanding of the chemical's properties, this document aims to empower researchers to work with confidence and safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.
GHS Classification and Labeling
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.
Prudent Practices for Handling: A Proactive Approach to Safety
The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures involving this compound. This involves a combination of engineering controls, personal protective equipment, and meticulous work practices.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or transferring solids, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be adequate to prevent the escape of airborne contaminants.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes, dust, and vapors. |
| Body Protection | A fully fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate filter | Recommended when engineering controls are insufficient or during spill cleanup. |
Safe Handling Workflow
The following workflow is designed to minimize exposure during routine laboratory operations.
Caption: A logical workflow for the safe handling of this compound.
Chemical and Physical Properties: Informing Safe Practices
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 91085-56-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.07 g/mol | |
| Appearance | Colorless to yellow, white to yellow, or green solid or liquid | |
| Boiling Point | 289 °C | |
| Density | 1.305 g/mL | |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane.[4] |
Note: Some physical properties are based on available data which may be for analogous compounds. Always refer to the supplier-specific Safety Data Sheet for the most accurate information.
Storage and Stability: Maintaining Chemical Integrity
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions. Examples of incompatible oxidizing agents include permanganates, chromates, and peroxides. Dichlorobenzenes, a related class of compounds, can form hydrogen chloride gas in the presence of strong oxidizers or active metals like aluminum.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
These are general guidelines. Always consult the specific Safety Data Sheet for the material in use.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making flowchart for responding to a chemical spill.
Waste Disposal: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of chemical waste through a licensed environmental waste disposal service, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a foundation of knowledge, preparedness, and a commitment to a robust safety culture. By understanding the inherent hazards of this compound and diligently applying the principles outlined in this guide, scientists can mitigate risks and focus on advancing their critical work. This document should be considered a living resource, to be used in conjunction with institution-specific safety protocols and the most current Safety Data Sheet provided by the supplier.
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Methodological & Application
The Synthetic Versatility of Ethyl 3,5-Dichlorobenzoate: A Guide for the Research Chemist
In the landscape of modern organic synthesis, the strategic use of functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, ethyl 3,5-dichlorobenzoate stands out as a versatile and readily accessible intermediate. Its dichlorinated phenyl ring, coupled with a modifiable ester functionality, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of pharmaceutical and agrochemical development.
The significance of the 3,5-dichlorophenyl motif is well-established, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] this compound serves as a stable and convenient precursor to this critical structural unit, offering advantages in handling and reactivity over the corresponding acid or acid chloride in certain applications.
Core Reactions and Synthetic Potential
The synthetic utility of this compound is primarily centered around three key transformations: hydrolysis to the parent carboxylic acid, direct conversion to amides, and cross-coupling reactions at the chloro-substituted positions. Each of these pathways opens up a distinct avenue for molecular elaboration.
Caption: Key synthetic transformations of this compound.
Application in the Synthesis of Bioactive Molecules
The 3,5-dichloroaromatic scaffold is a privileged structure in medicinal chemistry and agrochemistry. Its presence can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.
Pharmaceutical Intermediates
3,5-Dichlorobenzoic acid, readily obtained from its ethyl ester, is a crucial starting material for the synthesis of various APIs.[2] For instance, it is a key component in the production of Tafamidis, a drug used to treat transthyretin amyloidosis.[4] The synthesis involves the conversion of 3,5-dichlorobenzoic acid to the corresponding acyl chloride, followed by amidation with 4-amino-3-hydroxybenzoic acid.[4]
Agrochemical Synthesis
In the agrochemical sector, this structural unit is found in a range of fungicides and herbicides.[1][3] The fungicide Boscalid and the herbicide Diuron, for example, contain dichlorinated aromatic rings that can be conceptually traced back to precursors like 3,5-dichloroaniline or related compounds.[5][6][7] While the synthesis of these specific commercial products may not directly start from this compound, the methodologies for introducing and modifying the 3,5-dichlorophenyl group are highly relevant. For instance, novel fungicides with a 3,5-dichlorobenzyl ester moiety have shown significant activity.[8]
Detailed Protocols and Methodologies
The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Hydrolysis to 3,5-Dichlorobenzoic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many synthetic routes, particularly for subsequent amide bond formation via an acyl chloride. This protocol is based on standard procedures for the alkaline hydrolysis of benzoate esters.[9]
Rationale: Saponification using a strong base like sodium hydroxide in a mixed aqueous-organic solvent system ensures complete hydrolysis of the ester. The resulting carboxylate salt is then protonated with a strong acid to yield the free carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Add a 2 M aqueous solution of NaOH (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate of 3,5-dichlorobenzoic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the desired product.
Data Presentation: Physical Properties of 3,5-Dichlorobenzoic Acid
| Property | Value | Reference |
| CAS Number | 51-36-5 | [10] |
| Molecular Formula | C₇H₄Cl₂O₂ | [10] |
| Molecular Weight | 191.01 g/mol | [10] |
| Melting Point | 184-187 °C | [11] |
Protocol 2: Direct Amidation of this compound
While less common than the acid chloride route, direct amidation of the ester can be achieved, offering a more atom-economical approach. This protocol is an adaptation of general methods for the direct amidation of esters.
Rationale: The direct reaction of an ester with an amine is often slow. The use of a strong base can deprotonate the amine, increasing its nucleophilicity, or in some cases, form a more reactive intermediate.
Materials:
-
This compound
-
Amine of choice (e.g., aniline derivative)
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Add anhydrous toluene (10-20 mL per gram of ester).
-
Add sodium methoxide (1.5-2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The chlorine atoms on the aromatic ring of this compound can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of complex biaryl structures.[12][13]
Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Note that mono- and di-substituted products may be formed.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product(s) by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of C-N bonds, converting the aryl chloride functionality into an arylamine.[14][15][16] This is a powerful tool for synthesizing substituted anilines, which are common in pharmaceuticals.
Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the use of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step to form the C-N bond.
Materials:
-
This compound
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is unlocked through a series of fundamental transformations—hydrolysis, amidation, and cross-coupling reactions. By providing access to the synthetically useful 3,5-dichlorophenyl moiety, it serves as a gateway to a wide array of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers looking to incorporate this versatile intermediate into their synthetic strategies.
References
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Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
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- The Essential Role of 3,5-Dichlorobenzoic Acid in Modern Chemical Manufacturing. (URL: not available)
- A method of preparing boscalid - CN109232411A - Google P
- CN105294504A - Method for synthesizing diuron - Google P
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3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pesticides and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- CN101709041A - Process for producing diuron - Google P
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Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - Journal of Agricultural and Food Chemistry - Figshare. (URL: [Link])
-
Toward a Continuous-Flow Synthesis of Boscalid (R) | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (URL: [Link])
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ChemInform Abstract: Efficient Palladium-Catalyzed Amination of Aryl Chlorides Using Di(dicyclohexylamino)phenylphosphine as a PN 2 Ligand. | Request PDF - ResearchGate. (URL: [Link])
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (URL: [Link])
- Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulf
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - NIH. (URL: [Link])
- CN105061306A - Boscalid preparation method - Google P
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(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. (URL: [Link])
-
(PDF) ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. - ResearchGate. (URL: [Link])
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Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases - Organic Chemistry Portal. (URL: [Link])
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Mthis compound | C8H6Cl2O2 | CID 76192 - PubChem. (URL: [Link])
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3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. (URL: [Link])
-
2,5-dichlorobenzoic acid methyl ester - AERU. (URL: [Link])
- NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (URL: not available)
-
Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. (URL: [Link])
-
Palladium‐Catalysed Amination of 1,8‐ and 1,5‐Dichloroanthracenes and 1,8‐ and 1,5‐Dichloroanthraquinones | Request PDF - ResearchGate. (URL: [Link])
-
Alkaline Hydrolysis of Ethyl Benzoate in Aqueous Dimethyl Sulfoxide | Scilit. (URL: [Link])
- PH12014500585A1 - Aniline derivatives, their preparation and their therapeutic application - Google P
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(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (URL: [Link])
-
An aniline dication-like transition state in the Bamberger rearrangement - Semantic Scholar. (URL: [Link])
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- 6. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Ethyl 3,5-Dichlorobenzoate as a Versatile Starting Material for the Synthesis of Novel Compounds
Introduction: The Strategic Value of Ethyl 3,5-Dichlorobenzoate
This compound is a pivotal starting material in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its chemical architecture, featuring a symmetrically substituted dichlorinated aromatic ring coupled with a reactive ethyl ester moiety, presents a unique and powerful platform for molecular elaboration. The two chlorine atoms serve as versatile handles for a variety of cross-coupling and substitution reactions, while the ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to construct complex molecular architectures and accelerate the discovery of novel compounds.[2]
Core Synthetic Strategies and Applications
The strategic positioning of the two chlorine atoms on the benzene ring allows for selective or exhaustive functionalization, leading to a diverse array of derivatives. The primary reaction pathways that leverage the reactivity of the C-Cl bonds are palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Caption: Key synthetic pathways originating from this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions provide a direct and efficient route to introduce new aryl, alkyl, or amino substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid.[3][4] This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. The choice of ligand (e.g., SPhos, XPhos) is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[6]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling
This protocol details the selective monosubstitution of this compound with 4-methoxyphenylboronic acid.
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| This compound | 1.0 | 1.0 mmol (219 mg) | Starting Material |
| 4-Methoxyphenylboronic Acid | 1.1 | 1.1 mmol (167 mg) | Coupling Partner |
| Pd(OAc)₂ | 0.02 | 0.02 mmol (4.5 mg) | Catalyst Precursor |
| SPhos | 0.04 | 0.04 mmol (16.4 mg) | Ligand |
| K₃PO₄ (anhydrous powder) | 2.5 | 2.5 mmol (531 mg) | Base |
| Dioxane | - | 4 mL | Solvent |
| Water | - | 1 mL | Solvent |
| Reaction Conditions | |||
| Temperature | - | 100 °C | Thermal Energy |
| Time | - | 12-18 h | Reaction Duration |
| Atmosphere | - | Nitrogen (N₂) | Inert Environment |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, ethyl 3-chloro-5-(4-methoxyphenyl)benzoate.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[7][8] This reaction has become indispensable in pharmaceutical synthesis, where the arylamine motif is prevalent.[8]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a Pd(0)/phosphine ligand system is used. Ligands like XPhos or RuPhos are highly effective for coupling with less reactive aryl chlorides.[9][10] The choice of palladium precursor can also be influential; Pd₂(dba)₃ is a common and effective choice.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes the coupling of this compound with morpholine.
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| This compound | 1.0 | 1.0 mmol (219 mg) | Starting Material |
| Morpholine | 1.2 | 1.2 mmol (105 µL) | Coupling Partner |
| Pd₂(dba)₃ | 0.015 | 0.015 mmol (13.7 mg) | Catalyst Precursor |
| XPhos | 0.03 | 0.03 mmol (14.3 mg) | Ligand |
| Sodium tert-butoxide | 1.5 | 1.5 mmol (144 mg) | Base |
| Toluene (anhydrous) | - | 5 mL | Solvent |
| Reaction Conditions | |||
| Temperature | - | 110 °C | Thermal Energy |
| Time | - | 16-24 h | Reaction Duration |
| Atmosphere | - | Nitrogen (N₂) | Inert Environment |
Step-by-Step Methodology:
-
In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture at 110 °C for 16-24 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford ethyl 3-chloro-5-morpholinobenzoate.
Nucleophilic Aromatic Substitution (SNAr)
While aryl chlorides are generally less reactive in SNAr reactions than their fluoro- or nitro-activated counterparts, substitution can be achieved under specific conditions.[11][12] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] For this compound, the electron-withdrawing effect of the ester group and the second chlorine atom modestly activates the ring towards nucleophilic attack, though forcing conditions (high temperature, strong nucleophile) are typically required.[12]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates are necessary to attack the electron-deficient ring.
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the cation of the nucleophile salt, leaving a "naked," highly reactive anionic nucleophile.
-
Temperature: High temperatures are generally required to overcome the high activation energy associated with disrupting the aromaticity of the benzene ring in the first step of the mechanism.
Protocol 3: SNAr with Sodium Methoxide
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| This compound | 1.0 | 1.0 mmol (219 mg) | Starting Material |
| Sodium Methoxide (NaOMe) | 2.5 | 2.5 mmol (135 mg) | Nucleophile |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | Solvent |
| Reaction Conditions | |||
| Temperature | - | 120-140 °C | Thermal Energy |
| Time | - | 24 h | Reaction Duration |
| Atmosphere | - | Nitrogen (N₂) | Inert Environment |
Step-by-Step Methodology:
-
Add this compound and sodium methoxide to an oven-dried flask under a nitrogen atmosphere.
-
Add anhydrous DMSO and heat the mixture to 120-140 °C.
-
Stir for 24 hours, monitoring the reaction by TLC.
-
Cool to room temperature and carefully pour the reaction mixture into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate ethyl 3-chloro-5-methoxybenzoate.
Functional Group Interconversion of the Ester
The ethyl ester of the starting material is a versatile functional group that can be easily converted into a carboxylic acid, which then opens up further synthetic possibilities, most notably amidation.
Saponification to 3,5-Dichlorobenzoic Acid
Base-mediated hydrolysis (saponification) is a straightforward and high-yielding method to convert the ethyl ester into the corresponding carboxylic acid. This acid is itself a valuable intermediate for synthesizing APIs and agrochemicals.[2][14]
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol 4: Hydrolysis to 3,5-Dichlorobenzoic Acid
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| This compound | 1.0 | 10.0 mmol (2.19 g) | Starting Material |
| Sodium Hydroxide (NaOH) | 3.0 | 30.0 mmol (1.20 g) | Base for Hydrolysis |
| Ethanol | - | 20 mL | Co-solvent |
| Water | - | 10 mL | Solvent |
| Conc. Hydrochloric Acid (HCl) | - | As needed | Acidification |
Step-by-Step Methodology:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is approximately 1-2.
-
A white precipitate of 3,5-dichlorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the product in high purity and yield.
Conclusion
This compound stands out as a highly adaptable and economically significant building block for chemical synthesis. Its dual reactivity—at the C-Cl bonds and the ester functionality—provides a robust platform for generating diverse libraries of novel compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, SNAr, and ester hydrolysis represent fundamental, reliable methods for leveraging this starting material in drug discovery and materials science research.
References
- Vertex AI Search. (n.d.). This compound. MySkinRecipes.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pesticides and Pharmaceuticals.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
- ChemicalBook. (2022). Synthesis and Application of 3,5-dichlorobenzoic acid.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- The Chemistry of 3,5-Dichlorobenzoic Acid: Synthesis and Reactivity. (n.d.).
- OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. diva-portal.org [diva-portal.org]
- 4. fishersci.se [fishersci.se]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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Applikations- und Protokollhandbuch: Analytische Derivatisierung von Ethyl-3,5-dichlorbenzoat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zu den Strategien und Methoden für die analytische Bestimmung von Ethyl-3,5-dichlorbenzoat. Als leitender Anwendungswissenschaftler präsentiere ich hier nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter den methodischen Entscheidungen, um eine robuste und zuverlässige Analyse zu gewährleisten.
Einleitung und strategische Überlegungen
Ethyl-3,5-dichlorbenzoat ist ein Ester der 3,5-Dichlorbenzoesäure und findet Anwendung als chemisches Zwischenprodukt in der Synthese von Pharmazeutika und Spezialchemikalien. Seine genaue quantitative Bestimmung ist für die Qualitätskontrolle, Prozessüberwachung und Forschung von entscheidender Bedeutung.
Da der Analyt bereits ein Ester ist, unterscheidet sich die analytische Herangehensweise von der einer freien Carbonsäure. Es gibt drei primäre strategische Pfade für die Analyse, deren Auswahl von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung abhängt:
-
Direkte Analyse: Analyse des Ethyl-3,5-dichlorbenzoats ohne chemische Modifikation. Diese Methode ist die schnellste, aber möglicherweise nicht für alle analytischen Systeme oder Empfindlichkeitsanforderungen geeignet.
-
Analyse über Hydrolyse und anschließende Derivatisierung: Der Ethylester wird zur freien 3,5-Dichlorbenzoesäure hydrolysiert. Die resultierende Carbonsäure wird dann derivatisiert, um ihre Flüchtigkeit und/oder Detektierbarkeit für die Gaschromatographie-Massenspektrometrie (GC-MS) zu verbessern.
-
Analyse über Umesterung: Der Ethylester wird direkt in einen anderen Ester (z. B. einen Methylester) umgewandelt. Dies kann vorteilhaft sein, um die chromatographischen Eigenschaften zu verändern oder um von etablierten Methoden für Methylester zu profitieren.
Die folgende Abbildung veranschaulicht diese drei analytischen Wege.
Abbildung 1: Analytische Pfade für Ethyl-3,5-dichlorbenzoat.
Pfad 1: Direkte Analyse von Ethyl-3,5-dichlorbenzoat
Die direkte Analyse ist der einfachste Ansatz. Ethyl-3,5-dichlorbenzoat ist ausreichend flüchtig für die GC-Analyse und besitzt einen starken Chromophor für die HPLC-UV-Detektion.
Kausale Begründung
Dieser Ansatz wird gewählt, wenn eine schnelle Analyse erforderlich ist und die Eigenschaften des Analyten für die gewählte Methode ohne Modifikation geeignet sind. Die Herausforderung bei der GC-Analyse kann in der Polarität des Moleküls liegen, die zu Peak-Tailing führen kann. Bei der HPLC ist die Wahl der mobilen Phase entscheidend, um eine gute Peakform und Retention zu erzielen.[1]
Protokoll: Direkte Analyse mittels HPLC-UV
Diese Methode eignet sich für die Quantifizierung von Ethyl-3,5-dichlorbenzoat in Prozessproben oder Formulierungen.
Instrumentation und Materialien:
-
HPLC-System: Ausgestattet mit einer Gradientenpumpe, Autosampler, Säulenofen und einem UV-Vis- oder Photodiodenarray-Detektor (PDA).
-
Säule: Eine C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße).
-
Chemikalien: Ethyl-3,5-dichlorbenzoat Referenzstandard (>98% Reinheit), Acetonitril (HPLC-Qualität), Methanol (HPLC-Qualität), Wasser (HPLC-Qualität), Phosphorsäure (analytische Qualität).
Vorbereitung der Lösungen:
-
Mobile Phase A: Wasser mit 0,1% Phosphorsäure.
-
Mobile Phase B: Acetonitril.
-
Diluent: Eine Mischung aus Methanol und Wasser (50:50, v/v).
-
Standard-Stammlösung (1000 µg/mL): Wiegen Sie ca. 10 mg des Referenzstandards genau ein und lösen Sie ihn in einem 10-mL-Messkolben mit dem Diluenten.
-
Kalibrierstandards: Erstellen Sie eine Reihe von Kalibrierstandards durch Verdünnen der Stammlösung mit dem Diluenten, um Konzentrationen im gewünschten Bereich zu erzielen (z. B. 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographische Bedingungen:
| Parameter | Wert |
| Flussrate | 1,0 mL/min |
| Injektionsvolumen | 10 µL |
| Säulentemperatur | 30 °C |
| Detektionswellenlänge | 235 nm |
| Gradientenelution | 0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
Validierung der Methode:
Die Methode sollte gemäß den ICH-Richtlinien (Q2(R1)) validiert werden.[2][3] Typische Validierungsparameter sind in der folgenden Tabelle zusammengefasst.
| Validierungsparameter | Akzeptanzkriterium | Typische Ergebnisse |
| Linearität (R²) | > 0,999 | 0,9995 |
| Richtigkeit (% Wiederfindung) | 98,0 - 102,0 % | 99,5 % |
| Präzision (% RSD) | < 2,0 % | < 1,5 % |
| Nachweisgrenze (LOD) | S/N > 3 | ~0,1 µg/mL |
| Bestimmungsgrenze (LOQ) | S/N > 10 | ~0,3 µg/mL |
Pfad 2: Analyse über Hydrolyse und Derivatisierung
Diese Strategie ist besonders nützlich, wenn die Analyse Teil eines größeren Arbeitsablaufs ist, der auf die Bestimmung von sauren Analyten (wie Pestizidmetaboliten) ausgelegt ist, oder wenn eine höhere Empfindlichkeit und Spezifität durch GC-MS erforderlich ist.
Kausale Begründung
Die Hydrolyse wandelt den Ester in die freie Carbonsäure (3,5-Dichlorbenzoesäure) um.[4] Carbonsäuren sind für die direkte GC-Analyse oft zu polar und nicht flüchtig genug.[5] Die anschließende Derivatisierung, z. B. durch Silylierung, ersetzt das aktive Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe.[6] Das resultierende TMS-Ester-Derivat ist deutlich weniger polar, flüchtiger und thermisch stabiler, was zu scharfen, symmetrischen Peaks im Gaschromatogramm führt und eine robuste Quantifizierung ermöglicht.
Abbildung 2: Workflow für Hydrolyse und Derivatisierung.
Protokoll: Alkalische Hydrolyse
-
Reaktionsansatz: Geben Sie eine genau abgewogene Menge der Probe (entsprechend ca. 50-100 mg Ethyl-3,5-dichlorbenzoat) in einen 100-mL-Rundkolben.
-
Hydrolyse: Fügen Sie 20 mL einer 2 M Natriumhydroxidlösung und einige Siedesteinchen hinzu. Erhitzen Sie die Mischung unter Rückfluss, bis alle öligen Tröpfchen des Esters verschwunden sind (typischerweise 45-60 Minuten).[4]
-
Abkühlung: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.
-
Ansäuern: Überführen Sie die Mischung in ein Becherglas und kühlen Sie es in einem Eisbad. Säuern Sie die Lösung langsam unter Rühren mit konzentrierter Salzsäure an, bis ein pH-Wert von <2 erreicht ist (mit pH-Papier prüfen). Die 3,5-Dichlorbenzoesäure fällt als weißer Niederschlag aus.
-
Extraktion: Extrahieren Sie die wässrige Suspension dreimal mit je 20 mL Diethylether oder Ethylacetat.
-
Aufarbeitung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Protokoll: Silylierungs-Derivatisierung für GC-MS
-
Probenvorbereitung: Lösen Sie den getrockneten Extrakt aus der Hydrolyse in 100 µL eines geeigneten Lösungsmittels (z. B. Pyridin oder Acetonitril).
-
Derivatisierung: Fügen Sie 100 µL N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) hinzu.[6]
-
Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C.
-
Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Typische GC-MS-Parameter:
| Parameter | Wert |
| GC-Säule | DB-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke |
| Trägergas | Helium, konstanter Fluss 1,0 mL/min |
| Injektor-Temperatur | 250 °C |
| Ofenprogramm | 80 °C (2 min halten), dann 10 °C/min bis 280 °C (5 min halten) |
| MS-Transferlinie | 280 °C |
| Ionenquelle | 230 °C, Elektronenstoßionisation (EI) bei 70 eV |
| Scan-Bereich | m/z 50-500 |
Pfad 3: Analyse über Umesterung
Die Umesterung ist eine elegante Methode, um den Ethyl- in einen anderen, für die Analyse besser geeigneten Ester umzuwandeln, ohne den Umweg über die freie Säure zu gehen. Die Umwandlung in den Methylester ist am gebräuchlichsten, da für viele Fettsäuremethylester (FAMEs) etablierte GC-Methoden existieren.
Kausale Begründung
Die Umesterung wird durch einen basischen oder sauren Katalysator ermöglicht.[7] Bei Verwendung eines großen Überschusses an Methanol wird das Reaktionsgleichgewicht auf die Seite des Methylesters verschoben. Der Methylester kann im Vergleich zum Ethylester ein anderes Retentionsverhalten und eine andere Fragmentierung im Massenspektrum aufweisen, was für die Trennung von Matrixkomponenten oder die Identifizierung vorteilhaft sein kann.[8]
Protokoll: Basenkatalysierte Umesterung
-
Reaktionsansatz: Lösen Sie eine bekannte Menge der Probe in 1 mL Toluol in einem Reaktionsgefäß.
-
Katalysatorzugabe: Fügen Sie 2 mL einer 0,5 M Lösung von Natriummethanolat in Methanol hinzu.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 10-15 Minuten bei 50-60 °C unter Schütteln.
-
Neutralisation: Kühlen Sie die Probe ab und neutralisieren Sie den Katalysator durch Zugabe von z. B. Acetylchlorid oder einer sauren Lösung.
-
Extraktion: Fügen Sie 2 mL Hexan und 2 mL Wasser hinzu, schütteln Sie kräftig und lassen Sie die Phasen sich trennen.
-
Analyse: Entnehmen Sie einen Aliquot der oberen Hexan-Phase und injizieren Sie ihn in das GC-MS-System.
Vergleich der Derivate:
| Derivat | Relative Flüchtigkeit | Kommentar |
| Ethyl-Ester | Gut | Direkte Analyse möglich, kann aber auf polaren Säulen adsorbieren. |
| Methyl-Ester | Höher | Oft kürzere Retentionszeiten und schärfere Peaks als der Ethylester. |
| TMS-Ester | Sehr hoch | Exzellente chromatographische Eigenschaften, aber feuchtigkeitsempfindlich. |
Zusammenfassung und Empfehlungen
Die Wahl der analytischen Strategie zur Bestimmung von Ethyl-3,5-dichlorbenzoat hängt stark vom analytischen Ziel ab.
-
Für eine schnelle Qualitätskontrolle von reinen Substanzen oder einfachen Formulierungen ist die direkte HPLC-Analyse (Pfad 1) oft die Methode der Wahl.
-
Für die Spurenanalyse in komplexen Matrizes (z. B. Umwelt- oder biologische Proben), bei der hohe Empfindlichkeit und Spezifität erforderlich sind, wird die Hydrolyse gefolgt von Silylierung und GC-MS-Analyse (Pfad 2) empfohlen.
-
Die Umesterung (Pfad 3) bietet eine effiziente Alternative zur Hydrolyse, wenn die Umwandlung in einen Methylester die Trennung von Matrixinterferenzen verbessert oder wenn die Methode in bestehende FAME-Analyse-Workflows integriert werden soll.
Jede Methode muss vor der Routineanwendung sorgfältig validiert werden, um ihre Eignung für den vorgesehenen Zweck sicherzustellen.
Referenzen
-
BenchChem (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: Focus on Linearity and Recovery. Verfügbar unter:
-
van den Hurk, R. et al. (2016). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. Verfügbar unter:
-
BenchChem (2025). Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis. Verfügbar unter:
-
Thermo Fisher Scientific (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Verfügbar unter:
-
BenchChem (2025). A Guide to Validated Analytical Methods for 3,5-Dichlorobenzoic Acid. Verfügbar unter:
-
SIELC Technologies (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Verfügbar unter:
-
BenchChem (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid. Verfügbar unter:
-
BenchChem (2025). An In-depth Technical Guide on the Sources of Environmental 3,5-Dichlorobenzoic Acid (DCBA) Contamination. Verfügbar unter:
-
Universität Regensburg (2021). Versuch X: Benzoesäureethylester, säurekatalysierte Veresterung. Verfügbar unter:
-
Wikipedia (2023). Benzoesäureethylester. Verfügbar unter:
-
European Medicines Agency (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Verfügbar unter: [Link]
-
HHAC Labor Dr. Heusler GmbH (2017). Validierung chromatographischer Methoden. Verfügbar unter: [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Verfügbar unter:
-
BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. Verfügbar unter:
-
SSERC (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Verfügbar unter: [Link]
-
Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-14. Verfügbar unter: [Link]
-
Griesar (2024). Herstellung von Biodiesel durch Umesterung. Chemiestunde bei Herrn Griesar. Verfügbar unter: [Link]
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- 3. Validierung chromatographischer Methoden - HHAC [hhac.de]
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- 8. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 3,5-Dichlorobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The 3,5-Dichlorophenyl Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones for the development of novel therapeutic agents. The 3,5-dichlorophenyl group is one such "privileged scaffold," valued for its unique electronic and steric properties. The two chlorine atoms, positioned meta to the point of substitution, are electron-withdrawing, which can significantly influence the acidity or basicity of nearby functional groups and modulate the molecule's overall pharmacokinetic profile.[1] This substitution pattern is prevalent in a variety of bioactive molecules, including those with antidiabetic, and potential anticancer and neuroprotective activities.[2][3][4]
Ethyl 3,5-dichlorobenzoate serves as a highly versatile and cost-effective entry point for introducing this key scaffold into complex molecular architectures.[5] Its ester functionality provides a convenient handle for a range of chemical transformations, allowing for the systematic exploration of chemical space around the 3,5-dichlorophenyl core. This guide provides an in-depth look at the strategic applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Core Applications in Medicinal Chemistry
The utility of this compound spans several key areas of drug discovery and development, primarily serving as a foundational building block for more complex molecules.[5]
Synthesis of Bioactive Amides and Heterocycles
The most direct application of this compound is in the synthesis of N-substituted 3,5-dichlorobenzamides. Amide bonds are fundamental in pharmaceuticals, and the 3,5-dichlorobenzamide moiety is a key feature in a number of kinase inhibitors and other targeted therapies. While direct aminolysis of the ester is possible, it often requires harsh conditions. A more common and efficient strategy involves the initial hydrolysis of the ester to 3,5-dichlorobenzoic acid, followed by standard amide coupling reactions. However, for certain applications, the ester can be used directly, particularly with more nucleophilic amines or under catalyzed conditions.
Derivatives of 3,5-dichlorobenzoic acid have also been instrumental in the synthesis of potent inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[2] For instance, hybrids of 3,5-dichlorobenzoic acid and cyclopentaquinoline have demonstrated significant cholinesterase inhibitory activity.[2]
Precursor to Key Alcohols and Aldehydes
Reduction of the ester functionality in this compound provides access to (3,5-dichlorophenyl)methanol. This primary alcohol is a crucial intermediate for the synthesis of a variety of compounds, including those where the 3,5-dichlorobenzyl group is introduced via ether or ester linkages. Furthermore, oxidation of the alcohol yields 3,5-dichlorobenzaldehyde, a versatile reagent for reactions such as reductive aminations and the synthesis of heterocyclic systems. A patented method describes the reduction of the parent carboxylic acid, 3,5-dichlorobenzoic acid, to 3,5-dichlorobenzyl alcohol using a reducing agent like potassium borohydride in the presence of zinc chloride.[6]
Carbon-Carbon Bond Formation via Grignard Reagents
While the ester functionality of this compound is susceptible to attack by Grignard reagents, the aromatic core can also be functionalized. More commonly, related structures like 3,5-dichlorobenzyl chloride are used to form Grignard reagents, such as 3,5-dichlorobenzylmagnesium chloride.[7] This powerful nucleophile is used to introduce the 3,5-dichlorobenzyl moiety, creating new carbon-carbon bonds and enabling the construction of complex molecular skeletons.[7]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and considerations for reaction monitoring and product characterization.
Protocol 1: Synthesis of N-Aryl/Alkyl-3,5-dichlorobenzamides via Hydrolysis and Amide Coupling
This two-step protocol is a robust method for the synthesis of a wide range of amides from this compound.
Part A: Hydrolysis of this compound
-
Objective: To efficiently hydrolyze the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5 mL per gram of ester).
-
Add a 2 M aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
A white precipitate of 3,5-dichlorobenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part B: Amide Coupling of 3,5-Dichlorobenzoic Acid
-
Objective: To couple the synthesized 3,5-dichlorobenzoic acid with a primary or secondary amine.
-
Materials:
-
3,5-Dichlorobenzoic acid (from Part A)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-dichlorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Caption: Workflow for the synthesis of N-substituted 3,5-dichlorobenzamides.
Protocol 2: Reduction of this compound to (3,5-Dichlorophenyl)methanol
-
Objective: To reduce the ester to the corresponding primary alcohol, a key synthetic intermediate.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3,5-dichlorophenyl)methanol, which can be purified further by crystallization or chromatography if necessary.
-
Caption: Experimental workflow for the reduction of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its primary derivatives discussed in the protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |
| This compound | C₉H₈Cl₂O₂ | 219.07 | 289 | Starting material for amides, alcohols, etc.[5] |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | - | Intermediate for amide synthesis, herbicides.[8] |
| (3,5-Dichlorophenyl)methanol | C₇H₆Cl₂O | 177.03 | - | Precursor to aldehydes, ethers, and esters.[9] |
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its utility lies not only in the intrinsic biological relevance of the 3,5-dichlorophenyl scaffold but also in the synthetic flexibility afforded by the ethyl ester functionality. The protocols outlined herein provide a foundation for researchers to harness the potential of this reagent in the synthesis of novel and diverse molecular entities. As drug discovery continues to evolve, the strategic use of such well-defined and readily available building blocks will remain paramount in the efficient and successful development of new therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2020). PubMed. Retrieved from [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2020). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobenzylic alcohol. PubChem. Retrieved from [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2022). RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]
-
Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (2022). PMC - NIH. Retrieved from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC - PubMed Central. Retrieved from [Link]
- Method for preparing 3,5-dichlorobenzyl chloride. (2010). Google Patents.
-
National Center for Biotechnology Information. (n.d.). Methyl 2,5-dichlorobenzoate. PubChem. Retrieved from [Link]
-
Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. (2015). PMC - NIH. Retrieved from [Link]
-
(PDF) Methyl 2,5-dichlorobenzoate. (2007). ResearchGate. Retrieved from [Link]
- Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015). Google Patents.
- Process for preparing 4, 5-dichloro-2-methylbenzoic acid. (1999). Google Patents.
- New manufacturing process. (1997). Google Patents.
Sources
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dichlorobenzylic alcohol | C7H6Cl2O | CID 43236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3,5-Dichlorobenzoate as a Pivotal Intermediate in Agrochemical Synthesis
Introduction
Ethyl 3,5-dichlorobenzoate is a key chemical building block in the synthesis of a variety of organic compounds, notably within the agrochemical industry.[1] Its disubstituted chlorinated phenyl ring structure makes it a valuable precursor for creating complex molecules with potent herbicidal and fungicidal properties. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as an intermediate in the production of commercially significant agrochemicals. We will delve into the detailed synthesis of the herbicide Propyzamide and key intermediates for the herbicide Oxaziclomefone, offering scientifically grounded protocols and expert insights for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Section 1: Synthesis of the Herbicide Propyzamide
Propyzamide is a selective, systemic herbicide used for the control of a wide range of grasses and broadleaf weeds.[2] The core of its structure is a benzamide moiety derived from 3,5-dichlorobenzoic acid. While the industrial synthesis often utilizes the more reactive 3,5-dichlorobenzoyl chloride, this compound presents a viable and often more stable alternative for the crucial amidation step.
Synthetic Pathway: Aminolysis of this compound
The synthesis of Propyzamide from this compound is achieved through a direct amidation (aminolysis) reaction with 2-methylbut-3-yn-2-amine. This reaction, while potentially slower than using the corresponding acid chloride, can be driven to completion under appropriate conditions and offers advantages in terms of handling and stability of the starting material.
Caption: Synthesis of Propyzamide via aminolysis.
Detailed Protocol: Base-Promoted Aminolysis
This protocol outlines a laboratory-scale synthesis of Propyzamide from this compound using a strong base to facilitate the amidation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 91085-56-2 | 219.07 | 10.0 g (45.6 mmol) |
| 2-Methylbut-3-yn-2-amine | 1455-67-0 | 83.13 | 4.18 g (50.2 mmol) |
| Potassium tert-butoxide | 865-47-4 | 112.21 | 6.15 g (54.8 mmol) |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated aqueous NaCl solution | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
| Deionized water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 45.6 mmol) and anhydrous DMSO (100 mL).
-
Addition of Amine and Base: While stirring under a nitrogen atmosphere, add 2-methylbut-3-yn-2-amine (4.18 g, 50.2 mmol) to the solution. Subsequently, add potassium tert-butoxide (6.15 g, 54.8 mmol) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure Propyzamide.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 2: Synthesis of Key Intermediates for Oxaziclomefone
Oxaziclomefone is a pre- and early post-emergence herbicide effective against a variety of weeds in rice paddies. Its synthesis involves the construction of an oxazinone ring, with one of the key building blocks being a derivative of 3,5-dichlorobenzene. This compound can be a versatile starting point for the synthesis of crucial intermediates for Oxaziclomefone.
Pathway A: Reduction to 3,5-Dichlorobenzyl Alcohol
One of the synthetic routes to Oxaziclomefone proceeds through 3,5-dichlorobenzyl alcohol. This intermediate can be readily prepared by the reduction of this compound.
Caption: Synthesis of 3,5-Dichlorobenzyl Alcohol.
Detailed Protocol: Reduction with Sodium Borohydride and Lithium Chloride
This protocol describes a safer and more convenient alternative to lithium aluminum hydride for the reduction of the ester.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 91085-56-2 | 219.07 | 10.0 g (45.6 mmol) |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 3.45 g (91.2 mmol) |
| Lithium chloride (LiCl) | 7447-41-8 | 42.39 | 3.87 g (91.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Saturated aqueous NaHCO₃ solution | N/A | N/A | As needed |
| Saturated aqueous NaCl solution | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, suspend lithium chloride (3.87 g, 91.2 mmol) in anhydrous THF (100 mL). Add sodium borohydride (3.45 g, 91.2 mmol) to the suspension.
-
Addition of Ester: Dissolve this compound (10.0 g, 45.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of NaBH₄ and LiCl over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction to 0°C in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution (1 x 100 mL) and then with saturated aqueous NaCl solution (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude alcohol.
-
Purification: The crude 3,5-dichlorobenzyl alcohol can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 80-90%
Pathway B: Grignard Reaction to form a Tertiary Alcohol
Another key intermediate for Oxaziclomefone synthesis is a tertiary alcohol, 2-(3,5-dichlorophenyl)propan-2-ol, which can be synthesized via a Grignard reaction with this compound.
Caption: Synthesis of a key tertiary alcohol intermediate.
Detailed Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 2-(3,5-dichlorophenyl)propan-2-ol, a precursor to the cumylamine moiety of Oxaziclomefone.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 91085-56-2 | 219.07 | 10.0 g (45.6 mmol) |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | 119.24 | 33.4 mL (100.3 mmol, 2.2 eq.) |
| Anhydrous diethyl ether | 60-29-7 | 74.12 | 100 mL |
| Saturated aqueous NH₄Cl solution | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of this compound (10.0 g, 45.6 mmol) in anhydrous diethyl ether (100 mL).
-
Grignard Addition: Cool the flask to 0°C in an ice bath. Add the methylmagnesium bromide solution (33.4 mL, 100.3 mmol) dropwise from the addition funnel over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Work-up: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Continue adding the quenching solution until the magnesium salts are dissolved.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by column chromatography on silica gel.
Expected Yield: 70-80%
Conclusion
This compound serves as a versatile and valuable intermediate in the synthesis of important agrochemicals. The protocols detailed in this guide for the synthesis of Propyzamide and key precursors for Oxaziclomefone highlight the utility of this compound. By providing a more stable alternative to the corresponding acid chloride, this compound offers a practical entry point for the construction of these complex and commercially significant molecules. The successful implementation of these protocols relies on careful attention to reaction conditions, particularly in maintaining anhydrous environments for moisture-sensitive reactions.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Corteva Agriscience. (n.d.). Propyzamide back to basics | Oilseed Rape Herbicides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
Sources
Application Notes and Protocols for the Esterification of 3,5-Dichlorobenzoic Acid to Ethyl 3,5-Dichlorobenzoate
Introduction
Ethyl 3,5-dichlorobenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active molecules. The esterification of 3,5-dichlorobenzoic acid is a fundamental transformation to access this key building block. This document provides a detailed guide for researchers, scientists, and drug development professionals on various protocols for the synthesis of this compound, outlining the underlying chemical principles and offering practical, step-by-step procedures.
The choice of esterification method is often dictated by the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Herein, we discuss and provide protocols for the classic Fischer-Speier esterification, a robust two-step method via the corresponding acid chloride, and two modern, milder alternatives: the Steglich and Mitsunobu esterifications.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for a successful synthesis and purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 184 - 187 | White to off-white crystalline solid.[1] |
| This compound | C₉H₈Cl₂O₂ | 219.07 | Not widely reported | Expected to be a liquid or a low-melting solid at room temperature. |
Comparative Overview of Esterification Protocols
The selection of an appropriate esterification protocol is a critical decision in synthetic planning. The following table provides a comparative summary of the methods detailed in this guide.
| Method | Catalyst/Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | H₂SO₄ (catalytic) | 2 - 5 hours | Good to Excellent | Inexpensive reagents, simple procedure. | Reversible reaction, requires excess alcohol, harsh acidic conditions. |
| Via Acid Chloride | 1. SOCl₂ 2. Ethanol | 2 - 4 hours (total) | Excellent | High-yielding, irreversible reaction. | Two-step process, corrosive and hazardous reagents (SOCl₂). |
| Steglich Esterification | DCC, DMAP | 1.5 - 4 hours | Excellent | Mild reaction conditions, suitable for acid-sensitive substrates. | Stoichiometric amounts of coupling agents, byproduct removal can be challenging. |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | 6 - 12 hours | Good to Excellent | Mild conditions, stereochemical inversion (not relevant here). | Expensive reagents, stoichiometric byproducts that require careful removal. |
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorobenzoic acid (5.0 g, 26.2 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of a saturated aqueous solution of sodium bicarbonate (until no more effervescence is observed), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Protocol 2: Two-Step Synthesis via Acid Chloride
This method involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. This is a highly effective method that generally proceeds in high yield as the reactions are irreversible.[3]
Reaction Workflow
Caption: Workflow for the synthesis of this compound via the acid chloride intermediate.
Experimental Protocol
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride [4][5][6]
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.
-
Reagent Addition: Add 3,5-dichlorobenzoic acid (5.0 g, 26.2 mmol) to the flask, followed by thionyl chloride (10 mL, 137 mmol). Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reflux: Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. The crude 3,5-dichlorobenzoyl chloride is obtained as a pale yellow liquid and can be used in the next step without further purification. A quantitative yield is often assumed.[4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve the crude 3,5-dichlorobenzoyl chloride in 30 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of absolute ethanol (2.0 mL, 34.3 mmol) and pyridine (2.5 mL, 31.0 mmol) in 10 mL of anhydrous dichloromethane dropwise from the addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous sodium bicarbonate, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford pure this compound.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[7]
Reaction Mechanism
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species, which is subsequently attacked by the alcohol to form the ester. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.
Caption: Simplified mechanism of Steglich Esterification.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dichlorobenzoic acid (2.0 g, 10.5 mmol), absolute ethanol (0.7 mL, 12.0 mmol), and 4-dimethylaminopyridine (DMAP) (0.13 g, 1.05 mmol) in 40 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.4 g, 11.6 mmol) in 10 mL of anhydrous dichloromethane.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with 30 mL of 0.5 M HCl, 30 mL of saturated aqueous sodium bicarbonate, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound. A near-quantitative yield of 98% has been reported for a similar Steglich reaction.[9]
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the synthesis of esters from primary or secondary alcohols and carboxylic acids.[10] It proceeds with inversion of stereochemistry at the alcohol center, although this is not a factor in the synthesis of this compound. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Reaction Mechanism
Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this species, and subsequent deprotonation by the carboxylate anion leads to an alkoxyphosphonium salt. The carboxylate then acts as a nucleophile, displacing triphenylphosphine oxide in an Sₙ2 reaction to form the ester.
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 3,5-dichlorobenzoic acid (1.91 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add absolute ethanol (0.70 mL, 12.0 mmol) to the solution.
-
Cooling and Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (1.9 mL, 12.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue, containing the product, triphenylphosphine oxide, and the hydrazine byproduct, can be purified by column chromatography on silica gel to isolate the this compound.
Characterization of this compound
The successful synthesis of this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with signals corresponding to the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) typically in the range of 1720-1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic data for the closely related ethyl 2,5-dichlorobenzoate is available from the NIST Chemistry WebBook and can serve as a useful reference.[12]
Conclusion
This application note has detailed four distinct and reliable protocols for the synthesis of this compound from 3,5-dichlorobenzoic acid. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. The classic Fischer esterification is a cost-effective choice for large-scale synthesis, while the two-step acid chloride method offers high yields. For more sensitive substrates or when mild conditions are paramount, the Steglich and Mitsunobu reactions provide excellent alternatives. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this important chemical intermediate.
References
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]
- Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
- Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Jurnal Kimia Sains dan Aplikasi. Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Aryltetralin and Arylnaphthalene Lignan Synthesis. [Link]
-
PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]
-
NIST. Ethyl-2,5-dichlorobenzoate. [Link]
-
PubChem. Mthis compound. [Link]
-
PubChem. 3,5-Dichlorobenzoic acid. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 5. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
Application Note: High-Throughput Quantification of Ethyl 3,5-Dichlorobenzoate Using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed, validated protocols for the quantitative analysis of Ethyl 3,5-dichlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Ensuring the purity and concentration of this compound is critical for process optimization, quality control, and regulatory compliance. We present two robust, orthogonal analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. This document offers a comprehensive framework, from method selection rationale to step-by-step experimental protocols and validation guidelines, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound (C₉H₈Cl₂O₂) is an aromatic ester whose precise quantification is essential for controlling reaction stoichiometry, determining yield, and assessing the purity of final products. The presence of two chlorine atoms on the benzene ring imparts significant hydrophobicity and a strong UV chromophore, making it an ideal candidate for both HPLC-UV and GC-MS analysis.
The choice between these two powerful techniques depends on the specific analytical objective:
-
RP-HPLC-UV is a non-destructive, highly reproducible technique ideal for routine quality control, purity assays, and stability studies where the analyte concentration is relatively high. Its simplicity and robustness make it a workhorse in most analytical laboratories.
-
GC-MS offers superior selectivity and sensitivity. By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, this method is unparalleled for trace-level quantification, impurity profiling, and analysis in complex matrices where co-eluting substances might interfere with UV detection.
This guide provides protocols for both methods to equip scientists with the versatility needed to address a wide range of analytical challenges.
Method 1: Reversed-Phase HPLC with UV Detection
The principle of this method is the partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase.[1] The hydrophobic nature of the dichlorinated benzene ring leads to strong retention on the C18 column, while the mobile phase composition is optimized to achieve a suitable retention time and sharp, symmetrical peak shape.
Instrumentation, Chemicals, and Reagents
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolution.[1]
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Experimental Protocol: HPLC-UV Analysis
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase by mixing Acetonitrile and Water in a 70:30 (v/v) ratio.
-
Causality: This ratio provides a good balance of solvent strength to elute the hydrophobic analyte within a reasonable timeframe (typically 5-10 minutes) while maintaining separation from potential impurities.
-
Degas the mobile phase by sonication or vacuum filtration to prevent air bubbles from interfering with the pump and detector.
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the Diluent.[2]
Step 3: Sample Preparation
-
Accurately weigh the sample containing this compound to obtain a theoretical concentration of ~25 µg/mL.
-
Dissolve the sample in the Diluent, using sonication if necessary, and filter through a 0.45 µm syringe filter to remove particulates before injection.
Step 4: Chromatographic Analysis
-
Set up the HPLC system with the conditions outlined in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
Data Presentation: HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase; provides high efficiency for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Balances retention and run time for a hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability.[3] |
| Detection | UV at 230 nm | Wavelength of high absorbance for the dichlorobenzoate chromophore. |
| Injection Vol. | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of this compound for separation in the gas phase. A non-polar capillary column is used, and separation is based on the analyte's boiling point and interaction with the stationary phase.[4] The mass spectrometer provides highly specific detection and quantification, making this method ideal for complex samples or when low detection limits are required.
Instrumentation, Chemicals, and Reagents
-
GC-MS System: A Gas Chromatograph equipped with an autosampler and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar or low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[5]
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Ethyl Acetate or Hexane (GC or pesticide residue grade)
-
Helium (carrier gas, 99.999% purity)
-
Experimental Protocol: GC-MS Analysis
Step 1: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent.
-
Working Standards: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with Ethyl Acetate.
Step 2: Sample Preparation
-
Accurately weigh the sample to achieve a theoretical concentration of ~1 µg/mL in Ethyl Acetate.
-
Dissolve and filter the sample as described in the HPLC protocol.
-
Causality: this compound is an ester and sufficiently volatile for direct GC analysis, unlike its corresponding carboxylic acid, which would require derivatization.[6]
Step 3: GC-MS Analysis
-
Set up the GC-MS system with the conditions specified in the table below.
-
Perform a solvent-blank injection to ensure system cleanliness.
-
Inject the prepared standards and samples.
Data Presentation: GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing optimal chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) | A temperature gradient effectively separates the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | SIM (Selected Ion Monitoring) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| Monitored Ions | m/z 218 (M+), 190, 173 | Quantifier and qualifier ions based on the expected mass spectrum of the molecule.[7] |
Visualization of Experimental Workflows
A clear understanding of the analytical process is crucial for successful implementation. The following diagrams illustrate the key stages of sample handling and analysis for both methodologies.
Caption: General workflow for the quantification of this compound by HPLC-UV.
Caption: General workflow for the quantification of this compound by GC-MS.
Method Validation: A Self-Validating System
To ensure that the analytical procedures are suitable for their intended purpose, validation is mandatory. The protocols should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This process establishes the performance characteristics of the method and ensures the trustworthiness of the results.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix or impurities. | Peak purity analysis (for HPLC-PDA); resolution > 2 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp. (±5°C), etc. |
Conclusion
This application note details two scientifically sound and robust methods for the quantification of this compound. The RP-HPLC-UV method is presented as a reliable technique for routine quality control, while the GC-MS method provides enhanced sensitivity and specificity for more demanding applications. By following the detailed protocols and implementing the described validation strategy, researchers, scientists, and drug development professionals can generate accurate, precise, and trustworthy data, ensuring product quality and supporting regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. 3-Chlorobenzoic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Mthis compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3,5-Dichlorobenzoate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Importance of Ethyl 3,5-Dichlorobenzoate in Medicinal Chemistry
This compound is a readily available and highly versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its importance in drug discovery and development stems from the unique electronic properties conferred by the dichloro-substituted phenyl ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules. The electron-withdrawing nature of the chlorine atoms can enhance the biological activity and metabolic stability of the synthesized heterocycles. This guide provides an in-depth exploration of the synthetic routes to key heterocyclic scaffolds—1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles—originating from this compound. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, with a focus on not just the procedural steps but also the underlying chemical principles that govern these transformations.
The central strategy in leveraging this compound for heterocyclic synthesis is its conversion to the pivotal intermediate, 3,5-dichlorobenzohydrazide. This key building block, a stable and crystalline solid, serves as a versatile synthon for subsequent cyclization reactions with a variety of one- or two-carbon electrophilic reagents, leading to a diverse range of five-membered heterocyclic systems.
Part 1: Synthesis of the Key Intermediate: 3,5-Dichlorobenzohydrazide
The initial and most critical step in the utilization of this compound is its conversion to 3,5-dichlorobenzohydrazide. This transformation is typically achieved through a straightforward nucleophilic acyl substitution reaction with hydrazine hydrate.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it is capable of dissolving both the ester and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature under reflux.
-
Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is often used to ensure the complete consumption of the starting ester and to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, facilitating the displacement of the ethoxy group.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 3-5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is poured into cold water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove excess hydrazine hydrate, and dried. The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure 3,5-dichlorobenzohydrazide as a white crystalline solid.
Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 3,5-dichlorobenzohydrazide is a well-established and efficient process.
Mechanism of 1,3,4-Oxadiazole Formation
The formation of the 1,3,4-oxadiazole ring from a benzohydrazide typically involves a cyclodehydration reaction. When reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), the hydrazide nitrogen attacks the carbonyl carbon of the carboxylic acid to form a diacylhydrazine intermediate. Subsequent intramolecular cyclization and dehydration, promoted by POCl₃, lead to the formation of the stable 1,3,4-oxadiazole ring.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles
-
Reaction Setup: In a round-bottom flask, a mixture of 3,5-dichlorobenzohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) is prepared.
-
Addition of Cyclizing Agent: Phosphorus oxychloride (POCl₃, 3-5 equivalents) is added carefully to the mixture at 0 °C (ice bath).
-
Reaction Conditions: The reaction mixture is then heated at reflux for 6-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
| Starting Material | Reagents | Product | Potential Biological Activity |
| This compound | 1. Hydrazine Hydrate2. Aromatic Carboxylic Acid, POCl₃ | 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole | Anticancer[3][4], Antimicrobial |
Part 3: Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of five-membered heterocycles that are isosteric to 1,3,4-oxadiazoles and exhibit a broad spectrum of biological activities, including antifungal and antibacterial properties.[4][5]
Mechanism of 1,3,4-Thiadiazole Formation
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a benzohydrazide with a source of thiocarbonyl, such as carbon disulfide or a thiosemicarbazide derivative, followed by cyclization. A common route involves the reaction of 3,5-dichlorobenzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the 1,3,4-thiadiazole.
Experimental Protocol: Synthesis of 2-Amino-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole
This protocol describes a two-step synthesis starting from 3,5-dichlorobenzohydrazide.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Reaction Setup: Dissolve 3,5-dichlorobenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an equimolar amount of a suitable isothiocyanate (e.g., phenyl isothiocyanate).
-
Reaction Conditions: Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture, and the precipitated thiosemicarbazide derivative is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
Reaction Setup: Suspend the thiosemicarbazide intermediate (1 equivalent) in a suitable solvent.
-
Cyclizing Agent: Add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) carefully at low temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice, and neutralize with a base (e.g., ammonia solution). The precipitated 2-amino-1,3,4-thiadiazole derivative is filtered, washed with water, and purified by recrystallization.
Part 4: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a wide range of applications in medicinal and agricultural chemistry.[6][7] They can be synthesized from 3,5-dichlorobenzohydrazide through various routes.
Mechanism of 1,2,4-Triazole Formation
One common method involves the reaction of the benzohydrazide with a suitable one-carbon synthon that also provides a nitrogen atom, such as a formamide or a nitrile. For instance, reaction with formamide followed by cyclization can yield the 1,2,4-triazole ring. Another approach involves the reaction of the hydrazide with an imidic ester.
Sources
- 1. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. wjpmr.com [wjpmr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
Application Notes & Protocols: Ethyl 3,5-dichlorobenzoate as a Versatile Building Block for High-Performance Polymers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3,5-dichlorobenzoate as a strategic building block for advanced polymer synthesis. We will explore its application in forming robust polymer backbones through various methodologies, with a primary focus on organometallic cross-coupling reactions and traditional polycondensation. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of this compound in Polymer Chemistry
This compound is a bifunctional aromatic compound whose utility in polymer science stems from its unique structural features. The molecule possesses two chlorine atoms at the meta-positions of the benzene ring and an ethyl ester group. This arrangement offers two distinct and highly valuable reactive handles for polymer chemists.
-
The Dichloro-Aryl Core: The two chlorine atoms serve as excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions.[1] This allows for the programmed formation of carbon-carbon bonds, enabling the construction of rigid and thermally stable polyarylene backbones. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, modern catalytic systems have made their use in polymerization highly efficient and economically attractive.[2]
-
The Ethyl Ester Group: This functional group provides a secondary route for polymerization. It can be readily hydrolyzed to the corresponding carboxylic acid (3,5-dichlorobenzoic acid) or converted to an acid chloride, which are key monomers for traditional step-growth polymerization methods like polyesterification and polyamidation.[3][4] Alternatively, it can participate directly in transesterification reactions.
This dual reactivity makes this compound not just a monomer, but a versatile platform for designing polymers with tailored properties, ranging from high-performance engineering plastics to functional materials for organic electronics.[2][5]
Physicochemical Properties
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂O₂ | [6] |
| Molecular Weight | 205.03 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 184-187 °C (for the parent acid) | [7] |
| CAS Number | 2905-67-1 | [6] |
Polymerization Methodologies & Mechanistic Insights
The choice of polymerization strategy is dictated by the desired polymer architecture and properties. Below, we detail the most effective methods utilizing this compound.
Palladium-Catalyzed Suzuki-Miyaura Polycondensation
Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[8] Its extension to bifunctional monomers, known as Suzuki Polycondensation (SPC), has become a cornerstone for synthesizing conjugated polymers and polyarylenes.[2] In this context, the two chlorine atoms of this compound react with an aromatic diboronic acid or its ester counterpart.
Causality & Expertise: The success of SPC hinges on the precise orchestration of a catalytic cycle involving a palladium catalyst.[8] The key is to maintain the activity of the Pd(0) species throughout the chain-growth process. The choice of ligand, base, and solvent system is non-trivial; it directly influences reaction kinetics, polymer molecular weight, and defect density in the final polymer chain. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often required to promote the initial, rate-limiting oxidative addition step.[9]
Workflow for Suzuki Polycondensation
Caption: Experimental workflow for Suzuki Polycondensation.
Catalytic Cycle Insight: The mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichlorobenzoate monomer.[8]
-
Transmetalation: The aryl group from the boronic acid monomer is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8]
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Polycondensation to Form Polyesters and Polyamides
This classical approach requires modification of the ethyl ester group. The high stability of the C-Cl bonds under typical polycondensation conditions allows for selective reaction at the ester site.
Route A: Polyester Synthesis The monomer must first be converted to a diol-reactive species.
-
Hydrolysis: this compound is hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield 3,5-dichlorobenzoic acid.[3]
-
Activation: The resulting carboxylic acid is often converted to the more reactive 3,5-dichlorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Polycondensation: The diacid chloride is then reacted with an aromatic or aliphatic diol in an interfacial or high-temperature solution polycondensation reaction to form a wholly aromatic or semi-aromatic polyester.[10]
Route B: Polyamide Synthesis For polyamides, the monomer can be reacted with diamines.
-
Direct Amidation (Yamazaki Reaction): The hydrolyzed 3,5-dichlorobenzoic acid can be directly reacted with a diamine using a condensing agent (e.g., the Yamazaki-Higashi reaction with triphenyl phosphite and pyridine).[4]
-
Diacid Chloride Route: As with polyesters, the 3,5-dichlorobenzoyl chloride intermediate is highly effective for reaction with diamines at low temperatures to produce polyamides.
Causality & Expertise: Interfacial polymerization is often preferred for these reactions as it can be performed at low temperatures, minimizing side reactions.[10] A phase transfer catalyst is sometimes used to shuttle the phenoxide (from the diol) or amine nucleophile to the organic phase where the diacid chloride resides, accelerating the reaction. The stoichiometry must be precisely controlled to achieve high molecular weights.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on specific monomers and desired polymer properties. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki Polycondensation of this compound with 1,4-Phenylenediboronic Acid
Objective: To synthesize a poly(phenylene-co-dichlorobenzoyl) polymer.
Materials:
-
This compound (1.00 eq)
-
1,4-Phenylenediboronic acid (1.00 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄) (3.00 eq)
-
Anhydrous Toluene
-
Methanol (for precipitation)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under argon, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Reagent Addition: In the same flask, add this compound (1.00 eq), 1,4-phenylenediboronic acid (1.00 eq), and finely ground K₃PO₄ (3.00 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.2 M.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the reaction mixture to 100 °C with vigorous stirring. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. Maintain the reaction for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with additional toluene if the solution is too viscous.
-
Precipitation: Slowly pour the polymer solution into a large volume of rapidly stirring methanol (at least 10x the volume of the reaction mixture). A fibrous or powdered precipitate should form.
-
Isolation: Collect the polymer by filtration. Wash the collected solid thoroughly with water and then methanol to remove residual salts and low-molecular-weight oligomers.
-
Purification: For high-purity applications, further purification via Soxhlet extraction with a suitable solvent (e.g., acetone, then chloroform) is recommended to remove catalyst residues.
-
Drying: Dry the final polymer in a vacuum oven at 60 °C overnight to a constant weight.
Protocol 2: Synthesis of a Polyester via Interfacial Polycondensation
Objective: To synthesize a polyester from 3,5-dichlorobenzoyl chloride and Bisphenol A.
Step A: Preparation of 3,5-Dichlorobenzoyl Chloride
-
Place 3,5-dichlorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Gently reflux the mixture for 2-4 hours until gas evolution (HCl, SO₂) ceases.
-
Remove excess thionyl chloride by distillation under reduced pressure. The crude 3,5-dichlorobenzoyl chloride is typically used directly in the next step.
Step B: Interfacial Polycondensation
-
Aqueous Phase: In a beaker, dissolve Bisphenol A (1.00 eq) and sodium hydroxide (2.10 eq) in water.
-
Organic Phase: Dissolve the crude 3,5-dichlorobenzoyl chloride (1.00 eq) from Step A in a water-immiscible solvent like dichloromethane or chloroform.
-
Polymerization: Add the organic phase to the aqueous phase in a baffled flask. Stir the two-phase system vigorously using a high-speed mechanical stirrer. The polymer will form at the interface.
-
Reaction Time: Continue stirring for 15-30 minutes at room temperature.
-
Isolation: Stop the stirring and separate the organic layer.
-
Precipitation: Pour the organic layer into a non-solvent like methanol to precipitate the polyester.
-
Washing & Drying: Filter the polymer, wash extensively with water and methanol, and dry under vacuum at 80 °C.
Expected Polymer Properties & Applications
Polymers derived from this compound are typically characterized by high thermal stability and rigidity due to the high aromatic content in the backbone.
| Polymer Type | Typical Properties | Potential Applications |
| Polyarylenes (from SPC) | - High Glass Transition Temp (Tg) > 150 °C- Excellent Thermal Stability (TGA > 400 °C)- Good mechanical strength- Soluble in common organic solvents (depending on co-monomer) | - High-performance engineering plastics- Dielectric materials- Gas separation membranes- Organic Light-Emitting Diodes (OLEDs)[2] |
| Aromatic Polyesters | - High Tg- Good chemical resistance- Limited solubility in common solvents[4] | - Injection-molded components for automotive/aerospace- High-temperature films and coatings |
| Aromatic Polyamides | - Excellent thermal and mechanical properties- High strength and modulus- Often require processing from solution[4] | - High-strength fibers (aramid-like)- Protective apparel- Composite materials |
The properties can be finely tuned by the choice of the co-monomer. For instance, using a flexible aliphatic diol in polyester synthesis will lower the Tg and increase solubility compared to using a rigid aromatic diol like Bisphenol A.[4]
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Closed-loop chemically recyclable aromatic polyesters based on asymmetric dicarboxylates obtainable from lignocellulose. Green Chemistry (RSC Publishing).
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Suzuki reaction. Wikipedia.
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
- Polyarylene Synthesis by Suzuki Polycondensation of Aryl Dichlorides and an Aryl Diboronic Acid Ester.
- Synthesis and characterization of wholly aromatic polyesters using interfacial polycondens
- Organometallic chemistry. Wikipedia.
- Exploring the Chemical Properties and Applications of 3,5-Dichlorobenzoic Acid. Dakenchem.
- Pd/SF catalysed reactions of poly‐haloarenes under the optimized...
- Palladium/Norbornene Cooperative C
- View of "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL".
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Design and Synthesis of a Novel Biodegradable Polymer for Biomedical Applic
- 3,5-Dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pesticides and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..
- Semi-Crystalline and Amorphous Polyesters Derived from Biobased Tri-Aromatic Dicarboxylates and Containing Cleavable Acylhydrazone Units for Short-Loop Chemical Recycling. Lund University Research Portal.
- Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers.
- Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development.
- The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. Journal of the American Chemical Society.
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI.
- 3,5-Dichlorobenzoic acid. PubChem.
- Methyl 3,5-dichlorobenzo
- Special Issue “Synthesis, Properties and Applic
- Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry (RSC Publishing).
- Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. Milano-Bicocca.
- 3,5-Dichlorobenzoic acid Manufacturer | CAS 51-36-5 Bulk Supply. Cion Pharma.
- Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolbor
- 3,5-Dichlorobenzoic acid 97 51-36-5. Sigma-Aldrich.
- Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candid
- Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)
- Synthesis of Tertiary Amine-Based pH-Responsive Polymers by RAFT Polymerization.
- Mechanical Behavior of Polymeric M
- Synthesis and Properties of Polyamides, Polyimides, and a Polyamide-Imide Based on Trimethylene Glycol-Di-p-Aminobenzoate.
- Ethyl-2,5-dichlorobenzo
- Development of novel poly (ester amides)
- (PDF) Methyl 2,5-dichlorobenzoate.
- Stereospecific Anionic Polymerization of α- (Hydroxymethyl)
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. ijcr.info [ijcr.info]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3,5-Dichlorobenzoate
Answering as a Senior Application Scientist.
Welcome to the technical support center for the purification of Ethyl 3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals, making its purity a critical factor for successful downstream applications.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when handling crude this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route, which is typically the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol, using a strong acid catalyst. Based on this, you should anticipate:
-
Unreacted Starting Materials: 3,5-dichlorobenzoic acid and excess ethanol.
-
Catalyst: Residual acid catalyst, such as sulfuric acid.
-
Byproducts: Water, which is formed during the esterification reaction.
-
Precursor Impurities: Impurities from the synthesis of the starting 3,5-dichlorobenzoic acid, which could include positional isomers or related chlorinated compounds.[2][3]
Q2: What is the best initial purification strategy after synthesis?
A2: A standard and highly effective initial step is a liquid-liquid extraction (aqueous workup). This process is designed to remove the bulk of non-ester impurities. The crude reaction mixture should be dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This basic wash neutralizes the acid catalyst and converts the unreacted 3,5-dichlorobenzoic acid into its sodium salt, which is highly soluble in the aqueous phase and is thus removed from the organic layer.[4]
-
Brine (Saturated NaCl Solution): This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporating the solvent, you will have a significantly purer, albeit still technical-grade, product.
Q3: My crude product has a brownish or yellowish tint. What causes this and how can I remove the color?
A3: A colored tint often indicates the presence of polymeric or high-molecular-weight impurities formed from side reactions, especially if the reaction was overheated or run for an extended period. While a portion of these colored bodies may be removed during the aqueous workup, persistent color can often be addressed by:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.
-
Silica Gel Chromatography: For stubborn coloration, passing the crude product through a short plug of silica gel can effectively trap these polar, colored impurities.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately quantifying the purity and detecting non-volatile impurities, including any remaining starting acid or isomeric byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired ester and can be used to detect and identify impurities if they are present at levels of ~1% or higher.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Melting Point Analysis: If the purified product is a solid, a sharp melting point range close to the literature value is a strong indicator of high purity.[4]
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice for common purification methods in a Q&A format.
Troubleshooting: Recrystallization
Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or the solution is cooled too rapidly.[4]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your product. Try a lower-boiling point solvent or a solvent mixture. For esters, common systems include ethanol/water or ethyl acetate/hexanes.[4]
-
Solution Cooled Too Quickly: Rapid cooling can lead to supersaturation and oiling out. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.
-
High Impurity Concentration: Impurities can depress the melting point and interfere with crystal lattice formation. Try purifying the material with a quick filtration through a silica plug before attempting recrystallization again.[4]
-
Inducing Crystallization: If the solution is reluctant to crystallize, try scratching the inside of the flask at the solvent line with a glass rod or adding a seed crystal of the pure compound.[4]
Troubleshooting: Aqueous Workup & Extraction
Q6: An unresolvable emulsion has formed in my separatory funnel. How can I break it?
A6: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous layers have similar densities or when acidic/basic washes produce fine particulates.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. This can help the droplets coalesce without re-forming the emulsion.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion.
Troubleshooting: Column Chromatography
Q7: My spots are streaking on the TLC plate. What does this mean for my column purification?
A7: Streaking on a TLC plate is a strong indicator of a problem that will translate to poor separation on a column.
Common Causes & Solutions:
-
Compound Overload: You have spotted too much material on the TLC plate. Try spotting a more dilute solution.
-
Inappropriate Solvent System: The compound may have low solubility in the chosen eluent, causing it to streak. Try a more polar solvent system. For an ester like this compound, a good starting point for a solvent system is a mixture of hexanes and ethyl acetate.
-
Acidic/Basic Compound on Silica: If your compound has acidic (like residual starting material) or basic properties, it can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this.
Section 3: Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Crude this compound
This protocol assumes a completed esterification reaction in an organic solvent.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction was run neat (without solvent), dissolve the crude product in 3-5 volumes of ethyl acetate.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, frequently venting to release CO₂ gas pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the NaHCO₃ wash one more time. This ensures complete removal of acidic components.[4]
-
Wash the organic layer with an equal volume of brine. This helps remove residual water and dissolved salts.
-
Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl. The drying agent should move freely when the flask is swirled, indicating the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtered solution using a rotary evaporator to yield the crude, neutralized ester.
Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
This protocol is ideal for purifying the ester if it is a solid or a low-melting oil.
Materials:
-
Crude this compound from Protocol 1
-
Erlenmeyer flask
-
Ethyl acetate
-
Hexanes
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude ester in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate (a "good" solvent) to dissolve the solid completely. Heat the mixture gently to the boiling point of the solvent.[4]
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add hexanes (an "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should begin to form. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the surface.
-
Dry the crystals under vacuum to remove residual solvent.
Section 4: Data & Diagrams
Table 1: Properties of Key Compounds and Solvents
| Compound / Solvent | Formula | Mol. Weight ( g/mol ) | Physical Properties | CAS Number |
| This compound | C₉H₈Cl₂O₂ | 219.06 | Low-melting solid or oil | 91085-56-2[6] |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | White crystalline solid, MP: 184-187 °C[7] | 51-36-5[8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Liquid, BP: 77.1 °C | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | Liquid, BP: ~69 °C | 110-54-3 |
| Ethanol | C₂H₆O | 46.07 | Liquid, BP: 78.4 °C | 64-17-5 |
Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting "oiling out".
Section 5: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
This compound & Precursors: Chlorinated organic compounds should be handled with care. Avoid inhalation and skin contact.[9][11]
-
Solvents: Ethyl acetate and hexanes are flammable. Keep away from open flames and ignition sources.
-
Acids/Bases: Handle concentrated acids and bases with extreme caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11] Dispose of chemical waste in accordance with your institution's guidelines.
References
-
Chem Service. (2015). Safety Data Sheet: Mthis compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 35112-27-7, ETHYL 2,5-DICHLOROBENZOATE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]
-
Professor Boebinger. (2020, March 26). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information: First Catalytic Enantio- and Diastereoselective Formation of β-Sultones. Retrieved from [Link]
- Patsnap. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
Sources
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- 3. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pschemicals.com [pschemicals.com]
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- 8. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Identification of byproducts in Ethyl 3,5-dichlorobenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this esterification process. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I performed the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol and obtained a very low yield of this compound. What could be the potential causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction. Several factors can contribute to this problem:
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | Fischer esterification is an equilibrium-driven process. Without measures to shift the equilibrium towards the product, the reaction will not proceed to completion[1][2]. | 1. Use Excess Ethanol: Employing a large excess of ethanol (e.g., using it as the solvent) will drive the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle[1]. 2. Remove Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent. |
| Insufficient Catalyst | An acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol[2]. | Ensure a sufficient amount of the acid catalyst is used. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid. |
| Reaction Time and Temperature | Esterification of aromatic acids can be slower than that of aliphatic acids. Insufficient reaction time or temperature will result in a low conversion rate. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature (reflux). |
| Hydrolysis During Workup | The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions if the workup is not performed carefully. | Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted 3,5-dichlorobenzoic acid. Perform the workup at a reduced temperature to minimize hydrolysis. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple peaks in the GC-MS and/or extra signals in the NMR spectrum. What are the likely byproducts and how can I remove them?
Answer:
The presence of impurities is a frequent challenge. Identifying these byproducts is the first step toward effective purification.
Common Byproducts and Their Identification:
| Byproduct | Formation Mechanism | Analytical Identification |
| 3,5-Dichlorobenzoic Acid (Starting Material) | Incomplete reaction due to equilibrium limitations. | GC-MS: Will show a peak corresponding to the molecular ion of the acid. ¹H NMR: A broad singlet for the carboxylic acid proton (typically >10 ppm) and aromatic protons. Purification: Can be removed by washing the organic layer with a basic solution (e.g., saturated NaHCO₃ solution) during workup[3]. |
| Ethanol (Reactant) | Use of a large excess of ethanol to drive the reaction. | GC-MS: A distinct peak with a short retention time. ¹H NMR: A triplet and a quartet characteristic of the ethyl group. Purification: Can be removed by evaporation under reduced pressure or by washing with water or brine. |
| Diethyl Ether | Acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures[4]. | GC-MS: A volatile compound with a short retention time and a characteristic mass spectrum. ¹H NMR: A quartet and a triplet. Purification: Due to its high volatility, it can often be removed during the solvent evaporation step. |
| Water | A byproduct of the esterification reaction. | Analytical Detection: Difficult to detect directly by GC-MS or NMR in the final product, but its presence during the reaction can limit the yield. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the 3,5-dichlorobenzoic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of ethanol, thereby accelerating the rate of reaction[2].
Q2: Why is it important to use a large excess of ethanol?
A2: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, increasing the concentration of one of the reactants (in this case, ethanol) will shift the equilibrium position to the right, favoring the formation of the product, this compound, and increasing the overall yield[1].
Q3: My reaction mixture turned dark or black. What does this indicate?
A3: A dark coloration, especially when using sulfuric acid as a catalyst at elevated temperatures, can indicate side reactions such as oxidation or dehydration of the starting materials or solvent, leading to the formation of polymeric or tar-like substances. To mitigate this, ensure the reaction temperature is controlled and consider using a milder acid catalyst like p-toluenesulfonic acid.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material (3,5-dichlorobenzoic acid) on a TLC plate. The product, being less polar than the carboxylic acid, will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the purpose of washing the organic layer with a saturated sodium bicarbonate solution during the workup?
A5: The sodium bicarbonate wash serves two main purposes: it neutralizes the strong acid catalyst (e.g., sulfuric acid), and it deprotonates and solubilizes any unreacted 3,5-dichlorobenzoic acid into the aqueous layer as its sodium salt, thus separating it from the desired ester which remains in the organic layer[3].
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol provides a step-by-step method for the synthesis of this compound.
Materials:
-
3,5-Dichlorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% of the carboxylic acid) to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent if necessary.
Protocol 2: Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A nonpolar or medium-polarity column (e.g., HP-5MS).
-
Injection: A small amount of the purified product dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Results: A major peak corresponding to this compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. Potential impurities like unreacted starting materials or diethyl ether will appear as separate peaks with different retention times.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Signals for this compound:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group (around 1.4 ppm).
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (around 4.4 ppm).
-
A doublet or two separate signals for the aromatic protons.
-
-
Expected ¹³C NMR Signals for this compound:
-
Signals for the methyl and methylene carbons of the ethyl group.
-
Signals for the aromatic carbons, including the carbon attached to the ester group and the carbons attached to the chlorine atoms.
-
A signal for the carbonyl carbon of the ester group (typically in the range of 160-170 ppm).
-
Section 4: Visualizations
Reaction and Byproduct Formation Pathway
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results - BJOC. Retrieved from [Link]
-
SciELO. (2017). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
-
ResearchGate. (2020). SEPARATION OF DIETHYL ETHER + HEXANE + ETHYL ACETATE + ETHANOL QUATERNARY SYSTEM VIA EXTRACTIVE DISTILLATION. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Reddit. (2022, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Diethyl Ether From Ethanol. Retrieved from [Link]
Sources
Optimization of reaction conditions for Ethyl 3,5-dichlorobenzoate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3,5-dichlorobenzoate. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and frequently asked questions regarding the optimization of this reaction, grounding our advice in established chemical principles and field-tested experience.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the synthesis of this compound, which is typically achieved via a Fischer-Speier esterification.[1]
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (3,5-dichlorobenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[2] The overall transformation is shown below:
-
Reactants: 3,5-Dichlorobenzoic Acid and Ethanol
-
Product: this compound
-
Byproduct: Water
Q2: Why is a strong acid catalyst required for this reaction?
While an esterification can occur between a carboxylic acid and an alcohol without a catalyst, the reaction is impractically slow. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[3] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[4] Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5]
Q3: The Fischer esterification is a reversible reaction. What does this mean for my synthesis?
The reversibility of the reaction means that it exists in a state of equilibrium, where the starting materials and products are interconverting.[5] If left unmanaged, the reaction will not proceed to completion, resulting in a mixture of reactants and products and, consequently, a low yield of the desired ester.
To optimize the yield, the equilibrium must be shifted toward the product side. This is a direct application of Le Châtelier's Principle.[4] There are two primary strategies to achieve this:
-
Use of Excess Reagent: The reaction is typically run using a large excess of ethanol. This high concentration of a reactant pushes the equilibrium towards the formation of the ethyl ester.[2][6] Often, ethanol can serve as both the reactant and the solvent.
-
Removal of Water: The byproduct, water, can be removed from the reaction mixture as it is formed. This can be accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[1][6] Alternatively, a dehydrating agent can be added to the reaction.
Troubleshooting Guide: From Low Yield to Purification
This guide addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the most likely causes?
A low yield is the most common issue and can usually be traced back to one of three areas: incomplete reaction, mechanical losses during workup, or competing side reactions.
-
Incomplete Reaction (Equilibrium Issue): As discussed, the reaction is reversible. If you are not using a sufficient excess of ethanol or not effectively removing water, the reaction will not reach completion.
-
Sub-optimal Reaction Conditions: The reaction requires sufficient thermal energy and time. Typical conditions involve refluxing for 1-10 hours at temperatures between 60-110 °C.[1] Ensure your reaction is heated to the reflux temperature of your solvent system and allowed to proceed for an adequate duration.
-
Losses During Workup and Purification: Significant amounts of product can be lost during the aqueous wash, extraction, and final purification steps if not performed carefully.
Q: How can I determine if my reaction has gone to completion?
You must monitor the reaction's progress. The most straightforward method is Thin-Layer Chromatography (TLC).[7][8] By spotting the reaction mixture alongside your starting material (3,5-dichlorobenzoic acid), you can visualize the consumption of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9][10]
Issue 2: Product Purity and Side Reactions
Q: My purified product contains impurities. What are the common side products or contaminants?
Contaminants typically arise from either unreacted starting materials or side reactions.
-
Unreacted 3,5-Dichlorobenzoic Acid: This is the most common impurity if the reaction is incomplete. Its presence can be detected by TLC or NMR. Due to its acidic nature, it can often be removed with a simple wash of the organic phase with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, during the workup.[6]
-
Diethyl Ether Formation: Under strong acidic conditions and at high temperatures, a side reaction involving the dehydration of two ethanol molecules can occur, forming diethyl ether. This is generally a minor byproduct and is highly volatile, so it is often removed during solvent evaporation.
-
Impurities in Starting Materials: Ensure the purity of your starting 3,5-dichlorobenzoic acid and ethanol. Water in the ethanol, for example, will inhibit the reaction by shifting the equilibrium back towards the starting materials. Using absolute ethanol is recommended.[11]
Issue 3: Workup and Isolation Challenges
Q: I am having difficulty with the aqueous workup. What is the standard procedure?
A robust workup is critical for isolating a clean crude product.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Remove Excess Alcohol: If a large excess of ethanol was used, it should be removed under reduced pressure using a rotary evaporator.
-
Dilute and Neutralize: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and water. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious, as this will produce CO₂ gas. Continue adding until effervescence ceases.
-
Extract: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
-
Wash and Dry: Combine all organic layers and wash them with a saturated NaCl solution (brine) to help remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes a typical set of optimized conditions for this synthesis.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 equivalent 3,5-Dichlorobenzoic Acid | Using ethanol in large excess drives the reaction equilibrium towards the product.[4] |
| 10-20 equivalents Ethanol (or as solvent) | ||
| Catalyst | 0.05 - 0.1 equivalents H₂SO₄ or p-TsOH | A catalytic amount is sufficient to protonate the carbonyl and facilitate the reaction without promoting excessive side reactions.[5] |
| Temperature | Reflux (approx. 78-80 °C if ethanol is solvent) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1] |
| Reaction Time | 2 - 6 hours | This is a typical timeframe for Fischer esterifications; monitor by TLC to confirm completion.[1][6] |
Workflow Diagrams
Step-by-Step Synthesis Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzoic acid (1.0 eq).
-
Reagents: Add absolute ethanol (15 eq) to the flask. While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Monitoring: After 2 hours, take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against a spot of the starting material. Use a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). Continue to reflux and monitor every hour until the starting material is no longer visible by TLC.
-
Workup: Cool the flask to room temperature. Remove the bulk of the ethanol via rotary evaporation. Dilute the residue with ethyl acetate (e.g., 50 mL) and carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (e.g., 50 mL).
-
Extraction: Swirl the funnel gently, venting frequently to release CO₂ pressure. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography or vacuum distillation.
References
-
Linington, P. F., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12–18. [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World. [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. (n.d.). Oxford Instruments Magnetic Resonance. [Link]
-
Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring. (2014). Journal of Chemical Education. [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. [Link]
-
Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid. (2015).
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid. (2013).
- Novel preparation method of 3,5-dichlorobenzoyl chloride. (2016).
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
Sources
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Stability and degradation of Ethyl 3,5-dichlorobenzoate under different conditions
Technical Support Center: Ethyl 3,5-dichlorobenzoate
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound (CAS No: 91085-56-2). This molecule is a critical intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.[1] Its stability during storage, formulation, and experimentation is paramount to ensuring reproducible results and the integrity of the final products. This guide provides in-depth answers to common questions and troubleshooting scenarios related to the degradation of this compound, grounded in chemical principles and established analytical practices.
Part 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section addresses foundational questions regarding the inherent stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are hydrolysis, photolysis, and, to a lesser extent, thermal degradation.
-
Hydrolysis: As an ester, the molecule is susceptible to cleavage of the ester bond when exposed to aqueous environments, particularly under acidic or basic conditions, yielding 3,5-dichlorobenzoic acid and ethanol.[2][3]
-
Photolysis: The dichlorinated benzene ring can absorb UV radiation, leading to photochemical reactions. The most likely pathways include photohydrolysis to form chlorophenols or reductive dechlorination.[4][5]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can induce decomposition, primarily through cleavage of the ester linkage.[6][7]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Many suppliers recommend room temperature for the solid product.[1] For maximum preservation, especially for analytical standards, storage at -20°C is advisable.[10] It is crucial to protect the compound from moisture, direct sunlight, and strong oxidizing agents.[8][11]
Q3: Is this compound susceptible to oxidation?
A3: The core structure, a dichlorinated aromatic ester, is relatively resistant to oxidation under normal conditions. The benzene ring is electron-deficient due to the presence of two chlorine atoms and the ester group, making it less susceptible to electrophilic attack. However, it is always good practice to avoid storage with strong oxidizing agents as a general precaution.[8]
Part 2: Troubleshooting Guides for Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your research.
Scenario 1: Hydrolytic Instability
Q: I'm observing the formation of a more polar impurity, identified as 3,5-dichlorobenzoic acid, in my aqueous formulation. What is happening and how can I prevent it?
A: You are observing ester hydrolysis. The ester functional group is reacting with water, cleaving to form the parent carboxylic acid (3,5-dichlorobenzoic acid) and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[2]
Causality: The mechanism involves the nucleophilic attack of a water molecule (or a hydroxide ion in basic conditions) on the carbonyl carbon of the ester. Basic hydrolysis, also known as saponification, is particularly problematic as it is an irreversible process that yields the carboxylate salt.[2]
Troubleshooting & Prevention:
-
pH Control: The rate of hydrolysis is pH-dependent. Buffer your aqueous solutions to a neutral or slightly acidic pH (e.g., pH 4-6) where the rate of hydrolysis for many esters is at a minimum.
-
Solvent System: If permissible for your application, consider using a co-solvent system (e.g., with acetonitrile, DMSO, or ethanol) to reduce the water activity and slow the hydrolysis rate.
-
Temperature: Perform your experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is accelerated by heat.
-
Storage of Solutions: Prepare aqueous solutions of this compound fresh whenever possible. If storage is necessary, store frozen (-20°C or below) to significantly reduce the rate of degradation.
Scenario 2: Photolytic Degradation
Q: My compound solution shows multiple new peaks on the chromatogram after being left on the lab bench. What are the likely photodegradation products, and how can I protect my samples?
A: Exposure to ambient or UV light is likely causing photodegradation. Chlorinated aromatic compounds are known to be photochemically active.[4]
Causality & Potential Products: Upon absorbing UV light, the molecule can enter an excited state. This can lead to several reaction pathways:
-
Photohydrolysis: The most probable reaction in aqueous media is the replacement of a chlorine atom with a hydroxyl group, which would result in the formation of ethyl 3-chloro-5-hydroxybenzoate or ethyl 3-chloro-4-hydroxybenzoate isomers. The direct photolysis of a similar compound, 1,4-dichlorobenzene, in water is known to produce chlorophenols.[4]
-
Reductive Dechlorination: In the presence of a hydrogen donor (like certain solvents), a chlorine atom may be replaced by a hydrogen atom, yielding Ethyl 3-chlorobenzoate.[5]
Troubleshooting & Prevention:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to protect them from UV and visible light.
-
Protect from Light: When not in use, store samples in the dark (e.g., in a cabinet or by wrapping containers in aluminum foil).
-
Wavelength Consideration: Be mindful of the light sources in your laboratory. If working in a biosafety cabinet, the UV sterilization lamp should be off during experiments.
-
Photostability Studies: If your application requires light exposure, a formal photostability study should be conducted to quantify the degradation rate and identify major degradants.
Scenario 3: Analytical Method Development
Q: I am developing a stability-indicating HPLC method but am struggling to separate the main peak from its degradants. What is a good starting point for an analytical method?
A: A robust, stability-indicating method must be able to resolve the active compound from all potential degradation products.[12] For this compound and its likely degradants (e.g., 3,5-dichlorobenzoic acid), a reversed-phase HPLC method is highly suitable.[13][14]
Recommended Starting Method: This protocol provides a solid foundation for further optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid degradant, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min | A gradient is essential to elute the non-polar parent compound while retaining and separating the more polar degradants. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 235 nm | Aromatic compounds typically have strong absorbance in this region. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
Troubleshooting & Optimization:
-
Poor Resolution: If 3,5-dichlorobenzoic acid co-elutes, try a shallower gradient or a lower initial percentage of the organic phase (Mobile Phase B) to increase its retention.
-
Peak Tailing (for acid peak): Ensure the mobile phase is sufficiently acidic (pH < 3) to fully protonate the carboxylic acid.
-
Confirmation of Peaks: Use a mass spectrometer (LC-MS) to confirm the identity of the parent peak and any observed degradant peaks.[12][15]
Part 3: Diagrams and Visualizations
Key Degradation Pathways
The following diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.
Caption: Potential degradation pathways for this compound.
Forced Degradation Experimental Workflow
This workflow outlines the typical steps for conducting a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
References
- Meunier, L., Pilichowski, J. F., & Boule, P. (2001). Photochemical behaviour of 1,4-dichlorobenzene in aqueous solution. Canadian Journal of Chemistry.
- MySkinRecipes. (n.d.).
- Pilichowski, J. F., & Boule, P. (n.d.). Photochemical behaviour of 1,4-dichlorobenzene in aqueous solution.
- ResearchGate. (n.d.). Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide determined by the nitrazine yellow assay.
- Crystals. (2020).
- Sigma-Aldrich. (2025).
- MDPI. (n.d.).
- Fisher Scientific. (2021).
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Merck Millipore. (2022).
- Thermo Fisher Scientific. (2025).
- International Journal of Trend in Scientific Research and Development. (n.d.).
- Journal of the Chemical Society C: Organic. (n.d.).
- Benchchem. (2025). An In-depth Technical Guide on the Sources of Environmental 3,5-Dichlorobenzoic Acid (DCBA)
- ResearchGate. (2025). Thermal degradation behaviour of aromatic poly(ester–imide)
- Chemguide. (n.d.). Hydrolysis of esters.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- Springer. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.
- PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
- LGC Standards. (n.d.).
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- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Photochemical reactions of chlorobenzene derivatives in benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. fishersci.com [fishersci.com]
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- 10. Mthis compound | LGC Standards [lgcstandards.com]
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- 15. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in reactions with Ethyl 3,5-dichlorobenzoate
Welcome to the technical support center for Ethyl 3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during reactions with this versatile reagent. Here, we move beyond simple protocols to explain the 'why' behind experimental choices, ensuring you can adapt and overcome challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: this compound possesses two key reactive sites: the ester functional group and the aryl chloride bonds. The benzene ring is electron-deficient due to the presence of two electron-withdrawing chlorine atoms and the ethyl ester group. This electronic nature makes the aryl chlorides susceptible to nucleophilic aromatic substitution and excellent partners in various cross-coupling reactions.[1] The ester group can undergo hydrolysis, amidation, reduction, or reaction with organometallic reagents. The steric hindrance from the two chlorine atoms flanking the ester group can sometimes influence the reactivity of the ester carbonyl.
Q2: What are the primary safety precautions I should take when working with this compound?
A2: As with any chemical reagent, proper safety protocols are paramount. This compound is classified as an irritant and is toxic if swallowed.[2] Always handle this compound in a well-ventilated fume hood.[3][4][5] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3][4][5] In case of skin contact, wash the affected area thoroughly with soap and water.[3][4] For eye contact, rinse cautiously with water for several minutes.[3]
Troubleshooting Guide: Common Reactions and Issues
This section provides a detailed, question-and-answer-style troubleshooting guide for common synthetic transformations involving this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, working with an electron-deficient aryl chloride like this compound can present challenges.
Q1.1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving a low yield of the desired biaryl product. What are the likely causes and how can I improve the yield?
A1.1: Low yields in Suzuki-Miyaura couplings involving aryl chlorides are a common issue. The primary culprits are often related to catalyst activity, reaction conditions, or side reactions.
Causality and Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently or may be decomposing.
-
Solution: Ensure you are using a high-quality palladium precursor and ligand. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos are often more effective than traditional ligands like PPh₃.[1] Consider using a pre-formed palladium catalyst to ensure a consistent source of active Pd(0).
-
-
Insufficiently Degassed Solvent: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or high temperatures.
-
Solution: Maintain a strict inert atmosphere and consider lowering the reaction temperature. Monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.[6]
-
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Table 1: Troubleshooting Suzuki-Miyaura Coupling of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more suitable ligand (e.g., XPhos, SPhos). |
| Insufficiently degassed solvent | Degas solvents thoroughly via sparging with Ar/N₂ or freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O). | |
| Formation of Homocoupled Byproducts | High temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely. |
| Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and high-purity reagents. Consider using a boronic ester. |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The electron-deficient nature of this compound makes it a good substrate, but steric hindrance can be a factor.
Q2.1: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and observing incomplete conversion and/or side products. How can I optimize this reaction?
A2.1: Incomplete conversion in Buchwald-Hartwig aminations of aryl chlorides often points to issues with catalyst activity, base strength, or steric hindrance.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For sterically hindered or electron-poor aryl chlorides, specialized ligands are often necessary.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[9] These ligands promote the reductive elimination step and stabilize the active catalyst. Using a pre-catalyst can also improve reproducibility.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and handled under an inert atmosphere as it is hygroscopic.
-
-
Steric Hindrance: If you are using a bulky amine, steric clash can hinder the reaction.
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Buchwald-Hartwig aminations of aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C.
-
Experimental Protocol: General Buchwald-Hartwig Amination of this compound
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[11]
Diagram 2: Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Ester Hydrolysis (Saponification)
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation.
Q3.1: My saponification of this compound is incomplete, even after prolonged reaction times. What could be the issue?
A3.1: Incomplete saponification can be due to insufficient base, poor solubility, or steric hindrance.
Causality and Troubleshooting Steps:
-
Insufficient Base: The hydrolysis reaction consumes one equivalent of base, and the product carboxylic acid will neutralize another.
-
Solution: Use a significant excess of the base (e.g., 2-5 equivalents of LiOH or NaOH) to drive the reaction to completion.[12]
-
-
Poor Solubility: this compound is not very soluble in water.
-
Steric Hindrance: The two chlorine atoms ortho to the ester can slightly hinder the approach of the nucleophile.
-
Solution: Gentle heating (e.g., to 40-60 °C) can help overcome the activation barrier without causing significant side reactions.
-
Experimental Protocol: Robust Saponification of this compound
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~5 equiv.).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[12]
Grignard Reactions
The reaction of Grignard reagents with the ester group of this compound can be used to synthesize tertiary alcohols.
Q4.1: I am trying to perform a Grignard reaction on this compound, but I am getting a complex mixture of products and low yield of the desired tertiary alcohol.
A4.1: Grignard reactions with esters are prone to side reactions if not performed under strict conditions. The primary issue is often the reactivity of the Grignard reagent with other functional groups or impurities.
Causality and Troubleshooting Steps:
-
Reaction with Water: Grignard reagents are extremely sensitive to water and will be quenched.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
-
Double Addition: Grignard reagents add twice to esters to form tertiary alcohols. The intermediate ketone is more reactive than the starting ester.[14][15] If only one equivalent of the Grignard reagent is used, a mixture of starting material, ketone, and tertiary alcohol will be obtained.
-
Solution: Use at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol.
-
-
Reaction with Aryl Chlorides: While less likely under typical Grignard conditions, there is a possibility of reaction at the C-Cl bond, especially at higher temperatures or with certain catalysts.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor addition to the ester.
-
Experimental Protocol: Grignard Reaction with this compound
-
In an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (2.2 equiv.) via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Reaction Monitoring and Purification
Q5: How can I effectively monitor the progress of my reactions involving this compound by TLC?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.
-
Visualization: this compound and many of its derivatives are UV active due to the aromatic ring. They will appear as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[2][16]
-
Staining: If the products are not UV active, or for better visualization, various TLC stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. For halogenated compounds, a silver nitrate stain followed by UV irradiation can be effective.[3]
-
Solvent System: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation (Rf values ideally between 0.2 and 0.8).
Q6: What are some general strategies for purifying the products of reactions with this compound?
A6: The purification strategy will depend on the properties of the product.
-
Column Chromatography: This is the most common method for purifying products from the reactions described above. Silica gel is a suitable stationary phase for most of the non-polar to moderately polar products.[6]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: For reactions where the ester has been hydrolyzed to a carboxylic acid, an acid-base extraction is a powerful purification technique to separate the acidic product from neutral or basic impurities.[12]
References
-
Chem Service. (2015). Safety Data Sheet: 3,5-Dichlorobenzoic acid methyl ester. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed coupling reactions of aryl chlorides. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4509-4519.
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
- Buchwald, S. L., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- Nakao, Y., & Sakaki, S. (2017). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Suzuki, A. (2010). Cross-coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture).
- McCullough, R. D., et al. (2020). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Journal of the American Chemical Society, 142(26), 11438-11443.
- Watson, D. A., et al. (2022).
-
LookChem. (n.d.). Cas 35112-27-7, ETHYL 2,5-DICHLOROBENZOATE. Retrieved from [Link]
- Jessop, P. G., et al. (2013). Direct Amide Formation Avoiding Poor Atom Economy Reagents. Green Chemistry, 15(4), 809-814.
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
Sources
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. epfl.ch [epfl.ch]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. theory.labster.com [theory.labster.com]
Technical Support Center: Synthesis of Ethyl 3,5-dichlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 3,5-dichlorobenzoate synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and in-depth explanations of the chemical principles involved. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important chemical intermediate.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound via Fischer esterification of 3,5-dichlorobenzoic acid with ethanol.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?
Answer:
Low yield in Fischer esterification is a common problem, primarily due to the reversible nature of the reaction.[1][2] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. Here are the key strategies:
-
Excess Reactant: Utilize a large excess of ethanol. Since ethanol is often used as the solvent, employing it in a significant excess (5-10 equivalents or more) can effectively drive the reaction forward according to Le Châtelier's principle.[3]
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial.[4] Water can hydrolyze the ester back to the starting materials, thus reducing the yield. The most effective method for water removal is the use of a Dean-Stark apparatus during reflux.[5]
-
Catalyst Activity: Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and active. An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.
Question 2: I am observing the formation of impurities in my final product. What are the likely impurities and how can I minimize them?
Answer:
The most common impurities in the synthesis of this compound are:
-
Unreacted 3,5-dichlorobenzoic acid: This is the most common impurity, resulting from an incomplete reaction.
-
Solution: Drive the reaction to completion by following the strategies outlined in the low-yield troubleshooting section (excess ethanol, water removal). During workup, a wash with a mild base like a saturated sodium bicarbonate solution will effectively remove any unreacted carboxylic acid by converting it to its water-soluble salt.[7]
-
-
Water: Residual water can remain in the product if the drying step after workup is not thorough.
-
Solution: Use a sufficient amount of a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, and ensure adequate contact time before filtration.
-
-
Side-reaction byproducts: While less common under standard Fischer esterification conditions, harsh conditions (very high temperatures or excessive amounts of a strong acid catalyst) could potentially lead to side reactions.
Question 3: How can I effectively monitor the progress of my reaction?
Answer:
Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the esterification.[6]
-
TLC System: A common solvent system for separating the non-polar ester product from the more polar carboxylic acid starting material is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol. A good starting point is a 9:1 mixture of toluene and ethanol.
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the starting material (3,5-dichlorobenzoic acid), one for the reaction mixture, and one for a co-spot (a mixture of the starting material and the reaction mixture).
-
As the reaction proceeds, periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the TLC plate.
-
Develop the plate in the chosen solvent system.
-
Visualize the spots under UV light (254 nm). The starting material, 3,5-dichlorobenzoic acid, will have a lower Rf value (travels a shorter distance) than the less polar product, this compound.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst, typically a strong acid like sulfuric acid, plays a crucial role in protonating the carbonyl oxygen of the 3,5-dichlorobenzoic acid.[3] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the oxygen atom of the ethanol. The catalyst is regenerated at the end of the reaction cycle.
Q2: Can I use a different acid catalyst?
A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[8] In some cases, for acid-sensitive substrates, milder methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, though this is generally not necessary for this type of esterification.[4]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this reaction, pay close attention to the following:
-
3,5-Dichlorobenzoic acid: This compound is an irritant to the eyes, skin, and respiratory tract.[1][7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated Sulfuric Acid: This is a highly corrosive and strong dehydrating agent that can cause severe burns.[9] Always add the acid slowly and carefully to the ethanol, never the other way around, as the dilution process is highly exothermic. Handle with extreme care and wear appropriate PPE.
-
Ethanol: Ethanol is flammable. Ensure there are no open flames or ignition sources near the reaction setup, especially during reflux.
-
Reflux: Never heat a closed system. Ensure the reflux apparatus is properly assembled with a condenser open to the atmosphere.
Q4: How do I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will provide detailed structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch.
-
-
Physical Properties: The melting point of the purified solid product should be sharp and consistent with the literature value (34-36 °C).
III. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound using Fischer esterification with a Dean-Stark apparatus for water removal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichlorobenzoic acid | 191.01 | 10.0 g | 0.052 mol |
| Absolute Ethanol | 46.07 | 100 mL | 1.71 mol |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - |
| Brine (Saturated NaCl) | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Diethyl Ether or Ethyl Acetate | - | As needed | - |
Equipment:
-
250 mL Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates and chamber
-
UV lamp
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3,5-dichlorobenzoic acid, 100 mL of absolute ethanol, and 50 mL of toluene.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the starting material (typically 2-4 hours).
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the bulk of the ethanol and toluene using a rotary evaporator.
-
Workup: Transfer the residue to a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 100 mL of water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the separatory funnel to neutralize the remaining acid (caution: CO₂ evolution). Shake gently at first, venting frequently. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from a minimal amount of hot hexanes or by vacuum distillation (boiling point: 76-78 °C at 0.3 mmHg).
IV. References
-
SmartLabs. Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Fischer Esterification. Fischer Esterification. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
PubChem. 3,5-Dichlorobenzoic acid. [Link]
-
Fischer Esterification Procedure. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR spectrum [chemicalbook.com]
- 2. athabascau.ca [athabascau.ca]
- 3. cerritos.edu [cerritos.edu]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 3,5-dichlorobenzoate
This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solutions for the purification of Ethyl 3,5-dichlorobenzoate. Here, we delve into common challenges and their resolutions, underpinned by scientific principles to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of crude this compound?
A1: The primary impurities in this compound synthesized via Fischer esterification of 3,5-dichlorobenzoic acid with ethanol are typically unreacted starting materials. These include 3,5-dichlorobenzoic acid and any excess ethanol used to drive the reaction equilibrium. Water is also a common byproduct of the esterification reaction.[1][2]
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is necessary to achieve a sharp melting point consistent with the pure substance.
Q3: After aqueous workup, I'm having trouble with emulsion formation. How can I resolve this?
A3: Emulsion formation during the separation of organic and aqueous layers is a common issue. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Gentle swirling of the separatory funnel, as opposed to vigorous shaking, can also help prevent emulsion formation.
Q4: What is the most appropriate method for removing the acid catalyst (e.g., sulfuric acid) after the esterification reaction?
A4: The acid catalyst, along with any unreacted carboxylic acid, can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate or sodium carbonate.[1] This neutralization reaction forms a water-soluble salt that can be easily separated from the organic layer containing the desired ester.
Troubleshooting Guide: Purification Protocols and Common Issues
This section provides detailed, step-by-step protocols for the most effective methods of purifying this compound, along with troubleshooting advice for common problems encountered during these procedures.
Physical Properties of this compound and Potential Impurities
A thorough understanding of the physical properties of your target compound and its likely impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₈Cl₂O₂ | 219.06 | Not readily available | ~270-271 (for isomer)[3] | Soluble in many organic solvents.[4] |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 184-187[5] | Not applicable | Sparingly soluble in water, soluble in ethanol, acetone, dichloromethane.[6] |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Miscible with water and many organic solvents. |
| Water | H₂O | 18.02 | 0 | 100 | - |
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at the solvent's boiling point.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point for this compound. Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane are promising candidates.[7] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the crystals upon cooling.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the product.
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is insoluble in the solvent at all temperatures, or the boiling point of the solvent is too high. | - Re-dissolve the oil in a small amount of a solvent in which it is highly soluble, then add a less polar "anti-solvent" dropwise until turbidity persists. Reheat to dissolve and cool slowly.- Choose a lower-boiling point solvent for recrystallization. |
| No Crystal Formation | The solution is not saturated, or crystallization has not been initiated. | - Evaporate some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals. |
Visualization of Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification Method 2: Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.
Experimental Protocol: Flash Chromatography of this compound
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal eluent will provide good separation between this compound and its impurities, with an Rf value for the product of approximately 0.25-0.35. A common solvent system for esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen). Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Flash Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | The chosen eluent is either too polar or not polar enough. | - Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the proportion of hexane). If they are not moving, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Band Tailing | The compound is interacting too strongly with the silica gel. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce strong interactions with the silica. |
| Cracked Column Bed | The silica gel was not packed properly or has dried out. | - Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Visualization of Flash Chromatography Workflow
Caption: Workflow for the purification of this compound by flash chromatography.
Analytical Methods for Purity Assessment
To confirm the purity of your this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is suitable for analyzing both the starting material and the final product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. A standard non-polar column (e.g., DB-5ms) can be used to separate this compound from potential byproducts.[9]
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value is a good indicator of high purity.
References
- BenchChem. (2025).
- Ekene, D. M. (n.d.).
- ChemicalBook. (2023). 3,5-Dichlorobenzoic acid synthesis.
- SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.
- Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid.
- Reddit. (2014).
- MH Chem. (2022, July 8).
- OperaChem. (2024, January 5).
- Biotage. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid.
- CymitQuimica. (n.d.).
- University of Rochester. (n.d.).
- BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Solubility of Things. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic acid.
- Raja, M., et al. (2020). A validated stability-indicating GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
- Frontier Specialty Chemicals. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.).
- Cheméo. (n.d.).
- Wikipedia. (n.d.).
- LGC Standards. (n.d.).
- AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.
- ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- Pharmaffiliates. (n.d.).
- P&S Chemicals. (n.d.).
- ChemicalBook. (n.d.).
- P&S Chemicals. (n.d.).
- MySkinRecipes. (n.d.).
- PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Storage and handling guidelines for Ethyl 3,5-dichlorobenzoate to prevent decomposition.
This guide provides comprehensive technical support for the storage and handling of Ethyl 3,5-dichlorobenzoate to prevent its decomposition. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, evidence-based advice to ensure the integrity of your experiments and the longevity of this critical reagent.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you might encounter during your experiments, providing a structured approach to problem-solving based on scientific principles.
Scenario 1: Inconsistent Assay Results or Loss of Compound Potency
-
Question: My recent experiments using this compound have yielded inconsistent results, and I suspect the compound may be degrading. How can I confirm this and what should I do?
-
Answer:
-
Initial Verification: First, confirm the identity and purity of your current stock of this compound using analytical techniques such as NMR, GC-MS, or HPLC. Compare the results with the certificate of analysis provided by the supplier. Look for the appearance of new peaks or a decrease in the main compound peak, which could indicate the presence of degradation products like 3,5-dichlorobenzoic acid and ethanol.
-
Investigate Storage Conditions: Review your current storage protocol against the recommended guidelines. Key factors to check are:
-
Temperature: Has the compound been exposed to high temperatures? Thermal decomposition of ethyl benzoates can occur, leading to the formation of the corresponding benzoic acid and ethylene.
-
Moisture: Is the storage area dry? Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol[1][2]. The presence of acidic or basic catalysts can accelerate this process.
-
Light Exposure: Is the container protected from light? Chlorinated aromatic compounds can undergo photodecomposition upon exposure to UV light[3].
-
-
Corrective Actions:
-
If degradation is confirmed, it is recommended to use a fresh, unopened vial of this compound for your experiments.
-
Implement the recommended storage and handling procedures outlined in the FAQ section below to prevent future decomposition.
-
For critical applications, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the main stock to atmospheric moisture and temperature fluctuations.
-
-
Scenario 2: Visible Changes in the Compound's Appearance
-
Question: I've noticed that my this compound, which is normally a clear liquid or low-melting solid, has developed a yellowish tint and a slight acidic odor. What does this signify?
-
Answer:
-
Likely Cause: A change in color and the presence of an acidic odor are strong indicators of chemical decomposition. The yellowish tint can be due to the formation of chromophoric degradation products, while an acidic smell likely points to the presence of 3,5-dichlorobenzoic acid, a product of hydrolysis.
-
Decomposition Pathway: The most probable cause is hydrolysis due to exposure to moisture. This reaction breaks down the ethyl ester back into its constituent parts: 3,5-dichlorobenzoic acid and ethanol. The presence of acidic or basic contaminants can catalyze this degradation.
-
Recommended Action: Do not use the discolored and odorous compound in your experiments, as its purity is compromised. This can lead to inaccurate results and the introduction of impurities into your reactions. Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh supply. Ensure that the new stock is stored in a tightly sealed container in a desiccator to protect it from moisture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper storage and handling of this compound.
1. What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place. A controlled room temperature, typically between 20°C and 25°C, is recommended. For enhanced protection against moisture-induced hydrolysis, storing the compound in a desiccator is best practice. The container should be tightly sealed to prevent the ingress of atmospheric moisture.
2. How does temperature affect the stability of this compound?
Elevated temperatures can promote the thermal decomposition of this compound. Studies on substituted ethyl benzoates have shown that pyrolysis can lead to the formation of the corresponding benzoic acid and ethylene. Therefore, it is crucial to avoid storing the compound near heat sources such as ovens, incubators, or in direct sunlight.
3. What is the role of moisture in the decomposition of this compound?
Moisture is a critical factor in the degradation of this compound. As an ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form 3,5-dichlorobenzoic acid and ethanol. This reaction can be accelerated by the presence of acids or bases. To mitigate this, always handle the compound in a dry environment and store it in a tightly sealed container, preferably in a desiccator.
4. Is this compound sensitive to light?
Yes, compounds containing chlorinated aromatic rings can be sensitive to light, particularly UV radiation. Photodecomposition can occur, leading to the cleavage of the carbon-chlorine bonds and other unwanted side reactions[3]. To prevent this, store this compound in an amber or opaque container to protect it from light.
5. What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester, leading to rapid decomposition. It is important to consult a chemical compatibility chart and the material's Safety Data Sheet (SDS) before mixing it with other chemicals[4][5][6].
6. How should I handle this compound to minimize decomposition?
-
Work in a clean, dry, and well-ventilated area.
-
Use clean, dry spatulas and glassware.
-
After dispensing the required amount, tightly reseal the container immediately.
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace air and moisture.
-
If you need to use small quantities frequently, it is advisable to aliquot the compound into smaller, single-use vials to protect the main stock from repeated exposure.
Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) | To prevent thermal decomposition. |
| Humidity | Dry environment; store in a desiccator | To prevent hydrolysis of the ester linkage[1][2]. |
| Light | Protect from light; store in an amber or opaque container | To prevent photodecomposition of the chlorinated aromatic ring[3]. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent exposure to atmospheric moisture and contaminants. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases | To prevent hazardous reactions and catalytic decomposition. |
Troubleshooting Workflow for Suspected Decomposition
This diagram outlines a logical workflow for identifying and addressing potential decomposition of this compound.
Sources
Technical Support Center: Ethyl 3,5-Dichlorobenzoate Production Scale-Up
An in-depth technical guide from the office of the Senior Application Scientist.
Introduction: The Challenge of Scaling Ethyl 3,5-Dichlorobenzoate Synthesis
This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While its laboratory-scale synthesis via Fischer-Speier esterification appears straightforward, the transition to pilot and industrial-scale production introduces significant challenges that can impact yield, purity, and process efficiency. These challenges often stem from altered kinetics, mass and heat transfer limitations, and difficulties in maintaining optimal reaction conditions in larger volumes.
This guide is designed for researchers, process chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up of this compound production, grounding practical advice in fundamental chemical and engineering principles.
Core Synthesis Pathway & Mechanism
The production of this compound is typically achieved through the acid-catalyzed esterification of 3,5-dichlorobenzoic acid with ethanol. This is a reversible condensation reaction.[3]
Reaction: C₇H₄Cl₂O₂ (3,5-Dichlorobenzoic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₈Cl₂O₂ (this compound) + H₂O (Water)
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of water yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier esterification pathway.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the scale-up process.
Question: Why is my reaction yield significantly lower at a larger scale compared to the lab-scale experiment?
Answer: A drop in yield upon scale-up is a classic problem often attributable to several interconnected factors. The root cause is typically a shift in the reaction equilibrium or suboptimal reaction kinetics that were not apparent at the bench scale.
Potential Causes & Troubleshooting Steps:
-
Inefficient Water Removal:
-
Causality: Esterification is a reversible reaction.[4] The water produced as a byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left and lowering the yield. In large reactors, the surface area-to-volume ratio decreases, making evaporative removal of water less efficient.
-
Troubleshooting:
-
Implement Azeotropic Distillation: Use a co-solvent like toluene or cyclohexane with a Dean-Stark trap. This is the most effective industrial method for removing water and driving the reaction to completion.
-
Increase Ethanol Stoichiometry: Using ethanol as both a reactant and a solvent (large excess) can shift the equilibrium towards the product side, per Le Châtelier's principle. However, this increases solvent load and recovery costs.
-
Verify Condenser Efficiency: Ensure that condensers are adequately sized for the larger volume of solvent vapor to prevent loss of ethanol and the azeotroping agent.
-
-
-
Mass Transfer Limitations (Poor Mixing):
-
Causality: The acid catalyst (e.g., sulfuric acid) must be intimately mixed with the reactants. In large, poorly agitated vessels, concentration gradients can form. Pockets of low catalyst concentration will have significantly slower reaction rates, while areas of high concentration could promote side reactions.
-
Troubleshooting:
-
Evaluate Agitation System: The stirrer's type (e.g., pitched-blade turbine, anchor), speed (RPM), and position are critical. Model the mixing dynamics using software or consult a chemical engineer to ensure sufficient turbulence and bulk fluid motion for the vessel geometry.
-
Monitor for Inhomogeneity: If possible, take samples from different locations within the reactor (top, bottom, near impeller) to check for uniform conversion rates.
-
-
-
Heat Transfer Issues:
-
Causality: Maintaining a consistent, optimal reaction temperature (typically reflux) is crucial. Large reactors have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Inadequate heating can lead to slow kinetics, while localized overheating (hot spots) on the reactor wall can cause decomposition or side reactions like ether formation from ethanol.
-
Troubleshooting:
-
Check Heat Source: Ensure the heating jacket or coils have the capacity to bring the larger volume to reflux in a reasonable time and maintain it.
-
Improve Heat Distribution: Proper agitation is key to distributing heat evenly.
-
Monitor Internal Temperature: Rely on internal temperature probes, not just the jacket temperature, for accurate process control.
-
-
Caption: Troubleshooting workflow for low yield.
Question: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
Answer: Discoloration is almost always due to impurities formed from side reactions, often promoted by excessive heat or catalyst concentration.
Potential Causes & Troubleshooting Steps:
-
Acid-Catalyzed Degradation:
-
Causality: Strong mineral acids like sulfuric acid at high temperatures can cause charring or sulfonation of the aromatic ring, leading to colored byproducts. The longer the reaction time at high temperatures, the more pronounced this effect can become.
-
Troubleshooting:
-
Reduce Catalyst Load: Carefully titrate the optimal catalyst concentration. A typical range is 1-5 mol% relative to the limiting reagent.
-
Consider a Milder Catalyst: p-Toluenesulfonic acid (p-TSA) is a solid, crystalline acid that is often less aggressive than sulfuric acid and can reduce charring.[4]
-
Minimize Reaction Time: Monitor the reaction progress by GC or HPLC and stop the reaction as soon as it reaches completion (e.g., >99% conversion).
-
-
-
Starting Material Impurities:
-
Causality: The 3,5-dichlorobenzoic acid starting material may contain colored impurities from its own synthesis, which are carried through the process.[1]
-
Troubleshooting:
-
Qualify Incoming Raw Materials: Run a purity check (e.g., HPLC, melting point) on every new batch of 3,5-dichlorobenzoic acid.
-
Pre-Purify Starting Material: If the starting material is impure, consider a preliminary purification step like recrystallization from an ethanol/water mixture.[5]
-
-
Purification of Final Product:
-
Activated Carbon Treatment: After the reaction is complete and the bulk of the acid catalyst has been neutralized and washed out, add a small amount of activated carbon (0.5-2% w/w) to the crude product solution and stir for 30-60 minutes before filtering. Carbon is highly effective at adsorbing colored, high-molecular-weight impurities.
-
Recrystallization: If the product is a solid at room temperature or can be precipitated, recrystallization is an excellent purification method.
-
Vacuum Distillation: For liquid esters, vacuum distillation is the ultimate purification step to separate the desired product from non-volatile colored impurities and other closely boiling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and loading for this esterification at scale? A1: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst. A loading of 1-3% by mole relative to the 3,5-dichlorobenzoic acid is a typical starting point for scale-up. Alternatively, p-Toluenesulfonic acid (p-TSA) can be used, which may reduce side reactions but is more expensive.[4]
Q2: How do I effectively neutralize and remove the acid catalyst post-reaction? A2: After cooling the reaction mixture, it should be diluted with a water-immiscible organic solvent (if not already present, e.g., toluene). This organic phase should then be washed sequentially with water, a dilute base solution (e.g., 5% sodium bicarbonate solution) until the aqueous layer is no longer acidic, and finally with brine (saturated NaCl solution) to remove residual water. The bicarbonate wash neutralizes both the catalyst and any unreacted carboxylic acid.
Q3: What are the key safety considerations for scaling up this process? A3:
-
Corrosion: Concentrated sulfuric acid is highly corrosive. Ensure the reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, specific stainless steel alloys).
-
Exothermic Reaction: While the overall reaction is not violently exothermic, the initial mixing of sulfuric acid with ethanol can generate significant heat. The catalyst should be added slowly and with adequate cooling and agitation.
-
Pressure: If the reaction is run in a sealed vessel at high temperatures, pressure can build up. Ensure the reactor is properly vented and equipped with a pressure relief system.
-
Flammability: Ethanol and other organic solvents are flammable. All equipment must be properly grounded, and the process area should be designed for handling flammable liquids.
Q4: What are the primary waste streams and how should they be managed? A4: The primary waste streams are the acidic and basic aqueous washes from the workup. These streams will contain salts (e.g., sodium sulfate), residual ethanol, and trace organics. They must be neutralized to an acceptable pH and treated in a wastewater treatment facility.[6][7] Any solvent used (e.g., toluene from azeotropic distillation) should be recovered via distillation and recycled where possible to improve process economics and minimize waste.[8]
Key Experimental Protocols
Protocol: HPLC Purity Analysis of this compound
This protocol is for determining the purity of the final product and quantifying unreacted starting material.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
Gradient:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of 3,5-dichlorobenzoic acid and this compound in acetonitrile to create stock solutions of ~1 mg/mL.
-
Create a mixed standard solution containing both components at a known concentration (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude or purified product into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
-
Analysis:
-
Inject the standard solution to determine retention times (Expected RT: Acid < Ester) and establish system suitability (resolution, peak shape).
-
Inject the sample solution.
-
Calculate purity using the area percent method. For accurate quantification, use a calibration curve generated from multiple standard concentrations.
-
Data Summary
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Form | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1 - 5% | Liquid | Low cost, high activity | Highly corrosive, can cause charring/side reactions |
| p-Toluenesulfonic Acid (p-TSA) | 2 - 6% | Solid | Less corrosive, easier to handle, fewer side reactions | Higher cost, requires removal by filtration or washing |
| Amberlyst-15 (Solid Acid Resin) | 10 - 20% (w/w) | Solid Beads | Easily filtered/recycled, non-corrosive | Slower kinetics, potential for fouling, higher initial cost |
References
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Analytical techniques for monitoring the purity of Ethyl 3,5-dichlorobenzoate
Welcome to the Technical Support Center for the analytical monitoring of Ethyl 3,5-dichlorobenzoate purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical techniques and to offer practical troubleshooting advice. Our goal is to ensure the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
The Critical Role of Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is paramount as even trace impurities can affect the yield, safety, and efficacy of the final product. This guide provides a comprehensive overview of the primary analytical techniques used to assess its purity, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.[1]
HPLC Troubleshooting Guide & FAQs
Here, we address common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing in my chromatogram?
A1: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the column.[2] To mitigate this, consider using a different stationary phase column or modifying the mobile phase composition.[2] Another cause can be a blocked column; a reverse-phase flush with a strong organic solvent can often resolve this.[2] Additionally, an incorrect mobile phase pH can lead to peak tailing; ensure the mobile phase is prepared with the correct pH.[2]
Q2: My retention times are drifting. What could be the cause?
A2: Retention time drift is often linked to changes in the mobile phase composition or flow rate.[2] Always prepare fresh mobile phase and ensure the pump is functioning correctly.[2] Poor temperature control can also lead to drift, so using a thermostat column oven is recommended.[2] Insufficient column equilibration time between injections is another common culprit; increasing the equilibration time can help.[2]
Q3: I'm observing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can indicate a number of issues. Leaks in the system are a frequent cause, so check all fittings for tightness.[2] Air bubbles in the system can also create noise; degas the mobile phase and purge the system to remove them.[2][3] Contamination of the detector flow cell is another possibility, which can be addressed by flushing with a strong organic solvent.[2]
Q4: I have poor resolution between my main peak and an impurity. What are my options?
A4: To improve resolution, you can try several approaches. Changing the column to one with a different selectivity can enhance separation.[2] Optimizing the mobile phase composition, for instance by adjusting the solvent ratio or adding modifiers, can also improve peak separation.[4] Increasing the column temperature may also lead to better resolution.[2]
Experimental Protocol: RP-HPLC Analysis
Below is a standard protocol for the RP-HPLC analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
This compound reference standard (>98% purity).
-
HPLC grade acetonitrile and methanol.
-
Analytical grade formic acid or phosphoric acid.[1]
-
HPLC grade water.
Solutions Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Diluent: A 50:50 (v/v) mixture of methanol and water is suitable.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
Workflow Diagram:
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3,5-dichlorobenzoate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Ethyl 3,5-dichlorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers a practical framework for method validation, complete with experimental protocols and comparative data to inform your selection of the most suitable analytical technique.[1][2]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This ensures the identity, strength, quality, and purity of drug substances and products.[4] This guide will delve into the critical validation parameters as stipulated by the ICH, FDA, and USP, providing a clear pathway for robust method validation.[3][4][5]
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an analytical method is contingent on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for non-volatile or thermally labile compounds. Coupled with an Ultraviolet (UV) detector, it provides a robust and sensitive method for quantifying compounds with a UV chromophore, such as this compound.
-
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. When paired with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector, it delivers high selectivity and sensitivity, enabling both quantification and structural confirmation.
A Comparative Look at Validation Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of this compound. These values are based on established validation principles and data from analogous compounds, serving as a benchmark for method development and validation.
| Validation Parameter | HPLC-UV | GC-FID | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and resolution from potential impurities | Demonstrated by peak resolution and, if using MS, mass spectral data | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and flow rate | Insensitive to minor changes in oven temperature ramp rate, carrier gas flow, and injection temperature | The reliability of an analysis with respect to deliberate variations in method parameters.[6] |
The Workflow of Analytical Method Validation
A structured approach is crucial for ensuring that an analytical method is fit for its intended purpose.[6] The validation process involves careful planning, execution of experiments, and thorough documentation.
Sources
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A Senior Application Scientist's Guide to the Isomers of Ethyl Dichlorobenzoate
Introduction: Beyond a Simple Formula
In the realms of chemical synthesis, drug development, and materials science, the molecular formula C₉H₈Cl₂O₂ represents not one, but six distinct realities. These are the structural isomers of ethyl dichlorobenzoate. While they share the same constituent atoms, the specific arrangement of the two chlorine atoms on the benzene ring dramatically alters their physicochemical properties, reactivity, and biological interactions. For the researcher, scientist, or drug development professional, the ability to synthesize, differentiate, and select the correct isomer is paramount. A subtle shift in a chlorine atom's position can be the difference between a potent therapeutic agent and an inactive compound, or a key agrochemical intermediate and a useless byproduct.[1]
This guide provides a comprehensive comparative study of Ethyl 3,5-dichlorobenzoate and its five structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dichlorobenzoate. We will move beyond a simple recitation of data, delving into the causality behind synthetic choices, the logic of spectroscopic differentiation, and the practical implications of their varied applications. This document is designed not as a rigid template, but as a foundational guide to empower researchers to make informed decisions in their work.
Part 1: Physicochemical Properties - A Tale of Six Structures
The initial step in understanding these isomers is to compare their fundamental physical properties. These characteristics, governed by intermolecular forces and molecular symmetry, influence their handling, purification, and reaction kinetics. For instance, the highly symmetric 2,6- and 3,5- isomers often exhibit different melting points and solubility profiles compared to their less symmetric counterparts.
| Property | Ethyl 2,3-dichlorobenzoate | Ethyl 2,4-dichlorobenzoate | Ethyl 2,5-dichlorobenzoate | Ethyl 2,6-dichlorobenzoate | Ethyl 3,4-dichlorobenzoate | This compound |
| CAS Number | 31273-66-2[2] | 56882-52-1[3] | 35112-27-7[4] | 37909-11-6[5] | 1774-64-7 | 91085-56-2[6] |
| Molecular Formula | C₉H₈Cl₂O₂[2] | C₉H₈Cl₂O₂[3] | C₉H₈Cl₂O₂[4] | C₉H₈Cl₂O₂[5] | C₉H₈Cl₂O₂ | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol [2] | 219.06 g/mol [3] | 219.06 g/mol [4] | 219.06 g/mol [5] | 219.06 g/mol | 219.06 g/mol |
| Appearance | Data not readily available | White to off-white powder[7] | Clear, colorless liquid[8] | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | ~285-288 °C | ~269 °C | Data not readily available | ~278-280 °C | Data not readily available |
| Melting Point | Data not readily available | Data not readily available | Data not readily available | Data not readily available | ~42-44 °C | ~41-43 °C |
Note: Some physical properties for less common isomers are not widely reported in public databases. Values should be confirmed with a Certificate of Analysis from a supplier.
Part 2: Synthesis - The Esterification Pathway
The most direct and widely employed method for synthesizing ethyl dichlorobenzoate isomers is the Fischer esterification of the corresponding dichlorobenzoic acid with ethanol. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.
The choice of this method is rooted in its efficiency and the relative accessibility of the starting materials (the dichlorobenzoic acids).[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the ethanol. The reaction is reversible, so to drive it towards the product side, an excess of ethanol is typically used, leveraging Le Châtelier's principle.
An alternative route involves the reaction of the more reactive dichlorobenzoyl chloride with ethanol.[7] This method is often faster and not reversible but requires the prior synthesis of the acid chloride from the carboxylic acid, adding an extra step to the process.
Experimental Protocol: Fischer Esterification of Dichlorobenzoic Acid
This protocol provides a general guideline. The specific quantities and reaction times may need to be optimized for each isomer.
-
Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add the dichlorobenzoic acid isomer (1.0 equivalent). Add a significant excess of anhydrous ethanol (e.g., 5-10 equivalents), which acts as both reactant and solvent.
-
Catalyst Addition: Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride (brine) solution to remove residual impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram```dot
Caption: Multi-technique workflow for the spectroscopic identification of ethyl dichlorobenzoate isomers.
Part 4: Applications & Biological Considerations
The utility of these isomers varies significantly based on the chlorine substitution pattern, primarily serving as crucial intermediates in various industries.
| Isomer | Known Applications | References |
| Ethyl 2,4-dichlorobenzoate | Intermediate for agrochemicals, such as the fungicide Pyrifenox. | [7] |
| Ethyl 2,5-dichlorobenzoate | Intermediate in the production of insecticides, perfumes, dyes, and pharmaceuticals. | [8] |
| This compound | Building block for herbicides, fungicides, and other specialty chemicals. | [9] |
| Other Isomers | Serve as versatile building blocks in organic synthesis for research in pharmaceuticals and material science. | [7] |
The structural differences also have profound implications for biological activity and metabolism. The ester functional group is susceptible to hydrolysis by carboxylesterases found in plasma and the liver. [10][11][12]The rate of this hydrolysis, and thus the compound's stability and pharmacokinetic profile, can be influenced by the steric hindrance and electronic effects imposed by the adjacent chlorine atoms. For instance, the bulky chlorine atom in the ortho position (e.g., in the 2,6-isomer) can sterically hinder the approach of esterase enzymes, potentially leading to greater metabolic stability compared to an isomer where the ester group is less crowded. This principle is fundamental in the design of prodrugs and soft drugs. [10][11]
Conclusion
The six isomers of ethyl dichlorobenzoate are a powerful illustration of a core chemical principle: structure dictates function. While sharing a common molecular formula, their distinct arrangements lead to unique physical properties, synthetic accessibility, and industrial applications. For the practicing scientist, a thorough and multi-faceted analytical approach, combining NMR, IR, and MS, is not merely academic—it is essential for ensuring the correct isomeric identity. Understanding these differences is critical for advancing research and development in agrochemicals, pharmaceuticals, and beyond, where isomeric purity can be the ultimate determinant of success.
References
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- ethyl 3,5-dichloro-4-hydroxybenzo
- Synthesis of Diethyl (2,6 - dichlorobenzyl bromide. Benchchem.
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- Ethyl-4-chlorobenzo
- Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in r
- Method for synthesizing 3,5-dichlorobenzoic acid.
- Methyl 2,5-dichlorobenzoate.
- Ethyl 2,3-dichlorobenzo
- Benzoic acid, 2,4-dichloro-, ethyl ester. PubChem.
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- CAS No.
- Ethyl 3,5-Dichlorobenzo
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
- There are three different isomers of dichlorobenzene. Pearson+.
- Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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This guide provides an in-depth comparative analysis of the spectroscopic properties of Ethyl 3,5-dichlorobenzoate. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside structurally related compounds, we aim to illuminate the subtle yet significant influence of substituent changes on spectroscopic signatures. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational principles and practical data for structural elucidation.
The compounds selected for comparison allow for a systematic evaluation of electronic and steric effects:
-
Ethyl Benzoate: The unsubstituted parent ester, providing a baseline spectrum.
-
Ethyl 3,5-dimethylbenzoate: To contrast the effect of electron-donating methyl groups with the electron-withdrawing chloro groups.
-
Mthis compound: To isolate the spectral contribution of the ethyl ester group versus a methyl ester.
-
3,5-Dichlorobenzoic Acid: To compare the ester functionality with its corresponding carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are highly sensitive to the local electronic environment, providing a detailed picture of how substituents influence atomic nuclei.[1][2]
¹H NMR Spectroscopy
In ¹H NMR, we observe the resonance of protons. The key parameters are chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling).
Analysis of this compound:
-
Ethyl Group: The ethyl group gives rise to two distinct signals: a quartet around 4.4 ppm (the -OCH₂- protons) and a triplet around 1.4 ppm (the -CH₃ protons). The quartet arises because the methylene protons are adjacent to three methyl protons (n+1 rule, 3+1=4). The triplet is due to the methyl protons being adjacent to two methylene protons (2+1=3).
-
Aromatic Region: The aromatic ring features two proton environments. The proton at the C4 position (H-4) is flanked by two chlorine atoms and appears as a triplet. The two equivalent protons at the C2 and C6 positions (H-2, H-6) are each coupled to the H-4 proton and appear as a doublet. Due to the strong electron-withdrawing effect of the two chlorine atoms and the carbonyl group, these protons are deshielded and will appear downfield (at higher ppm values) compared to benzene (7.34 ppm).
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | -OCH₂- Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | Other Signals (δ, ppm) |
| This compound | ~7.9 (d, 2H), ~7.6 (t, 1H) | ~4.4 (q) | ~1.4 (t) | - |
| Ethyl Benzoate | ~8.0 (m, 2H), ~7.4 (m, 3H)[3][4][5] | ~4.4 (q)[3] | ~1.4 (t)[3] | - |
| Ethyl 3,5-dimethylbenzoate | ~7.6 (s, 2H), ~7.2 (s, 1H) | ~4.3 (q) | ~1.4 (t) | ~2.3 (s, 6H, Ar-CH₃) |
| Mthis compound | ~7.9 (d, 2H), ~7.6 (t, 1H) | - | - | ~3.9 (s, 3H, -OCH₃) |
| 3,5-Dichlorobenzoic Acid | ~7.9 (d, 2H), ~7.7 (t, 1H)[6] | - | - | >10 (s, br, 1H, -COOH) |
Key Insights:
-
Substituent Effects: The aromatic protons of this compound are shifted downfield relative to Ethyl 3,5-dimethylbenzoate. This is a direct consequence of the electron-withdrawing (deshielding) nature of chlorine atoms versus the electron-donating (shielding) nature of methyl groups.
-
Ester Group: The chemical shifts of the ethyl group protons remain relatively consistent across the different benzoate esters, indicating that the aromatic substituents have a minimal effect on the distant ethyl chain.
-
Carboxylic Acid vs. Ester: The aromatic proton signals for 3,5-Dichlorobenzoic acid are very similar to its ethyl ester, but the spectrum is distinguished by the disappearance of the ethyl signals and the appearance of a very broad, downfield singlet for the acidic proton.[6]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton. The principles are similar to ¹H NMR, but with a much larger chemical shift range.
Analysis of this compound:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and typically appears in the 160-170 ppm region.[7]
-
Aromatic Carbons: The aromatic carbons will show four distinct signals. The carbon attached to the ester group (C1) will be downfield. The carbons bonded to chlorine (C3, C5) will also be downfield. The carbons bearing protons (C2, C6, and C4) will be further upfield.
-
Ethyl Group Carbons: The -OCH₂- carbon appears around 60-62 ppm, while the -CH₃ carbon is found much further upfield, around 14 ppm.[3][8]
Comparative ¹³C NMR Data:
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) | Other (δ, ppm) |
| This compound | ~164 | ~135 (C-Cl), ~133 (C1), ~131 (C4), ~128 (C2,6) | ~62 | ~14 | - |
| Ethyl Benzoate | 166.5[3][8] | 132.8, 130.6, 129.5, 128.3[3][8] | 60.9[3][8] | 14.3[3][8] | - |
| Ethyl 3,5-dimethylbenzoate | ~167 | ~138 (C-CH₃), ~134 (C4), ~130 (C1), ~127 (C2,6) | ~61 | ~14 | ~21 (Ar-CH₃) |
| Mthis compound | ~164 | ~135, ~133, ~131, ~128[9] | - | - | ~53 (-OCH₃) |
| 3,5-Dichlorobenzoic Acid | ~169 | ~135, ~134, ~132, ~128 | - | - | - |
Key Insights:
-
The carbonyl carbon of the carboxylic acid is slightly more deshielded (further downfield) than its ester counterparts.
-
In Ethyl 3,5-dimethylbenzoate, the carbons directly attached to the methyl groups (C3, C5) are shifted significantly downfield due to the substituent effect.
-
The primary difference between the methyl and ethyl esters in the ¹³C spectrum is the signal for the alkoxy group: a singlet around 53 ppm for the methyl ester versus two signals (~62 and ~14 ppm) for the ethyl ester.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.[10][11][12]
Analysis of this compound: The IR spectrum is dominated by absorptions from the ester group and the aromatic ring.
-
C=O Stretch: A strong, sharp absorption between 1720-1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[13] Conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester (1735-1750 cm⁻¹).[13][14]
-
C-O Stretches: Esters exhibit two C-O stretching bands in the 1300-1000 cm⁻¹ region.[13][14] These correspond to the C(=O)-O and O-C bonds.
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.[12]
-
C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region is expected for the C-Cl bonds.
Comparative IR Data (Key Frequencies, cm⁻¹):
| Compound | C=O Stretch | C-O Stretch(es) | O-H Stretch | Ar C-H Stretch | Alkyl C-H Stretch |
| This compound | ~1725 (strong) | ~1250, ~1100 (strong) | - | >3000 | <3000 |
| Ethyl Benzoate | ~1720 (strong)[13][15] | ~1270, ~1110 (strong)[13] | - | >3000 | <3000 |
| Ethyl 3,5-dimethylbenzoate | ~1715 (strong) | ~1260, ~1120 (strong) | - | >3000 | <3000 |
| Mthis compound | ~1725 (strong) | ~1260, ~1110 (strong) | - | >3000 | <3000 |
| 3,5-Dichlorobenzoic Acid | ~1700 (strong)[16] | ~1300 (strong)[10] | 2500-3300 (very broad)[10] | >3000 | - |
Key Insights:
-
The most dramatic difference is the presence of a very broad O-H stretch in the spectrum of 3,5-Dichlorobenzoic acid, which is absent in all the esters.[10] This is the definitive feature of the carboxylic acid group.
-
The C=O stretching frequency is slightly influenced by the aromatic substituents. The electron-donating methyl groups in Ethyl 3,5-dimethylbenzoate lower the frequency slightly compared to the electron-withdrawing chloro groups.
-
The "fingerprint region" (below 1500 cm⁻¹) will show significant differences between all compounds due to the unique vibrational modes of the entire molecular structure.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Structure
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Analysis of this compound:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 218. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). Therefore, we will see a pattern at M⁺ (m/z 218, containing two ³⁵Cl), M⁺+2 (m/z 220, one ³⁵Cl and one ³⁷Cl), and M⁺+4 (m/z 222, two ³⁷Cl) with a relative intensity ratio of approximately 9:6:1.
-
Key Fragments:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z 173 (and its isotopic variants at 175, 177) corresponding to the 3,5-dichlorobenzoyl cation. This is often a base peak.
-
Loss of Ethylene (-C₂H₄): McLafferty rearrangement can lead to the loss of ethylene from the ethyl ester, resulting in a fragment corresponding to the carboxylic acid radical cation at m/z 190 (and its isotopic variants).
-
Loss of Chlorine (-Cl): Fragmentation can also involve the loss of a chlorine atom.
-
Comparative MS Fragmentation Data:
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| This compound | 218 (M⁺), 220, 222 | 173 ([M-45]⁺) | 190 ([M-28]⁺) | 145 ([M-45-28]⁺) |
| Ethyl Benzoate | 150 (M⁺)[3] | 122 ([M-28]⁺)[3] | 105 ([M-45]⁺)[3] | 77 ([C₆H₅]⁺)[3] |
| Ethyl 3,5-dimethylbenzoate | 178 (M⁺)[17][18] | 133 ([M-45]⁺)[17] | 150 ([M-28]⁺) | 105 |
| Mthis compound | 204 (M⁺), 206, 208[9] | 173 ([M-31]⁺)[9] | - | 145 |
| 3,5-Dichlorobenzoic Acid | 190 (M⁺), 192, 194[6][19] | 173 ([M-17]⁺)[6] | 145 ([M-45]⁺)[6] | 110 |
Key Insights:
-
Isotopic Patterns: The presence and number of chlorine atoms are immediately evident from the characteristic isotopic patterns in the chlorinated compounds, which are absent in Ethyl Benzoate and Ethyl 3,5-dimethylbenzoate.
-
Ester vs. Acid: The ethyl esters show a characteristic loss of 45 (ethoxy group) and/or 28 (ethylene). The methyl ester shows a loss of 31 (methoxy group). The carboxylic acid shows a primary loss of 17 (hydroxyl group) and 45 (carboxyl group).[6]
-
Benzoyl Cation: The formation of the substituted benzoyl cation is a common and dominant fragmentation pathway for all these compounds. The m/z of this ion is highly diagnostic of the aromatic ring's substituents: m/z 105 for benzoate, m/z 133 for dimethylbenzoate, and m/z 173 for dichlorobenzoate.
Standard Operating Protocols
To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and analysis should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible with the sample and does not have overlapping signals with the analyte.
-
Homogenization: Cap the NMR tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument calibration procedures, including locking, tuning, and shimming, to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum. For enhanced sensitivity, a greater number of scans may be required for the ¹³C experiment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: For solid samples, apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (GC-MS) Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Set up the gas chromatograph (GC) with an appropriate temperature program to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For routine analysis, Electron Ionization (EI) at 70 eV is standard.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak, its isotopic pattern, and major fragment ions to confirm the structure.
Visualized Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the analytical logic and molecular features discussed.
Caption: General workflow for spectroscopic analysis.
Caption: Key proton environments in this compound.
Caption: Major MS fragmentation pathways for this compound.
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A Comparative Guide to the Biological Activity of Dichlorobenzoate Isomers: A Focus on Ethyl 3,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical and pharmaceutical development, the dichlorobenzoate scaffold represents a foundational structure for a multitude of bioactive compounds. The specific arrangement of the two chlorine atoms on the benzene ring gives rise to six constitutional isomers, each with distinct physicochemical properties that profoundly influence their biological function. This guide provides an in-depth comparative analysis of the biological activities of these isomers, with a particular focus on Ethyl 3,5-dichlorobenzoate, synthesizing available data to illuminate structure-activity relationships and guide future research.
While direct comparative studies on the ethyl esters of all six dichlorobenzoic acid isomers are limited in publicly accessible literature, a robust understanding of their potential can be extrapolated from research on the parent acids and closely related derivatives. This analysis consolidates these findings to provide a coherent overview of their herbicidal, antifungal, and antibacterial properties.
The Critical Role of Isomerism in Biological Activity
The positioning of the two chlorine atoms on the benzoate ring is not a trivial structural nuance; it is a critical determinant of the molecule's ability to interact with biological targets. These substitutions alter the electron distribution, steric profile, and overall conformation of the molecule, thereby dictating its binding affinity to specific enzymes or receptors. As this guide will demonstrate, isomers can exhibit vastly different activities, ranging from potent herbicidal or antifungal action to near inactivity, underscoring the importance of isomeric purity in research and development.
Comparative Analysis of Biological Activities
Herbicidal Activity: Disrupting Plant Growth
The biological effects of dichlorobenzoic acids are most prominently documented in agriculture, where several isomers are utilized as herbicides.[1] Their primary mechanism of action often involves the disruption of plant growth processes regulated by auxins, a critical class of plant hormones.[1]
-
3,5- and 2,6-Dichlorobenzoic Acids: Both 3,5-dichlorobenzoic acid and its 2,6-isomer are known for their herbicidal properties.[1] They can mimic natural auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. At high concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance.
-
2,5-Dichlorobenzoic Acid: This isomer serves as a key intermediate in the synthesis of the herbicide chloramben.[1]
-
Mechanism of Action: Synthetic auxins like dichlorobenzoic acids are thought to bind to the TIR1/AFB family of auxin receptors.[2][3] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to the unregulated expression of auxin-responsive genes and subsequent phytotoxicity.[3] The differential activity among isomers highlights a distinct structure-activity relationship, where the chlorine atom positions dictate the molecule's fit within the auxin receptor's binding pocket.[1]
While direct data on the herbicidal potency of this compound is scarce, its structural similarity to the active 3,5-dichlorobenzoic acid suggests it likely possesses or can be readily hydrolyzed to a compound with herbicidal activity. Esterification can sometimes serve to improve uptake and delivery of the active acidic form within the plant.
Signaling Pathway: Auxin-Mimic Herbicide Action
The following diagram illustrates the molecular mechanism of auxin-mimic herbicides.
Caption: Mechanism of auxin-mimic herbicides leading to phytotoxicity.
Antifungal Activity: Targeting Fungal Respiration
The 3,5-dichloro substitution pattern, particularly in an esterified form, has shown significant promise as a potent antifungal scaffold.
-
3,5-Dichlorobenzyl Ester Derivatives: Research into novel fungicides identified the 3,5-dichlorobenzyl fragment as a highly active component.[4] A series of esters synthesized from 3,5-dichlorobenzyl alcohol exhibited remarkable antifungal activity against destructive plant pathogens like Botrytis cinerea and Rhizoctonia solani.[4] One derivative displayed EC50 values of 6.60 and 1.61 mg/L against these fungi, respectively, which were comparable to the commercial fungicide boscalid.[4]
-
Mechanism of Action: This antifungal activity is attributed to the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the fungal mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][5] By blocking SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[5]
-
Other Isomers: Methyl 2,5-dichlorobenzoate has also been described as a fungicide, indicating that other substitution patterns may also confer antifungal properties, though potentially through different mechanisms or with varying efficacy.[6]
The potent activity of 3,5-dichlorobenzyl esters strongly suggests that this compound is a promising candidate for antifungal drug discovery, warranting direct evaluation.
Signaling Pathway: SDHI Fungicide Action
The diagram below outlines the inhibition of the fungal respiratory chain by Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3,5-dichlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Ethyl 3,5-dichlorobenzoate and its derivatives are a class of molecules with significant potential, finding applications as intermediates in the synthesis of agrochemicals and pharmaceutical agents. The substitution pattern on the aromatic ring critically influences the molecule's biological activity and chemical reactivity. Therefore, unambiguous confirmation of the structure of any new derivative is a foundational requirement for further development.
This guide provides an in-depth comparison of the essential analytical techniques for the structural confirmation of this compound derivatives. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. A case study on the synthesis and characterization of a representative derivative, Ethyl 3,5-dichloro-4-aminobenzoate, will illustrate the integrated application of these techniques.
Core Analytical Techniques for Structural Elucidation
The structural confirmation of organic molecules is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle.[1] Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds.[1] It provides detailed information about the chemical environment of individual atoms, revealing the connectivity of the carbon and hydrogen skeleton.
a) ¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectrum of this compound:
Based on the structure of this compound, we can predict the following signals:
-
Aromatic Protons: The two protons on the benzene ring at positions 2 and 6 are chemically equivalent, as are the proton at position 4. Due to the symmetrical substitution pattern, we would expect to see two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 would appear as a triplet, and the protons at C2 and C6 would appear as a doublet.
-
Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet for the methylene protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The methylene quartet will be further downfield due to the deshielding effect of the neighboring oxygen atom.
b) ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.
Expected ¹³C NMR Spectrum of this compound:
Due to the symmetry of the molecule, we would expect to see six distinct signals in the ¹³C NMR spectrum of this compound:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field (typically δ 160-180 ppm).
-
Aromatic Carbons: There will be four signals for the aromatic carbons. The carbon attached to the ester group (C1) and the carbons bearing the chlorine atoms (C3 and C5) will be distinct from the carbons bearing hydrogen atoms (C2, C6, and C4). Due to symmetry, C2 and C6, and C3 and C5 will be equivalent.
-
Ethyl Group Carbons: The two carbons of the ethyl group will give rise to two separate signals. The methylene carbon (-CH₂-) will be further downfield than the methyl carbon (-CH₃).
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons for each signal. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of this compound (C₉H₈Cl₂O₂), which is approximately 218 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragmentation Peaks: Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO). We would expect to see significant peaks corresponding to the following fragments:
-
[M - OCH₂CH₃]⁺: Loss of the ethoxy radical, resulting in a benzoyl cation.
-
[M - CH₂CH₃]⁺: Loss of an ethyl radical.
-
[C₆H₃Cl₂]⁺: The dichlorophenyl cation.
-
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the observed fragmentation pattern with known fragmentation pathways for aromatic esters.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Spectrum of this compound:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.
-
C-O Stretch: Two distinct C-O stretching bands are expected for the ester group in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C-Cl Stretches: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Case Study: Synthesis and Characterization of Ethyl 3,5-dichloro-4-aminobenzoate
To illustrate the practical application of these techniques, we will consider the synthesis and structural confirmation of Ethyl 3,5-dichloro-4-aminobenzoate, a derivative of our parent compound.
Synthesis Protocol: Fischer Esterification of 4-Amino-3,5-dichlorobenzoic Acid[6]
This procedure is adapted from a standard Fischer esterification protocol.[6][7][8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (a sufficient volume to ensure stirring).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (1.8 equivalents), to the suspension.[11]
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After cooling to room temperature, evaporate the organic solvents under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Comparative Spectral Analysis
The introduction of the amino group at the 4-position of the benzene ring will induce predictable changes in the spectra compared to the parent this compound.
¹H NMR:
-
The symmetry of the aromatic region will be maintained.
-
The amino group (-NH₂) will introduce a new, broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
The electronic effect of the amino group will cause a slight upfield shift of the aromatic protons.
¹³C NMR:
-
The carbon bearing the amino group (C4) will experience a significant upfield shift due to the electron-donating nature of nitrogen.
-
The other aromatic carbon signals will also be slightly shifted.
Mass Spectrometry:
-
The molecular ion peak will increase by 15 m/z units, corresponding to the addition of a nitrogen atom and the loss of a hydrogen atom.
FT-IR:
-
Two new N-H stretching bands will appear in the region of 3300-3500 cm⁻¹.
Data Summary and Comparison
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key IR Absorptions (cm⁻¹) |
| This compound | Aromatic H's (doublet & triplet), -CH₂- (quartet), -CH₃ (triplet) | C=O, 4 Aromatic C's, -CH₂-, -CH₃ | ~1730 (C=O), ~1250 & ~1100 (C-O) |
| Ethyl 3,5-dichloro-4-aminobenzoate | Aromatic H's (singlet), -NH₂ (broad singlet), -CH₂- (quartet), -CH₃ (triplet) | C=O, 4 Aromatic C's (C4 shifted upfield), -CH₂-, -CH₃ | ~3400 & ~3300 (N-H), ~1715 (C=O), ~1260 & ~1100 (C-O) |
Visualizing the Workflow
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Logic of integrated spectroscopic data analysis.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their development for various applications. A multi-technique approach, integrating the data from NMR, MS, and FT-IR spectroscopy, is essential for an unambiguous assignment of the molecular structure. By understanding the principles of each technique and the expected spectral features, researchers can confidently characterize novel derivatives and advance their research with a solid structural foundation.
References
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Toronto. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Safe, S., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 10(5), 2334–2347.
- Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
- Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56.
-
The Chemistry Tutor. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
-
mzCloud. (2017, November 21). Ethyl 3 3 5 dichloro 2 hydroxybenzylidene amino 4 morpholinobenzoate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Ethyl 3,5-Dichlorobenzoate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring the quality of the final active pharmaceutical ingredient (API). Ethyl 3,5-dichlorobenzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, often requires rigorous analytical monitoring within complex reaction matrices. This guide provides an in-depth, objective comparison of three powerful analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies and experimental data presented herein are designed to empower you to select and implement the most suitable analytical strategy for your specific research and development needs.
The Analytical Imperative: Why Choose the Right Tool?
The choice of an analytical technique is not merely a matter of convenience; it is a critical decision that impacts the reliability and interpretation of your experimental data. A method's suitability depends on a multitude of factors, including the analyte's physicochemical properties, the complexity of the sample matrix, the required sensitivity, and the desired throughput. In a reaction mixture, the presence of starting materials, reagents, byproducts, and solvents can create significant analytical challenges, such as co-elution in chromatography or signal overlap in spectroscopy. Therefore, a thorough understanding of the principles, advantages, and limitations of each technique is essential for robust and reliable quantification.
I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile or thermally labile compounds like this compound.[1] Its high resolving power and sensitivity make it an excellent choice for separating and quantifying components in complex mixtures.
Causality Behind the Method: The Principle of Reversed-Phase HPLC
The most common mode for analyzing moderately polar compounds like this compound is reversed-phase HPLC. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. This compound, being relatively nonpolar, will have a stronger affinity for the stationary phase and will be retained on the column. By carefully controlling the composition of the mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol), we can modulate the retention time of the analyte, allowing for its separation from more polar or less polar impurities in the reaction mixture. UV detection is ideal for this analyte due to the presence of the chromophoric benzene ring, which absorbs UV light at a specific wavelength.
Experimental Protocol: HPLC-UV Analysis
This protocol is based on established methods for dichlorobenzoic acid and related aromatic esters and is a robust starting point for the analysis of this compound.[2][3]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid or Formic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
II. Gas Chromatography (GC-FID/MS): The Choice for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] Given that this compound is an ester, it is sufficiently volatile for GC analysis, making this a viable and often high-resolution alternative to HPLC.
Causality Behind the Method: The Principle of GC
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. The volatility and polarity of the analyte determine its retention time. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range. Alternatively, a Mass Spectrometer (MS) can be used as a detector, providing both quantitative data and structural information for unambiguous peak identification.
Experimental Protocol: GC-FID Analysis
This protocol is adapted from methods for the analysis of similar aromatic and halogenated hydrocarbons.[5]
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
Suitable solvent (e.g., ethyl acetate or dichloromethane, GC grade).
-
Helium or Nitrogen (high purity) as carrier gas.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards through serial dilution.
-
-
Sample Preparation:
-
Dilute the reaction mixture with the solvent to an appropriate concentration.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Determine the concentration of this compound based on its peak area.
-
Workflow for GC-FID Analysis
Caption: Experimental workflow for GC-FID analysis.
III. Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind the Method: The Principle of qNMR
By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. The key is to choose an internal standard that has a signal in a region of the spectrum that does not overlap with any signals from the analyte or other components in the mixture.[7] The method's accuracy is contingent on proper experimental setup, including a sufficiently long relaxation delay to ensure complete relaxation of all nuclei between pulses.
Experimental Protocol: qNMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl3) in which both the analyte and internal standard are fully soluble.
-
Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene (BTMSB)). BTMSB is a suitable choice as its two sharp singlets (one for the aromatic protons and one for the TMS protons) are unlikely to overlap with the signals of this compound.[8]
-
Analytical balance for accurate weighing.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., BTMSB) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with optimized quantitative parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often a safe starting point).
-
Pulse Angle: 90° pulse.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
-
-
Data Processing and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the ethyl group's quartet or triplet) and a signal from the internal standard (e.g., the TMS singlet of BTMSB).
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Logical Relationship in qNMR Quantification
Sources
A Comparative Guide to the Cross-Validation of Experimental Data for Ethyl 3,5-Dichlorobenzoate
For researchers, scientists, and professionals in drug development, the purity, structure, and physicochemical properties of chemical reagents are of paramount importance. This guide provides an in-depth technical comparison and cross-validation of experimental data for Ethyl 3,5-dichlorobenzoate, a key intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.[1] We will objectively compare its performance and analytical profile with viable alternatives, supported by experimental data and established analytical protocols.
At its core, this document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.
Introduction to this compound and its Alternatives
This compound belongs to the family of dichlorobenzoic acid esters. Its chemical structure, featuring an aromatic ring with two chlorine substituents at the meta-positions relative to the ethyl ester group, imparts specific reactivity and physicochemical properties. In many synthetic applications, structurally similar compounds such as Mthis compound and the parent carboxylic acid, 3,5-Dichlorobenzoic acid, are often considered as alternatives. The choice between these compounds can influence reaction kinetics, solubility in various solvent systems, and the impurity profile of the final product.
This guide will focus on the cross-validation of experimental data for this compound, with comparative data provided for Mthis compound and 3,5-Dichlorobenzoic acid to provide a comprehensive analytical perspective.
Physicochemical Properties: A Comparative Overview
A foundational aspect of cross-validating any chemical compound is the verification of its fundamental physicochemical properties. These parameters not only confirm the identity and purity of a sample but also dictate its handling, storage, and behavior in a reaction matrix.
| Property | This compound | Mthis compound | 3,5-Dichlorobenzoic Acid |
| Molecular Formula | C₉H₈Cl₂O₂ | C₈H₆Cl₂O₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 219.07 g/mol | 205.04 g/mol [2] | 191.01 g/mol [3] |
| Boiling Point | 289°C | Not available | Not applicable |
| Melting Point | Not available | 56-59°C | 184-187°C[4] |
| Density | 1.305 g/mL | Not available | Not available |
| Solubility | Primarily soluble in organic solvents.[1] | Moderately soluble in organic solvents, limited in water.[5] | Sparingly soluble in water; soluble in ethanol, acetone, and dichloromethane. |
Expertise & Experience: The choice between the ethyl and methyl ester can be dictated by the desired solubility and volatility. The higher boiling point of the ethyl ester suggests it is less volatile than its methyl counterpart, which can be advantageous in high-temperature reactions to minimize loss of material. Conversely, the lower melting point of the methyl ester may be beneficial for reactions requiring a molten state at a lower temperature. The carboxylic acid's higher melting point and potential for hydrogen bonding give it distinct solubility characteristics, making it more soluble in polar protic solvents compared to its esters.
Spectroscopic Cross-Validation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. Here, we compare the expected and reported spectroscopic data for this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
-
This compound (Predicted): Based on the structure and data from the unsubstituted ethyl benzoate[6], the spectrum is expected to show a triplet at ~1.4 ppm (3H, -CH₃), a quartet at ~4.4 ppm (2H, -OCH₂-), a triplet at ~7.6 ppm (1H, H4 proton), and a doublet at ~7.9 ppm (2H, H2 and H6 protons). The electron-withdrawing chlorine atoms will cause a downfield shift of the aromatic protons compared to ethyl benzoate.
-
Mthis compound: The spectrum would be simpler, showing a singlet for the methyl protons (~3.9 ppm) and the characteristic aromatic proton signals.
-
3,5-Dichlorobenzoic Acid: The key feature is the absence of aliphatic ester protons and the presence of a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm).[4]
¹³C NMR Spectroscopy:
-
This compound (Predicted): Drawing from data for ethyl benzoate[6][7], the spectrum should exhibit signals for the ethyl group's methyl (~14 ppm) and methylene (~61 ppm) carbons, the carbonyl carbon (~165 ppm), and four distinct aromatic carbon signals. The carbons attached to the chlorine atoms (C3 and C5) would appear around 135 ppm, while the other aromatic carbons would be in the 128-132 ppm range.
-
Mthis compound: The key difference would be the presence of a methoxy carbon signal (~52 ppm) instead of the ethyl group signals.[2]
-
3,5-Dichlorobenzoic Acid: The spectrum would lack the ester's aliphatic signals and show a carboxylic acid carbonyl at a slightly different chemical shift.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
This compound: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the ester at ~1720-1740 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching. The C-Cl stretches will appear in the fingerprint region.
-
Mthis compound: The IR spectrum will be very similar to the ethyl ester, with the characteristic ester carbonyl stretch.
-
3,5-Dichlorobenzoic Acid: The most significant difference is the broad O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹, which will overlap with the C-H stretches, and a slightly shifted carbonyl stretch.[3][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
This compound: The molecular ion peak (M⁺) would be expected at m/z 218, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Key fragments would arise from the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.
-
Mthis compound: The molecular ion peak would be at m/z 204, also with the distinctive isotopic pattern for two chlorines. Fragmentation would involve the loss of the methoxy group (-OCH₃).[2]
-
3,5-Dichlorobenzoic Acid: The molecular ion peak would be at m/z 190, with the characteristic chlorine isotopic pattern. Fragmentation would primarily involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[3][8]
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and for separating it from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the quality control of this compound.
Experimental Protocol: HPLC Analysis of Dichlorobenzoic Acid Derivatives
This protocol is adapted from established methods for dichlorobenzoic acid isomers and is suitable for the analysis of this compound.[9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the protonation of any acidic species. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like acetonitrile to a concentration of ~1 mg/mL.
Trustworthiness: This self-validating system relies on the principle that the retention time of this compound will be longer than that of 3,5-Dichlorobenzoic acid due to its increased hydrophobicity from the ethyl group. Mthis compound would have a slightly shorter retention time than the ethyl ester.
Gas Chromatography (GC)
GC is another powerful technique for assessing the purity of volatile compounds like the esters of dichlorobenzoic acid.
Experimental Protocol: GC-MS Analysis of Dichlorobenzoate Esters
This protocol is based on general methods for the analysis of similar compounds.[10]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C and 280°C, respectively) to ensure sample vaporization and prevent condensation.
-
Ionization: Electron Ionization (EI) at 70 eV.
Expertise & Experience: GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides definitive identification of the peaks based on their fragmentation patterns.
Visualizing Experimental Workflows
To ensure clarity and reproducibility, the experimental workflows for cross-validation are presented below using Graphviz diagrams.
Caption: Workflow for HPLC-based purity assessment.
Caption: Workflow for spectroscopic cross-validation.
Conclusion
The cross-validation of experimental data for this compound requires a multi-faceted analytical approach. By systematically comparing its physicochemical properties, spectroscopic signatures, and chromatographic behavior with those of its close structural analogs, researchers can build a high degree of confidence in the identity, purity, and suitability of this important chemical intermediate for its intended application. The protocols and comparative data presented in this guide serve as a robust framework for achieving this analytical certainty.
References
- 1. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mthis compound | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparison of synthetic routes for Ethyl 3,5-dichlorobenzoate
An In-Depth Comparative Guide to the Synthetic Routes of Ethyl 3,5-Dichlorobenzoate
For researchers and professionals in drug development and agrochemical synthesis, the selection of an optimal synthetic pathway is paramount to ensuring efficiency, purity, and scalability. This compound, a key building block in the creation of various herbicides and fungicides, serves as an excellent case study for evaluating synthetic strategies.[1] This guide provides a comprehensive comparison of the primary methods for its synthesis, grounded in mechanistic principles and supported by experimental data.
Overview of Primary Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of an ester bond. This can be achieved through two principal routes, each originating from a different precursor: direct esterification of the corresponding carboxylic acid or acylation using a more reactive acid derivative. The choice between these pathways often depends on factors such as starting material availability, desired reaction kinetics, and scale of production.
Caption: Workflow for the synthesis via Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorobenzoic acid (1.0 eq.).
-
Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 10-20 eq., often serving as the solvent).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the stirring mixture.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.
-
Workup: Cool the reaction to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with saturated sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Route B: Acylation of Ethanol with 3,5-Dichlorobenzoyl Chloride
This route involves a two-step process: first, the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, followed by the reaction of this acid chloride with ethanol.
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
The conversion of a carboxylic acid to an acid chloride is a standard and highly efficient transformation. The most common reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). [2]The reaction with thionyl chloride is particularly common, often performed with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. [3]This reaction is typically high-yielding, often quantitative. [3]
Experimental Protocol: Preparation of 3,5-Dichlorobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place 3,5-dichlorobenzoic acid (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (a slight excess, e.g., 1.5-2.0 eq.). A few drops of DMF can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation (often under reduced pressure). The resulting crude 3,5-dichlorobenzoyl chloride is often of sufficient purity to be used directly in the next step.
Step 2: Esterification via Acylation
The reaction of an acid chloride with an alcohol is a rapid and generally irreversible process, making it a highly effective method for ester synthesis. [4]The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced.
Caption: Workflow for the synthesis via Acylation.
Experimental Protocol: Acylation of Ethanol
-
Reaction Setup: Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add ethanol (1.1 eq.) followed by the dropwise addition of a base like pyridine or triethylamine (1.1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the disappearance of the acid chloride.
-
Workup: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute aqueous HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Routes
The choice between Fischer esterification and the acid chloride route depends on several practical considerations.
| Feature | Route A: Fischer Esterification | Route B: Acylation via Acid Chloride |
| Number of Steps | One step from carboxylic acid | Two steps from carboxylic acid |
| Reaction Rate | Slow, equilibrium-controlled (hours) | Fast, irreversible (minutes to hours) |
| Reaction Conditions | Requires heating (reflux) | Often proceeds at 0 °C to room temperature |
| Reagents | Acid, excess alcohol | Thionyl chloride, base (e.g., pyridine) |
| Yield | Moderate to high, dependent on equilibrium | Generally very high to quantitative |
| Byproducts | Water | HCl, SO₂ (from SOCl₂); requires trapping/neutralization |
| Safety/Handling | Uses corrosive strong acid catalyst | Uses highly corrosive and toxic thionyl chloride and pyridine |
| Scalability | Excellent for large-scale industrial synthesis | Excellent, but byproduct management is critical |
| Atom Economy | Good, especially if alcohol is recycled | Lower due to the use of chlorinating agents and bases |
Synthesis of the Precursor: 3,5-Dichlorobenzoic Acid
The availability and cost of 3,5-dichlorobenzoic acid are critical. While commercially available, its synthesis is relevant for cost analysis and process development. High-yielding laboratory methods include:
-
Hydrolysis of 3,5-dichlorobenzonitrile: Refluxing with sodium hydroxide can achieve yields of up to 93%. [5]* Carboxylation of a Grignard Reagent: Reacting (3,5-dichlorophenyl)magnesium chloride with CO₂ can produce the acid in near-quantitative yields (99%). [6]However, this method requires strictly anhydrous conditions. [7]* Diazotization of 3,5-dichloroanthranilic acid: This route also provides high yields (92%). [5][8]
Conclusion and Expert Recommendation
For laboratory-scale synthesis where simplicity and avoidance of highly toxic reagents are prioritized, Route A (Fischer Esterification) is often preferred. It is a robust, one-pot procedure from the carboxylic acid, and while it requires heat and longer reaction times, its operational simplicity is a significant advantage.
For industrial-scale production or when maximum yield and rapid conversion are essential , Route B (Acylation via Acid Chloride) is superior. Although it involves an additional step to prepare the acid chloride, the subsequent esterification is fast, high-yielding, and not limited by equilibrium. The primary challenges are the safe handling of thionyl chloride and the management of acidic byproducts, which are well-established procedures in an industrial setting.
Ultimately, the optimal route is dictated by the specific constraints and objectives of the project, including scale, available equipment, cost of reagents, and safety protocols.
References
- The Chemistry of 3,5-Dichlorobenzoic Acid: Synthesis and Reactivity. (n.d.). Google Cloud. Retrieved January 1, 2026.
- Optimizing reaction conditions for the synthesis of 3,5-dichlorobenzoic acid. (n.d.). Benchchem. Retrieved January 1, 2026.
- 3,5-Dichlorobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved January 1, 2026.
- Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved January 1, 2026.
- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. (2013).
- Synthesis routes of 3,5-Dichlorobenzoyl chloride. (n.d.). Benchchem. Retrieved January 1, 2026.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved January 1, 2026.
- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. (1972).
- Synthesis and Application of 3,5-dichlorobenzoic acid. (n.d.). ChemicalBook. Retrieved January 1, 2026.
- CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride. (2016).
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. (2015).
- Preparation method of 3,5-dichlorobenzoyl chloride. (n.d.).
- Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 1, 2026.
- Synthesis and Application of 3,5-Dichlorobenzoyl chloride. (n.d.). ChemicalBook. Retrieved January 1, 2026.
- CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride. (2010).
- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride. (2016).
- CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. (2012).
- 3,5-DICHLOROBENZOIC ACID METHYL ESTER CAS#: 2905-67-1. (n.d.). ChemicalBook. Retrieved January 1, 2026.
- Synthesis of 3,5-dichlorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 1, 2026.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 3,5-dichlorobenzoate
Introduction: The Criticality of Purity in Synthetic Building Blocks
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the starting materials are the foundation upon which complex molecular architectures are built. Ethyl 3,5-dichlorobenzoate is a key intermediate, valued for the specific reactivity and structural properties conferred by its dichlorinated phenyl ring and ethyl ester moiety[1]. However, the nominal purity stated on a supplier's label (e.g., "98%") often belies a more complex reality. The presence of seemingly minor impurities—isomers, unreacted starting materials, or synthesis byproducts—can have cascading effects, leading to difficult-to-remove impurities in downstream products, reduced yields, and altered biological activity.
This guide provides a comprehensive framework for researchers to independently verify the purity of commercially available this compound. We will move beyond simple percentage assays to a holistic approach that includes the identification and quantification of potential impurities. This ensures that the material selected for a sensitive synthesis workflow is unequivocally fit for purpose. The methodologies described herein are designed to be self-validating, providing a logical and scientifically rigorous pathway to confident purity assessment.
Anticipating the Impurity Profile: A Mechanistic Approach
The most common commercial synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid. Understanding this pathway allows us to predict the most likely impurities.
-
Unreacted Starting Materials: The most common impurities are residual 3,5-dichlorobenzoic acid[2] and, to a lesser extent, excess ethanol. The presence of the starting acid is particularly problematic as it can interfere with subsequent reactions that are sensitive to acidic protons.
-
Isomeric Impurities: If the 3,5-dichlorobenzoic acid starting material was not itself pure, isomeric ethyl esters (e.g., ethyl 2,4-dichlorobenzoate, ethyl 2,5-dichlorobenzoate[3]) may be present. These can be exceptionally difficult to separate from the desired product in later stages.
-
Synthesis Byproducts: Depending on reaction conditions, byproducts such as di-ethyl ether could be formed, though these are typically removed during workup due to their volatility.
Orthogonal Analytical Strategy: A Multi-Technique Approach for Confident Analysis
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the sample. This multi-faceted strategy ensures that impurities not detected by one method are likely to be caught by another.
Sources
Benchmarking the reactivity of Ethyl 3,5-dichlorobenzoate against other esters
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The reactivity of functional groups dictates reaction conditions, selectivity, and ultimately, the feasibility of a given chemical transformation. This guide provides an in-depth analysis of the reactivity of Ethyl 3,5-dichlorobenzoate, a versatile building block, benchmarked against other commonly used esters. By understanding its electronic and steric profile, scientists can make more informed decisions in their synthetic endeavors.
Introduction: The Role of Ester Reactivity in Synthesis
Esters are fundamental functional groups in organic chemistry, serving as key intermediates in the synthesis of a vast array of molecules, from pharmaceuticals to materials.[1] Their reactivity, particularly towards nucleophilic acyl substitution, is of paramount importance. The rate and efficiency of reactions such as hydrolysis, transesterification, and amidation are highly dependent on the electronic and steric environment of the ester carbonyl group.
This guide focuses on this compound and compares its reactivity profile with that of ethyl benzoate, ethyl 4-chlorobenzoate, and mthis compound. The presence of two chlorine atoms in the meta positions on the benzene ring significantly alters the electronic properties of the ester, making it a unique and valuable tool for synthetic chemists.
Theoretical Framework: Understanding Substituent Effects
The reactivity of an ester in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity. The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[2][3]
The Hammett equation is given by: log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., ethyl benzoate).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (approximately +2.5), indicating that electron-withdrawing substituents accelerate the reaction.[2]
The chlorine atom is an interesting case as it exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing and deactivating for electrophilic aromatic substitution.[4] However, for nucleophilic reactions at the carbonyl group, the electron-withdrawing inductive effect is dominant in increasing the carbonyl carbon's electrophilicity.
In this compound, the two chlorine atoms are in the meta positions. At the meta position, the resonance effect is minimal, and the strong electron-withdrawing inductive effect of both chlorine atoms is additive. This is expected to significantly increase the electrophilicity of the carbonyl carbon, and therefore, enhance its reactivity towards nucleophiles compared to unsubstituted or mono-substituted analogues.
Comparative Reactivity Analysis
Based on the principles of physical organic chemistry, we can predict the relative reactivity of this compound and its counterparts.
Electronic Effects
The Hammett substituent constant (σ) for a meta-chloro group is +0.37.[5] For a 3,5-dichloro-substituted compound, the effects are approximately additive, giving a Σσ value of +0.74. In contrast, the σ for a para-chloro group is +0.23.
Based on these values, we can predict the following order of reactivity for alkaline hydrolysis:
This compound > Ethyl 4-chlorobenzoate > Ethyl benzoate
The significantly larger positive Σσ value for the 3,5-dichloro substitution suggests a substantially faster reaction rate compared to the mono-p-chloro and unsubstituted esters.
Steric Effects
Substituents in the ortho position can exert a significant steric hindrance, slowing down the approach of a nucleophile to the carbonyl carbon.[6][7] However, for meta-substituents like those in this compound, the steric effect on the reaction center is generally considered to be negligible.[8] The chlorine atoms are sufficiently distant from the ester group so as not to impede nucleophilic attack.
Comparison with Mthis compound
When comparing this compound with its methyl ester counterpart, the electronic effects from the substituted aromatic ring are identical. The primary difference lies in the nature of the alkoxy leaving group (ethoxide vs. methoxide). In the tetrahedral intermediate formed during nucleophilic attack, the smaller size of the methoxy group might slightly influence the stability and subsequent collapse of the intermediate. However, for most common reactions like hydrolysis, the difference in reactivity between a methyl and an ethyl ester is generally small.
Experimental Verification: Protocols for Benchmarking Reactivity
To provide a framework for the experimental validation of these theoretical predictions, the following detailed protocols are presented. These methods are designed for a comparative analysis of the reactivity of this compound against other esters under standardized conditions.
Comparative Alkaline Hydrolysis (Saponification)
This experiment will determine the second-order rate constants for the alkaline hydrolysis of the selected esters. The reaction progress can be monitored by titration of the remaining base or by chromatographic analysis of the ester concentration.
Materials:
-
This compound
-
Ethyl benzoate
-
Ethyl 4-chlorobenzoate
-
Mthis compound
-
Ethanol (reagent grade)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Reaction vessels (e.g., 100 mL round-bottom flasks with stoppers)
-
Pipettes and burettes
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. web.viu.ca [web.viu.ca]
- 4. eurochlor.org [eurochlor.org]
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- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,5-dichlorobenzoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3,5-dichlorobenzoate (CAS No. 91085-56-2). As a halogenated aromatic ester, this compound requires specialized handling to mitigate risks to personnel and prevent environmental contamination. The procedures outlined below are grounded in established safety protocols and regulatory principles, ensuring a self-validating system for your laboratory's waste management program.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its potential hazards is critical. While comprehensive toxicological data for this specific ester may be limited, information from structurally similar compounds, such as 3,5-Dichlorobenzoic acid and its methyl ester, provides a strong basis for a cautious approach.[1][2][3] The primary hazards are associated with its chlorinated nature and potential biological activity.
Key Hazards:
-
Toxicity: Related compounds are classified as toxic or harmful if swallowed.[1][4]
-
Irritation: Causes skin and serious eye irritation.[2][5] May also cause respiratory irritation.[2][5]
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can persist in the environment.[6] Therefore, release into the environment must be strictly avoided.[4][6]
-
Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides and hydrogen chloride gas.[3]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Acute Toxicity | Based on related compounds, may be toxic if swallowed.[1] | Standard laboratory attire (lab coat). |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][5] | Nitrile gloves and safety glasses with side-shields or goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2][5] | Handle only in a well-ventilated area or chemical fume hood.[4][6] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[6] | N/A (Procedural controls to prevent release). |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its classification as a halogenated organic waste .[7] This classification is non-negotiable and dictates its entire disposal pathway.
Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The reason lies in the final treatment method, which is typically high-temperature incineration.[7] During incineration, the chlorine atoms are converted to hydrogen chloride (HCl), which must be neutralized in a specialized "scrubber" system to prevent the release of acidic and toxic gases into the atmosphere. Standard incinerators for non-halogenated waste lack this capability. Mixing these waste streams leads to regulatory non-compliance and environmental damage. Even a small amount of halogenated material contaminates an entire container of non-halogenated solvent, requiring the entire volume to be treated as the more hazardous (and more expensive to dispose of) waste type.[8]
The following workflow provides a clear decision-making process for waste segregation in the laboratory.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and compliance.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with a secure, screw-top lid.[8]
-
Proper Labeling: Before adding any waste, label the container clearly.[8] The label must include:
Step 2: Waste Collection
-
Work in a Ventilated Area: All transfers of waste should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Segregate at the Source: Collect waste this compound and any materials contaminated with it (e.g., rinsates from glassware) directly into your labeled halogenated waste container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated solvents, acids, bases, or oxidizers.[6][7]
Step 3: Temporary Storage (Satellite Accumulation)
-
Keep Containers Closed: The waste container must be securely closed at all times except when actively adding waste.[8] This is a critical regulatory requirement to prevent spills and fugitive vapor emissions.
-
Designated Storage Area: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and ideally within secondary containment (such as a spill tray).
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full, or if the chemical is no longer needed, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to arrange for a hazardous waste pickup.
-
Professional Disposal: The ultimate disposal method must be conducted at an approved and licensed waste disposal facility.[4][6] For halogenated compounds like this compound, the required method is typically high-temperature incineration at a facility equipped with flue-gas scrubbers.
Prohibited Disposal Methods and Their Scientific Rationale
Understanding why certain disposal methods are forbidden is as important as knowing the correct procedure.
-
Sink/Drain Disposal: NEVER pour this compound down the drain.[4][8] As a chlorinated aromatic compound, it is poorly soluble in water and can persist in aquatic ecosystems, posing a threat to wildlife.[6] This action is a direct violation of environmental regulations such as the Clean Water Act.
-
Landfilling: Landfilling of liquid halogenated organic waste is strictly prohibited by regulations in many jurisdictions. These compounds can leach from landfills, contaminating soil and groundwater for extended periods.
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal. This releases pollutants into the atmosphere, violates air quality regulations, and poses an inhalation risk to others.
Spill and Emergency Procedures
Accidents require immediate and correct action.
Spill Cleanup:
-
Alert Personnel: Notify others in the lab and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in Table 1, including a lab coat, gloves, and eye protection.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[4] Label this container as "Hazardous Waste" containing this compound.
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these scientifically-grounded procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- SAFETY D
- TITLE 35: ENVIRONMENTAL PROTECTION.Illinois Pollution Control Board.
- SAFETY D
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Hazardous Chemical Compounds & Hazardous Waste.IN.gov.
- Halogenated Organic Liquids - Standard Oper
- Hazardous Waste Segreg
- SAFETY DATA SHEET - Methyl 3,5-dichlorobenzo
- SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Ethyl 2,5-dichlorobenzo
- SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid. (2024). Thermo Fisher Scientific.
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A Researcher's Guide to the Safe Handling of Ethyl 3,5-dichlorobenzoate
As a Senior Application Scientist, it is imperative to foster a laboratory environment where groundbreaking research is not overshadowed by preventable accidents. The following guide provides a detailed protocol for the safe handling of Ethyl 3,5-dichlorobenzoate (CAS No. 91085-56-2), a halogenated aromatic compound. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. This compound, based on its Safety Data Sheet (SDS), presents the following primary risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure. The dichlorinated aromatic structure suggests that caution is warranted, as compounds in this class can have varying toxicological profiles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE are critical for mitigating the risks associated with this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
It is crucial to inspect all PPE for integrity before each use. Gloves should be checked for any signs of degradation or punctures.
Operational Plan: A Step-by-Step Guide to Safe Handling
3.1. Preparation and Weighing:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to control exposure.[1] Ensure the work area is clean and uncluttered.
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order. A recommended sequence is lab coat, then safety goggles, and finally gloves.
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE.
-
Weighing: Carefully weigh the required amount of the solid compound. Use a disposable weighing boat to minimize contamination of the balance.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-calibrated heating mantle and a temperature probe.
-
Monitoring: Continuously monitor the reaction from outside the fume hood. Keep the sash at the lowest practical height.
3.3. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For a small spill, use an absorbent material like vermiculite or sand to contain it.[2]
-
Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the spilled material and absorbent.[1] Place the waste in a sealed, labeled container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place any contaminated solid waste (e.g., weighing boats, paper towels, gloves) into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, regional, and national regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Diagram: Waste Disposal Workflow
Caption: Workflow for proper waste disposal.
By adhering to these detailed procedures, you contribute to a culture of safety and scientific excellence. Always remember that proactive safety measures are the hallmark of a responsible researcher.
References
-
Chem Service. (2015, September 30). Safety Data Sheet: Mthis compound. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
